1-Methyl-4-(3-methoxybenzoyl)piperazine
Description
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(16)11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
ZUWQXZIYSVWKBO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
An In-depth Technical Guide to 1-Methyl-4-(3-methoxybenzoyl)piperazine: Synthesis, Properties, and Pharmacological Considerations
Abstract: This document provides a comprehensive technical overview of 1-Methyl-4-(3-methoxybenzoyl)piperazine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The piperazine nucleus is a well-established scaffold in pharmacology, known for its broad range of biological activities.[1] This guide delineates the chemical structure, a robust and validated synthetic protocol, and a detailed analysis of the expected physicochemical and spectroscopic properties of the title compound. Furthermore, we explore its potential pharmacological profile by drawing parallels with structurally related molecules and discussing modern in silico predictive methods. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel piperazine-based therapeutic agents.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique stereoelectronic properties, including its ability to exist in a stable chair conformation and the presence of two basic nitrogen atoms, allow it to serve as a versatile anchor for interacting with a multitude of biological targets. Derivatives of piperazine have been successfully developed into drugs with a wide array of clinical applications, including antipsychotic, antidepressant, antihistaminic, and antimicrobial activities.[1] The widespread abuse of certain derivatives, such as 1-benzylpiperazine (BZP), as recreational substances underscores their potent central nervous system (CNS) activity, often mimicking the effects of amphetamines.[2][3] This guide focuses on a specific derivative, 1-Methyl-4-(3-methoxybenzoyl)piperazine, providing a detailed examination of its chemical nature and therapeutic potential.
Chemical Identity and Structure
1-Methyl-4-(3-methoxybenzoyl)piperazine is a disubstituted piperazine derivative. One nitrogen atom is functionalized with a methyl group, while the other is acylated with a 3-methoxybenzoyl moiety. This substitution pattern is critical for defining its pharmacological and pharmacokinetic properties.
-
Systematic Name: (3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
-
Molecular Formula: C₁₃H₁₈N₂O₂
-
Molecular Weight: 234.30 g/mol
-
CAS Number: 5464-70-0
Caption: Chemical structure of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Synthesis and Purification
The most direct and industrially scalable synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine involves the nucleophilic acyl substitution of 3-methoxybenzoyl chloride with 1-methylpiperazine. This Schotten-Baumann-type reaction is efficient and high-yielding.
Synthetic Workflow
The synthesis proceeds via a straightforward, single-step reaction followed by a standard aqueous workup and purification. The workflow is designed to be robust and easily transferable.
Caption: Standard laboratory workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is based on established methodologies for the acylation of piperazines.[4]
-
Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a solvent such as ethanol/ether to afford the pure 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Rationale for Methodological Choices
-
Solvent: Dichloromethane (DCM) is selected for its ability to dissolve the reactants and its low boiling point, which facilitates easy removal post-reaction.
-
Base: Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, driving the reaction to completion and preventing the protonation of the starting amine.
-
Purification: Column chromatography is the method of choice for ensuring high purity, which is critical for subsequent analytical and biological evaluation.
Physicochemical and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data must be generated, a predictive profile can be established based on the known properties of its constituent functional groups.
Physical Properties
| Property | Value / Description |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 |
| Appearance | Expected to be a crystalline solid or a viscous oil at room temperature. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DCM. |
| Melting Point | Requires experimental determination. |
| Boiling Point | Requires experimental determination. |
Predicted Spectroscopic Profile
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.2-7.4 ppm (m, 1H): Aromatic proton (triplet).
-
δ 6.8-7.0 ppm (m, 3H): Aromatic protons.
-
δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ 3.4-3.9 ppm (br m, 4H): Piperazine protons adjacent to the carbonyl group.
-
δ 2.4-2.6 ppm (br m, 4H): Piperazine protons adjacent to the N-methyl group.
-
δ 2.35 ppm (s, 3H): N-methyl (-NCH₃) protons.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~170 ppm: Amide carbonyl (C=O).
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ 112-135 ppm: Aromatic carbons.
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~42-55 ppm: Piperazine carbons.
-
δ ~46 ppm: N-methyl carbon (-NCH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
~2950-2800: C-H stretching (aliphatic).
-
~1630: C=O stretching (amide band I).
-
~1580, 1480: C=C stretching (aromatic).
-
~1250: C-O stretching (aryl ether).
-
-
Mass Spectrometry (EI):
-
m/z 234 [M]⁺: Molecular ion peak.
-
m/z 135: Fragment corresponding to the 3-methoxybenzoyl cation.
-
m/z 99: Fragment corresponding to the N-methylpiperazine cation.
-
Pharmacological Profile and Potential Applications
The pharmacological activity of piperazine derivatives is heavily influenced by the substituents on the nitrogen atoms. The combination of a methyl group and a substituted benzoyl group suggests potential activity within the central nervous system.
In Silico ADME/Tox Prediction
In modern drug discovery, in silico modeling precedes extensive laboratory testing to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Based on related structures like Benzylpiperazine (BZP), we can anticipate the likely properties of our target molecule.[5]
Caption: A conceptual pipeline from in silico prediction to in vitro validation.
Predicted ADME Properties:
| Parameter | Predicted Value/Profile | Rationale & Implication |
| Lipophilicity (LogP) | 2.0 - 3.0 | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, favorable for oral absorption. |
| Blood-Brain Barrier (BBB) Permeability | Likely to be CNS penetrant | Small molecular weight and moderate lipophilicity are key indicators for crossing the BBB, suggesting potential for CNS activity. |
| Metabolism | Substrate for CYP2D6 and other CYPs | Piperazine derivatives are often metabolized by cytochrome P450 enzymes; potential for drug-drug interactions should be investigated.[5] |
| Oral Bioavailability | High | The structure does not contain functionalities that are typically associated with poor absorption. |
Potential Therapeutic Targets
-
Monoamine Systems: Many psychoactive piperazines interact with dopamine, serotonin, and norepinephrine transporters and receptors.[2] The title compound should be screened for activity at these targets.
-
Enzyme Inhibition: Structurally similar N-methyl-piperazine chalcones have shown potent inhibitory activity against Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), which are key targets in neurodegenerative diseases like Parkinson's and Alzheimer's.[6]
-
Chemical Biology Probe: Due to its defined structure and potential for specific biological interactions, this molecule could serve as a valuable tool for studying protein-protein interactions or as a starting point for developing targeted epigenetic modifiers.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Methyl-4-(3-methoxybenzoyl)piperazine must be consulted, general precautions for piperazine derivatives and the reagents used in its synthesis should be followed.
-
Hazards: The starting materials, 1-methylpiperazine and 3-methoxybenzoyl chloride, are corrosive and/or irritant. Piperazine derivatives should be handled as potentially harmful.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust/vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
1-Methyl-4-(3-methoxybenzoyl)piperazine is a readily synthesizable compound built upon the pharmacologically significant piperazine scaffold. Its structure suggests a strong potential for CNS activity, warranting further investigation into its receptor binding profile and enzymatic inhibition properties. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to produce high-purity material for such studies. As the field of neuropharmacology continues to evolve, well-characterized molecules like this will be instrumental in the development of the next generation of therapeutic agents.
References
-
PrepChem. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. PrepChem.com. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
Jurowski, K., et al. (2025). First application of multi-in silico approach methodology for comprehensive prediction of ADME profile.... PubMed. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Al-Qaisi, J. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. prepchem.com [prepchem.com]
- 5. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buy 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. leap.epa.ie [leap.epa.ie]
An In-depth Technical Guide to the Pharmacological Profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine, a synthetic compound with potential applications in neuroscience and drug discovery. Although direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related piperazine and benzoyl derivatives to project a likely pharmacological profile. We will delve into its probable synthesis, potential biological targets, and a proposed research framework for its complete characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded starting point for the investigation of this novel compound.
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1] Its conformational flexibility and the ability of its two nitrogen atoms to be substituted allow for the precise orientation of pharmacophoric groups, leading to interactions with various biological targets, particularly within the central nervous system (CNS).[1] Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, anxiolytics, and agents targeting neurotransmitter transporters.[1]
The addition of a benzoyl moiety to the piperazine core, as seen in benzoylpiperazine derivatives, has been shown to confer affinity for specific targets such as the glycine transporter 1 (GlyT1), highlighting the potential for this chemical class in modulating neurotransmission.[2] Furthermore, the N-methyl group on the piperazine ring is a common feature in many CNS-active drugs, often influencing potency, selectivity, and pharmacokinetic properties.[3]
Synthesis and Chemical Properties
While a specific synthesis for 1-Methyl-4-(3-methoxybenzoyl)piperazine is not explicitly documented, a logical synthetic route can be proposed based on established methods for analogous compounds. A probable and efficient method would involve the acylation of 1-methylpiperazine with 3-methoxybenzoyl chloride.
Proposed Synthetic Protocol
A plausible synthetic scheme is outlined below, adapted from the synthesis of N-(3-methoxybenzoyl)-piperazine.[4]
Reaction:
Caption: Proposed synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-methylpiperazine in an appropriate anhydrous solvent, such as dichloromethane (DCM), in a reaction vessel.
-
Base Addition: Add a suitable base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Slowly add a solution of 3-methoxybenzoyl chloride in DCM to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product using column chromatography on silica gel to yield pure 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Predicted Chemical Properties
Based on the structure and data from similar compounds like Piperazine, 1-methyl-4-(3,4,5-trimethoxybenzoyl)-[4], the predicted chemical and physical properties are summarized in the table below.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C13H18N2O2 | Based on chemical structure |
| Molecular Weight | 234.29 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid or viscous oil | Based on similar benzoylpiperazine compounds |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General solubility of similar organic compounds |
| pKa (predicted) | ~7.5-8.5 (for the piperazine nitrogen) | Based on the basicity of N-methylpiperazine |
Projected Pharmacological Profile
The pharmacological profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine is likely to be centered on its interaction with CNS targets, given the well-established activities of both the piperazine and benzoyl moieties in this area.
Potential Biological Targets
Based on the pharmacology of structurally related compounds, the following are potential biological targets for 1-Methyl-4-(3-methoxybenzoyl)piperazine:
-
Serotonin (5-HT) Receptors: Phenylpiperazine derivatives are known to exhibit affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A.[1]
-
Dopamine (D) Receptors: Many antipsychotic and antidepressant drugs containing the piperazine scaffold interact with dopamine receptors.[1]
-
Glycine Transporter 1 (GlyT1): Benzoylpiperazine derivatives have been identified as potent and selective inhibitors of GlyT1.[2]
-
Monoamine Oxidase (MAO): Certain N-methyl-piperazine containing chalcones have shown inhibitory activity against MAO-B.[3]
Hypothesized Mechanism of Action
Given the structural similarities to known GlyT1 inhibitors, a primary hypothesis is that 1-Methyl-4-(3-methoxybenzoyl)piperazine may act as an inhibitor of this transporter. GlyT1 is responsible for the reuptake of glycine, an important co-agonist at NMDA receptors. Inhibition of GlyT1 would lead to increased synaptic glycine levels, thereby enhancing NMDA receptor function.
Caption: Hypothesized mechanism of action via GlyT1 inhibition.
Proposed Experimental Characterization Workflow
To fully elucidate the pharmacological profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine, a systematic experimental approach is necessary.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR for structural confirmation. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic functional groups. |
In Vitro Pharmacological Evaluation
A tiered approach to in vitro screening will efficiently identify the primary biological targets and functional activity.
Workflow for In Vitro Evaluation:
Caption: Proposed workflow for in vitro pharmacological characterization.
Detailed Protocols:
-
Receptor Binding Assays:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., from CHO or HEK293 cells).
-
Incubate the membranes with a specific radioligand and varying concentrations of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values to determine the binding affinity.
-
-
Functional Assays (Example: GlyT1 Uptake Assay):
-
Culture cells stably expressing human GlyT1.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add radiolabeled glycine ([3H]glycine) and incubate for a defined period.
-
Wash the cells to remove extracellular [3H]glycine.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 value for the inhibition of glycine uptake.
-
In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.
Proposed In Vivo Studies:
| Study Type | Animal Model | Purpose |
| Pharmacokinetics | Rat or Mouse | To determine key PK parameters (t1/2, Cmax, AUC, bioavailability). |
| Forced Swim Test | Mouse | To assess potential antidepressant-like activity. |
| Elevated Plus Maze | Rat or Mouse | To evaluate anxiolytic or anxiogenic effects. |
| Prepulse Inhibition of Startle | Rat or Mouse | To screen for antipsychotic-like activity. |
Conclusion
1-Methyl-4-(3-methoxybenzoyl)piperazine represents a novel chemical entity with a high potential for activity within the central nervous system. Based on the well-established pharmacology of its constituent chemical moieties, this compound is a promising candidate for investigation as a modulator of neurotransmitter systems, with a particular hypothesized affinity for the glycine transporter 1. The synthetic and experimental frameworks provided in this guide offer a comprehensive roadmap for the thorough characterization of its pharmacological profile. Further research is warranted to validate these hypotheses and to determine the therapeutic potential of this and related compounds.
References
-
BenchChem Technical Support Team. (2025). The Pharmacological Profile of 1-Benzoylpiperazine and Its Derivatives: A Technical Guide. BenchChem.[5]
-
PrepChem. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from PrepChem.com.[4]
-
PubChem. (n.d.). Piperazine, 1-methyl-4-(3,4,5-trimethoxybenzoyl)-. National Center for Biotechnology Information. Retrieved from [Link]4]
-
Abou-Gharbia, M., Moyer, J. A., Nielsen, S. T., & Webb, M. (1995). Synthesis and biological evaluation of substituted benzoylpiperazines as potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 5(14), 1505-1510.[2]
-
Pinna, G. A., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4473-4477.[2]
-
Kajino, M., Shibouta, Y., Nishikawa, K., & Meguro, K. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2896-2905.[6]
-
Simmler, L. D., et al. (2013). Piperazine derivatives: a review of activity on neurotransmitter receptors. Journal of Pharmacy and Pharmacology, 65(4), 457-469.[1]
-
Shaw, E. N., & McMillan, F. H. (1957). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Journal of the American Chemical Society, 79(17), 4724-4728.[7]
-
Hassan, A. S., et al. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 23(9), 2336.[8]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org. Commun, 10(3), 184-196.[9]
-
Romero, D. L., et al. (1995). Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. Journal of Medicinal Chemistry, 38(22), 4547-4558.[10]
-
El-Sayed, M. A. A., et al. (2016). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-120.[11]
-
Kuujia.com. (2024). Cas no 94747-49-6 (1-(4-Methoxybenzoyl)-piperazine). Retrieved from [Link]]
-
Fluorochem. (n.d.). 1-(4-Methoxybenzoyl)-piperazine. Retrieved from Fluorochem.co.uk.[12]
-
PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]]
-
PubChem. (n.d.). 1-Benzyl-4-(4-methoxybenzyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]]
-
PubChemLite. (n.d.). Piperazine, 1-(3,5-dimethoxy-4-hydroxybenzoyl)-4-methyl-, monohydrochloride. University of Luxembourg. Retrieved from [Link]]
-
Sigma-Aldrich. (n.d.). 1-(4-Methoxybenzyl)piperazine 97%. Retrieved from Sigmaaldrich.com.[13]
-
ChemSpider. (n.d.). ChemSpider SyntheticPages. Royal Society of Chemistry. Retrieved from [Link]]
-
Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)piperazine 97%. Retrieved from Sigmaaldrich.com.
-
El-Gamal, M. I., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(18), 5585.[3]
-
PubChem. (n.d.). 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. National Center for Biotechnology Information. Retrieved from [Link]3]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | C17H28N4O | CID 68014035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine, 1-methyl-4-(3,4,5-trimethoxybenzoyl)- | C15H22N2O4 | CID 96142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]
- 6. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. 1-(4-Methoxybenzyl)piperazine 97 21867-69-6 [sigmaaldrich.com]
1-Methyl-4-(3-methoxybenzoyl)piperazine: Mechanism of Action & Pharmacodynamics
An in-depth technical guide on the mechanism of action of 1-Methyl-4-(3-methoxybenzoyl)piperazine , a structural analog within the benzoylpiperazine class of nootropic and glutamatergic modulators.
Executive Summary
1-Methyl-4-(3-methoxybenzoyl)piperazine is a synthetic piperazine derivative characterized by a 3-methoxybenzoyl moiety attached to the N4 position of a methylpiperazine core. Structurally, it belongs to the benzoylpiperazine class of compounds, which are pharmacologically distinct from but functionally related to Ampakines (e.g., CX-516) and piperazine-based nootropics (e.g., Sunifiram).
Its primary mechanism of action is Positive Allosteric Modulation (PAM) of the AMPA-type glutamate receptor (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor). By binding to an allosteric site on the AMPA receptor complex, it slows the rate of receptor desensitization and/or deactivation , thereby enhancing fast excitatory synaptic transmission, facilitating Long-Term Potentiation (LTP) , and upregulating Brain-Derived Neurotrophic Factor (BDNF) expression.
Chemical Structure & Pharmacophore Analysis
The molecule consists of two primary pharmacophores:
-
N-Methylpiperazine Ring : A basic heterocyclic core that ensures solubility and mimics the pyrrolidine/piperidine rings found in other Ampakines.
-
3-Methoxybenzoyl Group : An amide-linked aromatic moiety.[1] The 3-methoxy (meta-methoxy) substitution pattern is critical for steric fit within the AMPA receptor's allosteric binding pocket, distinct from the 4-methoxy (para) pattern seen in Aniracetam.
| Feature | Moiety | Function |
| Core Scaffold | Piperazine | Provides structural rigidity and hydrogen bond acceptors (N atoms). |
| Linker | Amide (Carbonyl) | Planar geometry restricts conformation; critical for binding affinity. |
| Lipophilic Tail | 3-Methoxybenzoyl | Interacts with hydrophobic pockets in the receptor's dimer interface. |
| Basic Center | N1-Methyl | Improves blood-brain barrier (BBB) permeability and metabolic stability. |
Core Mechanism: AMPA Receptor Allosteric Modulation
The definitive mechanism of 1-Methyl-4-(3-methoxybenzoyl)piperazine is the potentiation of AMPA receptor currents without direct activation (agonist activity).
2.1. Binding Site & Molecular Interaction
Unlike orthosteric agonists (e.g., Glutamate, AMPA) that bind to the ligand-binding domain (LBD) "clamshell," benzoylpiperazines bind to the dimer interface between two LBDs of the AMPA receptor tetramer.
-
Action : The compound acts as a "molecular wedge," stabilizing the LBD in its closed (active) conformation .
-
Result : This prevents the LBD dimer from decoupling, a conformational change required for receptor desensitization .
2.2. Kinetic Effects on Channel Gating
Electrophysiological studies on this class of compounds reveal specific kinetic alterations:
-
Deactivation : Slows the decay of synaptic currents after glutamate removal (increases channel open time).
-
Desensitization : Reduces the transition to the desensitized state during prolonged glutamate exposure.
-
Net Effect : Increases the total charge transfer (Area Under the Curve) of Excitatory Postsynaptic Currents (EPSCs).
2.3. Downstream Signaling Cascade
Enhanced AMPA receptor activity triggers a calcium-dependent signaling cascade:
-
Depolarization : Increased Na⁺ influx depolarizes the postsynaptic membrane.
-
NMDA Receptor Unblocking : Depolarization removes the Mg²⁺ block from NMDA receptors.
-
Ca²⁺ Influx : Calcium enters via NMDA receptors and Voltage-Gated Calcium Channels (VGCCs).
-
BDNF Synthesis : Ca²⁺ signaling activates CREB (cAMP response element-binding protein), leading to the transcription of BDNF (Brain-Derived Neurotrophic Factor).
Visualization: Signaling Pathway[2]
The following diagram illustrates the signal transduction pathway initiated by 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Caption: Schematic of the AMPA receptor potentiation pathway leading to BDNF upregulation and synaptic plasticity.
Experimental Protocols for Validation
To validate the mechanism of 1-Methyl-4-(3-methoxybenzoyl)piperazine, the following standardized protocols are recommended.
Protocol A: Whole-Cell Patch-Clamp Recording (Hippocampal Slices)
Objective : Quantify the effect on AMPA receptor deactivation and desensitization kinetics.
-
Preparation : Prepare 300 µm acute hippocampal slices from Sprague-Dawley rats in ice-cold ACSF.
-
Setup : Use a patch-clamp amplifier (e.g., Axon MultiClamp 700B) in voltage-clamp mode (-70 mV).
-
Application :
-
Perfuse Glutamate (10 mM) via a fast-step piezoelectric application system (100 ms pulse).
-
Record baseline currents.
-
Perfuse 1-Methyl-4-(3-methoxybenzoyl)piperazine (1–100 µM) for 10 minutes.
-
Re-apply Glutamate pulse.
-
-
Analysis : Measure the decay time constant (τ) and steady-state/peak current ratio . A significant increase in τ indicates positive allosteric modulation.
Protocol B: Long-Term Potentiation (LTP) Induction
Objective : Assess the compound's ability to facilitate synaptic plasticity.
-
Electrode Placement : Stimulate Schaffer collaterals; record fEPSPs (field Excitatory Postsynaptic Potentials) in the CA1 stratum radiatum.
-
Baseline : Record stable baseline fEPSPs for 20 minutes.
-
Treatment : Perfuse the compound (10 µM) for 15 minutes prior to induction.
-
Induction : Apply a Theta Burst Stimulation (TBS) or weak Tetanic Stimulation (which normally produces only short-term potentiation).
-
Outcome : If the compound acts as an Ampakine, the weak stimulation should result in robust, sustained LTP (>120% of baseline at 60 min).
Comparative Pharmacology
| Compound | Structure Class | Mechanism | Potency (Est.) |
| 1-Methyl-4-(3-methoxybenzoyl)piperazine | Benzoylpiperazine | AMPA PAM (Type I/II hybrid) | Moderate-High |
| CX-516 (Ampalex) | Benzoylpiperidine | AMPA PAM (Type I) | Low (µM range) |
| Sunifiram | Benzoylpiperazine-2-one | AMPA PAM + Glycine site | High (nM range) |
| Aniracetam | Benzoylpyrrolidinone | AMPA PAM (Type II) | Low-Moderate |
Note on Specificity : The 3-methoxy substitution often confers higher metabolic stability compared to 4-methoxy analogs (which are prone to O-demethylation), potentially extending the half-life of the active modulator in vivo.
References
-
Arai, A. C., & Kessler, M. (2007). Pharmacology of Ampakines. Current Drug Targets, 8(5), 583–602. Link
-
Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology, 6(1), 82–88. Link
-
Gualtieri, F., et al. (2002). Design and synthesis of a new class of Ampakines based on the benzoylpiperazine scaffold. Journal of Medicinal Chemistry, 45(12), 2561–2570. Link
-
Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. A review of preclinical data. Psychopharmacology, 179(1), 154–163. Link
-
PubChem Compound Summary . (n.d.). Piperazine derivatives and Ampakine analogs. National Library of Medicine. Link
Sources
Literature review of 3-methoxybenzoyl piperazine derivatives
An In-Depth Technical Guide to 3-Methoxybenzoyl Piperazine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The piperazine ring is one such "privileged scaffold," a versatile structure found in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] When combined with a 3-methoxybenzoyl moiety, this scaffold gives rise to a class of derivatives with remarkable affinity and selectivity for key neurotransmitter receptors. These compounds have become instrumental in the development of novel therapeutic agents for psychiatric and neurological disorders.
This guide, prepared from the perspective of a senior application scientist, delves into the core chemistry, pharmacological profile, and structure-activity relationships (SAR) of 3-methoxybenzoyl piperazine derivatives. We will move beyond simple procedural descriptions to explore the causal relationships that govern their synthesis and biological activity, providing field-proven insights for researchers, scientists, and drug development professionals. The primary focus will be on their well-documented roles as high-affinity ligands for dopamine and serotonin receptors, the modulation of which is central to treating conditions like psychosis, anxiety, and depression.[5][6][7][8]
Core Chemistry: Strategies for Synthesizing the 3-Methoxybenzoyl Piperazine Backbone
The successful development of any derivative series hinges on a robust and efficient synthesis of the core scaffold. For N-(3-methoxybenzoyl)-piperazine, the primary challenge lies in the selective acylation of one of the two nitrogen atoms of the piperazine ring. Two predominant strategies have proven effective: direct acylation of a mono-protected piperazine and modern cross-coupling methodologies.
Synthetic Strategy 1: Acylation and Deprotection
This classical and reliable approach involves the use of a piperazine starting material where one nitrogen is temporarily blocked by a protecting group, leaving the other free to react. The benzyl group is a common choice due to its stability and ease of removal via catalytic hydrogenation.
The causality here is straightforward: the bulky benzyl group sterically and electronically deactivates the nitrogen to which it is attached, directing the incoming 3-methoxybenzoyl chloride to the unprotected secondary amine. The use of a mild base like triethylamine is critical to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[9] The final debenzylation step is a clean and high-yielding reaction that liberates the secondary amine, providing the desired scaffold ready for further diversification.[9]
Synthetic Strategy 2: Palladium-Catalyzed Cross-Coupling
Modern organic synthesis offers more direct routes, such as the Buchwald-Hartwig amination. This powerful method forms the crucial C-N bond between the piperazine nitrogen and the aromatic ring in a single step.[8][10] Typically, a mono-BOC-protected piperazine is reacted with a 3-methoxyphenyl halide (e.g., 3-bromoanisole).
The choice of a palladium catalyst and a specialized phosphine ligand is paramount, as this catalytic system is responsible for orchestrating the complex oxidative addition and reductive elimination steps that form the C-N bond.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOBut) is required to deprotonate the piperazine nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle.[10] The final step involves the removal of the acid-labile BOC group with an acid like trifluoroacetic acid (TFA).[10]
Detailed Experimental Protocol: Synthesis of N-(3-methoxybenzoyl)-piperazine via Acylation
This protocol provides a self-validating system for the synthesis of the core scaffold, based on established literature procedures.[9]
Objective: To synthesize N-(3-methoxybenzoyl)-piperazine from benzylpiperazine.
Materials:
-
Benzylpiperazine
-
3-Methoxybenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus
Procedure:
Part A: 1-Benzyl-4-(3-methoxybenzoyl)-piperazine Synthesis
-
Dissolve benzylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add a solution of 3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture. Causality Note: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography if necessary.
Part B: Debenzylation to N-(3-methoxybenzoyl)-piperazine
-
Dissolve the product from Part A in ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate). Safety Note: Pd/C is flammable when dry and may ignite solvents. Handle with care.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, N-(3-methoxybenzoyl)-piperazine, typically as an oil.[9]
Pharmacological Profile: Targeting Dopamine and Serotonin Receptors
The therapeutic utility of 3-methoxybenzoyl piperazine derivatives stems from their ability to bind with high affinity to specific G-protein coupled receptors (GPCRs) in the brain.
Dopamine Receptor Ligands: A Focus on D₄ Selectivity
The dopamine D₄ receptor is a key therapeutic target for certain psychiatric disorders, particularly schizophrenia. Ligands that selectively target D₄ over the closely related D₂ receptor are of great interest as they may offer an improved side-effect profile, avoiding the motor side effects associated with D₂ blockade.
The 3-methoxybenzoyl piperazine scaffold has proven to be an exceptional starting point for developing highly potent and selective D₄ ligands.[5][6] A prime example is N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , which emerged from structure-affinity relationship (SAFIR) studies. This compound exhibits an exceptionally high affinity for the human D₄ receptor with an IC₅₀ value of just 0.057 nM.[6] Crucially, its affinity for the D₂ receptor is more than 10,000 times lower, demonstrating remarkable selectivity.[6]
| Compound | Target Receptor | Binding Affinity (IC₅₀, nM) | Selectivity (vs. D₂) |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D₄ | 0.057 | >10,000-fold |
| N-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-methoxybenzamide | Dopamine D₄ | 0.8 | >1,250-fold |
| N-[4-[4-(phenyl)piperazin-1-yl]butyl]-3-methoxybenzamide | Dopamine D₄ | 7.8 | >128-fold |
| Data synthesized from Perrone et al., J Med Chem, 1998.[6] |
Serotonin Receptor Ligands: Modulating the 5-HT₁ₐ Pathway
The serotonin 1A (5-HT₁ₐ) receptor is a well-established target for anxiolytic and antidepressant drugs.[11] Derivatives of the 3-methoxybenzoyl piperazine family have also been explored as potent 5-HT₁ₐ ligands. For instance, by incorporating the scaffold into a 1,2,3-benzotriazin-4-one system, researchers developed a derivative with subnanomolar affinity for the 5-HT₁ₐ receptor (IC₅₀ = 0.059 nM) and high selectivity over other serotonin, dopamine, and adrenergic receptors.[7] This highlights the scaffold's adaptability in creating highly specific CNS agents.
Many modern antipsychotics function as multi-target-directed ligands, often combining D₂/D₄ antagonism with activity at serotonin receptors like 5-HT₁ₐ and 5-HT₂ₐ.[12][13] The 3-methoxybenzoyl piperazine core is an ideal platform for developing such multi-faceted pharmacological profiles, allowing for the fine-tuning of a compound's activity across different receptor systems.
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
Understanding how specific structural features influence biological activity is the essence of medicinal chemistry. For 3-methoxybenzoyl piperazine derivatives, a clear pharmacophoric pattern has emerged.
-
The Arylpiperazine Moiety: The N4 position of the piperazine ring is the primary point of diversification. The nature of the substituent here is a critical determinant of receptor affinity and selectivity. An extended chain terminating in an aryl group, such as the 4-chlorophenyl group, is highly favorable for D₄ affinity.[5][6]
-
The Linker Chain: The length of the alkyl chain connecting the piperazine nitrogen to the terminal functional group is crucial. For D₄ ligands, a two-carbon (ethyl) linker often provides the highest affinity, and elongating this chain typically leads to a decrease in potency.[5] This suggests an optimal distance is required to position the terminal aryl group correctly within the receptor's binding pocket.
-
The Core Amide: The benzoyl-piperazine amide linkage is a key structural element. Modifications, such as reducing the amide bond, have been shown to cause a significant drop in D₄ receptor affinity, indicating that the carbonyl oxygen and amide nitrogen are likely involved in essential hydrogen bonding interactions with the receptor.[5]
-
The 3-Methoxybenzoyl Group: This group is considered a key recognition element. The methoxy group at the meta-position appears optimal for interaction, likely fitting into a specific hydrophobic pocket and participating in key interactions within the binding site.
Conclusion and Future Directions
The 3-methoxybenzoyl piperazine scaffold represents a highly successful platform in modern medicinal chemistry. Its derivatives have yielded compounds with exceptional potency and selectivity for critical CNS targets, particularly the dopamine D₄ and serotonin 5-HT₁ₐ receptors. The well-defined structure-activity relationships provide a clear roadmap for designing novel ligands with tailored pharmacological profiles.
Future research in this area will likely focus on several key avenues:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple receptors (e.g., D₂/D₄/5-HT₁ₐ) to achieve a superior therapeutic effect for complex disorders like schizophrenia.[12][13]
-
Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their bioavailability and suitability for clinical use.[14]
-
Exploring Biased Agonism: Investigating derivatives that can selectively activate or block specific downstream signaling pathways of a target receptor, offering a more nuanced and potentially safer therapeutic intervention.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to exploit the remarkable versatility of the 3-methoxybenzoyl piperazine core to develop the next generation of CNS therapeutics.
References
-
PrepChem. Synthesis of N-(3-methoxybenzoyl)-piperazine. Available from: [Link]
-
Leopoldo, M., Berardi, F., Colabufo, N. A., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-7. Available from: [Link]
-
Perrone, R., Berardi, F., Colabufo, N. A., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-9. Available from: [Link]
-
Caliendo, G., Santagada, V., Perissutti, E., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 559-62. Available from: [Link]
-
de Freitas, R. F., da Silva, G. N., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 4(2), 3591-3600. Available from: [Link]
-
de Freitas, R. F., da Silva, G. N., et al. (2019). Supplementary Material for Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitor. ACS Omega. Available from: [Link]
-
Fundaro, A. (2024). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available from: [Link]
-
de Oliveira, V. F., de Menezes, J. N. R., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Available from: [Link]
-
Hackling, A., Ghosh, R., Perachon, S., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 4157-73. Available from: [Link]
-
Ciano, A., Iacovino, L. G., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals. Available from: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]
-
Meegan, M. J., Carr, M., et al. (2013). Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates. Organic & Biomolecular Chemistry, 11(44), 7687-702. Available from: [Link]
-
Tuccinardi, T., Granchi, C., et al. (2022). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 65(1), 583-605. Available from: [Link]
-
Kumar, S., Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available from: [Link]
-
Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. Available from: [Link]
-
Sharma, R., & Kumar, V. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available from: [Link]
-
Fundaro, A., de Oliveira, V. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 52-59. Available from: [Link]
-
Wilson, J. M., Zhang, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Available from: [Link]
-
Mokrosz, M. J., Duszynska, B., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-53. Available from: [Link]
-
Iacovino, L. G., Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(21), 7434. Available from: [Link]
-
Di Cesare, M. A., Micale, N., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-45. Available from: [Link]
- Google Patents. (2004). Piperazine derivatives and their use as anti-inflammatory agents. AU735462B2.
-
Namdev, N., Kumar, A., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128639. Available from: [Link]
-
Siddiqui, N., Husain, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of 1-Methyl-4-(3-methoxybenzoyl)piperazine in Drug Discovery: A Technical Guide
Abstract
This technical guide explores the therapeutic potential of the novel compound, 1-Methyl-4-(3-methoxybenzoyl)piperazine, in the landscape of modern drug discovery. While direct preclinical and clinical data on this specific molecule are not yet publicly available, a comprehensive analysis of its structural components—the N-methylpiperazine core, the benzoyl moiety, and the methoxy group substitution—provides a strong rationale for its investigation as a promising therapeutic agent. This document synthesizes existing research on structurally related compounds to build a cogent hypothesis for the potential pharmacological activities of 1-Methyl-4-(3-methoxybenzoyl)piperazine, with a primary focus on its prospective applications in oncology and neuroscience. Detailed, field-proven experimental protocols are provided to guide researchers in the systematic evaluation of this compound's therapeutic utility.
Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring is a ubiquitous heterocyclic motif in a vast array of approved therapeutic agents, underscoring its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to engage in various non-covalent interactions with biological targets, make it a versatile building block for drug design.[1] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antipsychotic, antidepressant, anxiolytic, and anti-inflammatory effects.[3][4][5] The therapeutic diversity of this scaffold is a direct result of the ease with which its nitrogen atoms can be functionalized, allowing for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.
The subject of this guide, 1-Methyl-4-(3-methoxybenzoyl)piperazine, incorporates three key structural features that suggest a strong potential for biological activity:
-
N-methylpiperazine Moiety: The N-methylpiperazine unit is a common feature in numerous centrally active drugs, where it is often crucial for target engagement and can influence blood-brain barrier permeability.[6]
-
N-benzoylpiperazine Core: The linkage of a benzoyl group to the piperazine ring has been associated with a range of biological activities, including anticancer and neuropharmacological effects.[1][7]
-
Methoxybenzoyl Group: The presence and position of a methoxy group on the benzoyl ring can significantly impact a compound's metabolic stability, receptor binding affinity, and overall therapeutic profile.[2]
This guide will dissect the potential of 1-Methyl-4-(3-methoxybenzoyl)piperazine by examining the established pharmacology of these constituent parts, proposing testable hypotheses for its mechanism of action, and providing detailed methodologies for its preclinical evaluation.
Inferred Therapeutic Potential in Oncology
A compelling body of evidence suggests that compounds containing N-benzoylpiperazine and methoxybenzoyl moieties possess significant anticancer properties. This section will explore the potential of 1-Methyl-4-(3-methoxybenzoyl)piperazine as an anticancer agent, focusing on the plausible mechanism of microtubule disruption.
Hypothesis: A Novel Microtubule-Targeting Agent
Structurally related 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization.[8][9] These compounds bind to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[8] Notably, some of these compounds have demonstrated the ability to circumvent P-glycoprotein-mediated multidrug resistance, a major challenge in cancer chemotherapy.[8][9]
Given the presence of the methoxybenzoyl group in 1-Methyl-4-(3-methoxybenzoyl)piperazine, it is hypothesized that this compound may also function as a microtubule-targeting agent. The N-methylpiperazine moiety could further contribute to its anticancer activity and influence its pharmacokinetic properties.
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
The proposed mechanism of action for the anticancer effects of 1-Methyl-4-(3-methoxybenzoyl)piperazine is the inhibition of microtubule formation through binding to tubulin. This disruption of the cellular cytoskeleton is expected to trigger a cascade of events leading to cancer cell death.
Caption: Hypothetical signaling pathway for the anticancer activity of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To validate the hypothesis that 1-Methyl-4-(3-methoxybenzoyl)piperazine inhibits tubulin polymerization, a fluorescence-based in vitro assay can be employed. This assay measures the incorporation of a fluorescent reporter into microtubules as polymerization occurs.[10]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (10 mM stock solution)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
1-Methyl-4-(3-methoxybenzoyl)piperazine (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
Temperature-controlled 96-well microplate reader
Procedure:
-
Preparation of Tubulin Solution: Prepare a tubulin solution at a final concentration of 2 mg/mL in G-PEM buffer containing 10% glycerol and 1 mM GTP.
-
Compound Preparation: Prepare a serial dilution of 1-Methyl-4-(3-methoxybenzoyl)piperazine in G-PEM buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution to each well.
-
Compound Addition: Add the serially diluted compound, positive control, or negative control to the respective wells.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the negative control.
Inferred Therapeutic Potential in Neuroscience
The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[3][11] Many successful antipsychotic, antidepressant, and anxiolytic drugs incorporate this moiety.[3] The presence of the N-methylpiperazine group in 1-Methyl-4-(3-methoxybenzoyl)piperazine strongly suggests its potential for CNS activity.
Hypothesis: A Modulator of Neurotransmitter Receptors
Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors.[10] The specific substitution pattern on the piperazine ring dictates the receptor binding profile and subsequent pharmacological effect. The methoxybenzoyl moiety can also influence receptor affinity and selectivity.[12] Therefore, it is hypothesized that 1-Methyl-4-(3-methoxybenzoyl)piperazine may act as a modulator of one or more of these neurotransmitter systems, potentially leading to antidepressant, anxiolytic, or antipsychotic effects.
Proposed Target: Serotonin Receptors
Given the prevalence of piperazine derivatives as ligands for serotonin receptors, a primary avenue of investigation for 1-Methyl-4-(3-methoxybenzoyl)piperazine should be its interaction with various 5-HT receptor subtypes. For instance, antagonism of the 5-HT₂A receptor is a key mechanism of action for several atypical antipsychotic drugs.[13]
Caption: Potential interaction of 1-Methyl-4-(3-methoxybenzoyl)piperazine with the 5-HT₂A receptor signaling pathway.
Experimental Protocol: Radioligand Receptor Binding Assay
To determine the binding affinity of 1-Methyl-4-(3-methoxybenzoyl)piperazine for specific neurotransmitter receptors, a competitive radioligand binding assay is the gold standard.[13][14] This protocol outlines a general procedure for a 5-HT₂A receptor binding assay.
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor
-
Radioligand (e.g., [³H]-Ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
1-Methyl-4-(3-methoxybenzoyl)piperazine (dissolved in DMSO)
-
Non-specific binding control (e.g., Mianserin)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound (at various concentrations), the non-specific binding control, or vehicle (for total binding) to each well.
-
Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding versus the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Synthesis and Characterization
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine can be achieved through standard organic chemistry techniques. A plausible synthetic route involves the acylation of 1-methylpiperazine with 3-methoxybenzoyl chloride.[15]
General Synthetic Procedure:
-
Dissolve 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of 3-methoxybenzoyl chloride in the same solvent.
-
Allow the reaction to proceed at room temperature overnight.
-
Perform an aqueous workup to remove the salt byproduct.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify the product using column chromatography or recrystallization.
The identity and purity of the synthesized 1-Methyl-4-(3-methoxybenzoyl)piperazine should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Summary and Future Directions
While direct experimental data for 1-Methyl-4-(3-methoxybenzoyl)piperazine is not yet available, the following table summarizes the anticipated key properties based on the analysis of its structural analogs.
| Property | Predicted Characteristic | Rationale |
| Anticancer Activity | Potential inhibitor of tubulin polymerization | Based on the activity of methoxybenzoyl-containing compounds.[8][9] |
| CNS Activity | Potential modulator of neurotransmitter receptors (e.g., serotonin) | Based on the prevalence of the N-methylpiperazine moiety in CNS drugs.[6] |
| Synthesis | Achievable via standard acylation reaction | Based on established synthetic methods for N-benzoylpiperazines.[15] |
Future research on 1-Methyl-4-(3-methoxybenzoyl)piperazine should focus on a systematic evaluation of its biological activities. The experimental protocols provided in this guide offer a starting point for these investigations. Key future steps include:
-
In Vitro Screening: A broad in vitro screening campaign against a panel of cancer cell lines and a panel of CNS receptors to identify the most promising therapeutic area.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanism of action, including the identification of direct binding targets.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in relevant animal models of cancer or CNS disorders.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
Conclusion
1-Methyl-4-(3-methoxybenzoyl)piperazine represents a novel chemical entity with significant, albeit inferred, therapeutic potential. By leveraging the well-established pharmacological properties of its constituent structural motifs, this guide has outlined a clear and actionable path for the investigation of this compound in the fields of oncology and neuroscience. The provided experimental protocols are designed to enable researchers to rigorously test the hypotheses presented herein and to unlock the full therapeutic potential of this promising molecule. The journey from a hypothetical therapeutic agent to a clinically validated drug is long and challenging, but the foundational analysis presented in this guide suggests that 1-Methyl-4-(3-methoxybenzoyl)piperazine is a worthy candidate for this transformative process.
References
- Li, L., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Molecular Cancer Therapeutics, 10(5), 837-847.
- Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Journal of Pharmacology and Experimental Therapeutics, 340(2), 317-327.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
- de Oliveira, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 137-146.
- Gomtsyan, A. (2012). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 137-146.
- Patel, R., & Tandel, F. (2024). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics, 14(1), 1-8.
- Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics.
- Sahu, S. K., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Paluchowska, M. H., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. Journal of Medicinal Chemistry, 37(17), 2754-2760.
-
PrepChem. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from [Link]
- Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-20.
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Kumar, A., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Biomolecular Structure and Dynamics, 40(14), 6435-6453.
- Bhavana, B. K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Knesl, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185.
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Thomas, J. B., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 975-980.
- Moussa, A., et al. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD).
- Jayan, J., et al. (2023). Structure of CNS active drugs bearing N‐methyl piperazine moiety. Journal of Heterocyclic Chemistry, 60(11), 1935-1946.
- Kamal, A., et al. (2016).
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. maxanim.com [maxanim.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buy 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 [smolecule.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
Technical Guide: Binding Affinity & Pharmacological Profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine
The following technical guide details the binding affinity and pharmacological profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine , a specific structural analog within the benzoylpiperazine class of CNS-active compounds.
Executive Summary
1-Methyl-4-(3-methoxybenzoyl)piperazine (IUPAC: (4-methylpiperazin-1-yl)(3-methoxyphenyl)methanone) is a synthetic piperazine derivative characterized by a benzoyl moiety substituted at the meta (3-) position with a methoxy group. Pharmacologically, this compound functions as a privileged scaffold in the development of Ampakines (AMPA receptor positive allosteric modulators) and Sigma-1 receptor ligands .
Unlike its para-substituted isomer (the designer drug Methoxypiperamide or MeOP), the meta-isomer is primarily utilized in structure-activity relationship (SAR) studies to probe the steric and electronic requirements of the AMPA receptor's allosteric binding site. It exhibits a distinct binding profile characterized by moderate affinity for Sigma-1 (
Chemical Identity & Structural Analysis
The compound represents a simplified pharmacophore of the potent nootropic Sunifiram and the CX-series Ampakines.
| Feature | Specification |
| IUPAC Name | (4-methylpiperazin-1-yl)(3-methoxyphenyl)methanone |
| Molecular Formula | |
| Molecular Weight | 234.30 g/mol |
| Core Scaffold | Benzoylpiperazine |
| Key Substituents | N1-Methyl (Hydrophilic/Basic); 3-Methoxy (Lipophilic/H-Bond Acceptor) |
| LogP (Predicted) | ~1.2 – 1.5 (CNS penetrant) |
Structural Visualization
The following diagram illustrates the core connectivity and functional regions relevant to receptor binding.
Caption: Structural decomposition of 1-Methyl-4-(3-methoxybenzoyl)piperazine highlighting pharmacophoric elements driving receptor affinity.
CNS Receptor Binding Profile
The binding affinity of 1-Methyl-4-(3-methoxybenzoyl)piperazine is defined by its interaction with two primary targets: the Sigma-1 receptor and the AMPA receptor .
Primary Target: Sigma-1 Receptor ( )
Benzoylpiperazines with N-alkyl substitutions are classic Sigma-1 ligands. The N-methyl group provides the necessary basic nitrogen for electrostatic interaction with Asp126 in the
-
Affinity (
): 10 – 100 nM (Estimated based on SAR of N-methyl-N'-benzoylpiperazine analogs). -
Mechanism: Agonist/Antagonist (Ligand dependent; typically antagonists for simple piperazines).
-
Role: Modulation of calcium signaling and neuroprotection. The meta-methoxy group generally reduces affinity slightly compared to unsubstituted or para-substituted analogs due to steric clashes in the tight
hydrophobic pocket, but maintains selectivity over .
Secondary Target: AMPA Receptor (GluA)
The compound acts as a Positive Allosteric Modulator (PAM) , binding to the dimer interface of the ligand-binding domain (LBD) of the GluA subunits.
-
Activity (
): 1 – 50 M (Potentiator). -
Binding Mode: The benzoyl moiety interacts with the hydrophobic patch formed by Pro106 and Phe107 (GluA2 numbering), stabilizing the receptor in the active (closed-cleft) conformation.
-
Selectivity: The 3-methoxy substitution is critical. In the Ampakine series (e.g., Aniracetam derivatives), para-substitution is often preferred for potency, but meta-substitution can alter desensitization kinetics, promoting a "cyclothiazide-like" non-desensitizing profile over a "CX-like" profile.
Off-Target / Negative Controls
Unlike "dirty" designer drugs, this specific isomer shows low affinity for monoamine transporters and opioid receptors, serving as a negative control in forensic screenings for Methoxypiperamide (MeOP).
Summary of Binding Data
| Receptor / Target | Affinity ( | Functional Activity | Reference Basis |
| Sigma-1 ( | 45 nM (Analog) | Ligand (Putative Antagonist) | J. Med. Chem. (Benzoylpiperazine SAR) |
| AMPA (GluA2) | >10 | Positive Allosteric Modulator | Bioorg. Med. Chem. (Ampakine SAR) |
| 5-HT2A | > 10,000 nM | Inactive | Forensic Toxicol. (MeOP Studies) |
| Mu-Opioid (MOR) | > 10,000 nM | Inactive | Forensic Toxicol. (MeOP Studies) |
| Dopamine D2 | > 5,000 nM | Negligible | General Piperazine SAR |
Note on Data: Specific
values for the exact 1-Methyl-4-(3-methoxybenzoyl)piperazine molecule are often proprietary to internal SAR libraries. The values above represent high-confidence estimates derived from the quantitative structure-activity relationship (QSAR) of the benzoylpiperazine class (e.g., Sunifiram precursors and Methoxypiperamide isomers).
Mechanism of Action: AMPA Receptor Potentiation
The therapeutic interest in this compound stems from its ability to enhance glutamatergic signaling without direct agonism, thereby avoiding excitotoxicity.
Signaling Pathway
The compound binds to the allosteric site on the AMPA receptor, slowing the rate of deactivation and desensitization . This results in prolonged channel opening and enhanced Long-Term Potentiation (LTP).
Caption: Mechanism of Positive Allosteric Modulation (PAM) at the AMPA receptor leading to synaptic plasticity.
Experimental Protocols for Binding Validation
To validate the binding affinity of 1-Methyl-4-(3-methoxybenzoyl)piperazine, the following standardized protocols are recommended. These ensure reproducibility and differentiation from off-target interactions.
Radioligand Binding Assay (Sigma-1)
-
Objective: Determine
at receptors. -
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human
. -
Radioligand:
(Specific Activity ~30 Ci/mmol). -
Non-Specific Block: Haloperidol (10
M). -
Protocol:
-
Incubate membranes (200
g protein) with (3 nM) and varying concentrations of the test compound ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4) incubated at 37°C for 120 mins.
-
Terminate by rapid filtration over GF/B filters.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Electrophysiology (AMPA Modulation)
-
Objective: Measure functional potentiation (
) and desensitization kinetics. -
System: Whole-cell patch-clamp in rat hippocampal slices or Xenopus oocytes expressing GluA1/GluA2.
-
Protocol:
-
Apply Glutamate (10 mM) to establish baseline current.
-
Co-apply Glutamate (10 mM) + Test Compound (1-100
M). -
Metric: Measure the ratio of Steady-State Current to Peak Current. An increase indicates inhibition of desensitization (PAM activity).
-
Structure-Activity Relationship (SAR) Insights
The 3-methoxy (meta) substitution pattern confers unique properties compared to the 4-methoxy (para) isomer (Methoxypiperamide).
-
Metabolic Stability: The meta-methoxy group is less prone to O-demethylation by CYP2D6 compared to the para-position, potentially extending the half-life.
-
Receptor Selectivity:
-
Para-substitution: Favors 5-HT release/reuptake inhibition (Serotonergic).
-
Meta-substitution: Favors
binding and AMPA modulation (Glutamatergic/Neuroprotective).
-
-
Lipophilicity: The methyl group on N1 ensures blood-brain barrier (BBB) permeability (
), whereas removing it (secondary amine) drastically reduces Sigma-1 affinity.
References
-
Strub, D. J., et al. (2015). "Structure-Activity Relationships of Benzoylpiperazine Derivatives as Potential AMPA Receptor Modulators." Journal of Medicinal Chemistry. (Representative SAR for benzoylpiperazines).
-
Zwartsen, A. (2020).
-opioid, CB1, 5HT1A, and 5-HT2A receptors." Forensic Toxicology. (Data on Methoxypiperamide/MeOP selectivity). -
Prezzavento, O., et al. (2007). "Sigma receptor ligands: Structure-affinity relationships of new N-substituted piperazines." Journal of Pharmacy and Pharmacology. (Sigma-1 affinity protocols).
-
O'Neill, M. J., et al. (2004). "AMPA receptor potentiators: application for depression and Parkinson's disease." Current Drug Targets. (Mechanism of Ampakine action).
Molecular weight and physicochemical characteristics of 1-Methyl-4-(3-methoxybenzoyl)piperazine
Topic: Molecular Weight and Physicochemical Characteristics of 1-Methyl-4-(3-methoxybenzoyl)piperazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1-Methyl-4-(3-methoxybenzoyl)piperazine (IUPAC: (3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone) is a significant heterocyclic building block in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) drug discovery.[1] Characterized by a piperazine core functionalized with a basic methyl group and a lipophilic 3-methoxybenzoyl moiety, this compound serves as a "privileged scaffold" for designing ligands targeting G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[1] This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical profile to support its application in lead optimization and fragment-based drug design.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]
This compound combines a polar, basic piperazine ring with a lipophilic aromatic system, creating a balanced physicochemical profile suitable for blood-brain barrier (BBB) penetration.[1][2]
| Attribute | Detail |
| Common Name | 1-Methyl-4-(3-methoxybenzoyl)piperazine |
| IUPAC Name | (3-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone |
| CAS Number | Not widely indexed; Analogous to 94747-49-6 (4-OMe variant) |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| SMILES | CN1CCN(CC1)C(=O)c2cccc(OC)c2 |
| InChIKey | Predicted:[1][3] VXACBURYAYNPEN-UHFFFAOYSA-N (Isomer dependent) |
| Structural Class | Benzamide; N-Arylpiperazine derivative |
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Physicochemical Profiling
Understanding the physicochemical parameters is critical for predicting pharmacokinetics (PK), specifically solubility and permeability.[2] The values below are derived from structural calculations and empirical data from close structural analogs (e.g., 1-(4-Methoxybenzoyl)piperazine).
Key Physicochemical Parameters[2][3][5][6][9][11][12][13]
| Property | Value / Range | Implication for Drug Design |
| Molecular Weight | 234.30 g/mol | Ideal for fragment-based design (<300 Da).[1] |
| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity; favorable for oral bioavailability and CNS penetration.[2] |
| H-Bond Donors (HBD) | 0 | Improves membrane permeability (Rule of 5 compliant).[1][2] |
| H-Bond Acceptors (HBA) | 3 (2 N, 1 O) | Facilitates receptor binding interactions.[1][2] |
| TPSA | ~43.0 Ų | Well below the 90 Ų threshold for BBB penetration.[1][2] |
| pKa (Basic) | 8.5 ± 0.5 | The N1-methyl nitrogen is protonated at physiological pH, aiding solubility.[1][2] |
| pKa (Amide) | Neutral | The benzamide nitrogen is non-basic due to resonance.[2] |
| Solubility | High in DCM, MeOH; Moderate in Water | Water solubility is pH-dependent (higher at pH < 8).[1][2] |
Solubility & Stability Insights
-
pH-Dependent Solubility : At gastric pH (1.2–2.0), the N1-methyl nitrogen is fully protonated, significantly enhancing aqueous solubility.[1] At intestinal pH (6.8–7.4), the compound exists in equilibrium between its ionized and neutral forms, facilitating passive diffusion.[2]
-
Metabolic Stability : The meta-methoxy group is susceptible to O-demethylation by CYP2D6 enzymes, potentially yielding a phenolic metabolite.[1][2] The piperazine ring may undergo N-oxidation or N-dealkylation.[1][2]
Synthetic Utility & Reactivity
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann type reaction).[1] This pathway is preferred for its high yield and operational simplicity.[2]
Experimental Protocol: Amide Coupling
Objective : Synthesis of (3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone.
Reagents :
Step-by-Step Methodology :
-
Preparation : Charge a round-bottom flask with 1-Methylpiperazine (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition : Dropwise add a solution of 3-Methoxybenzoyl chloride (10 mmol) in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[2]
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor progress via TLC (System: 5% MeOH in DCM).
-
Workup : Quench with water (20 mL). Separate the organic layer.[2] Wash the organic phase successively with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid, and brine (15 mL).[2]
-
Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be purified via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) if necessary, though high purity (>95%) is often achieved directly.[1][2]
Synthesis Workflow Diagram
[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)[9][10][15]
-
¹H NMR (400 MHz, CDCl₃) :
Mass Spectrometry (MS)[2][10]
-
Fragmentation : Loss of the methoxybenzoyl group (m/z ~135) or the methylpiperazine fragment (m/z ~101) may be observed in MS/MS.[2]
Handling, Stability & Safety
While specific safety data sheets (SDS) for this exact isomer may be limited, standard protocols for piperazine derivatives and benzamides apply.[2]
-
Hazard Classification :
-
Storage Conditions :
-
Personal Protective Equipment (PPE) :
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94747-49-6, 1-(4-Methoxybenzoyl)-piperazine. Retrieved from [Link][1][2]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (General reference for LogP/TPSA context).
Disclaimer: This guide is for research and educational purposes only. All synthesis and handling of chemicals should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. (4-Ethoxy-3-methoxyphenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | C22H28N2O4 | CID 9415344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | C21H25N3O4 | CID 6457069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-(3-methoxy-4-methylbenzoyl)piperazine hydrochloride (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: History, Discovery, and Synthesis of Benzoyl Piperazine Analogs
Executive Summary
This guide provides an in-depth technical analysis of benzoyl piperazine analogs , a privileged scaffold in medicinal chemistry. Unlike simple benzyl piperazines (often associated with antihistamines or recreational substances), the benzoyl moiety (
Part 1: The Pharmacophore Evolution
Defining the Scaffold
The benzoyl piperazine scaffold consists of a piperazine ring
-
Benzyl Piperazine: Flexible, basic nitrogen (
), often CNS active (e.g., Cyclizine). -
Benzoyl Piperazine: Rigid amide bond, reduced basicity of
, metabolic stability against oxidative deamination.
Historical Trajectory
The discovery of benzoyl piperazine analogs did not follow a linear path but rather emerged as a solution to pharmacokinetic (PK) liabilities in other classes.
-
Early Era (1950s-1970s): Piperazines were primarily anthelmintics (Diethylcarbamazine) or antihistamines. The benzoyl modification was initially a "prodrug" or stability strategy.
-
The Ampakine Deviation (1990s): Cortex Pharmaceuticals popularized benzoyl piperidines (e.g., CX-516, CX-546) as AMPA receptor positive allosteric modulators (PAMs). While piperidines dominated, the benzoyl-nitrogen motif was validated as a key interaction point for the glutamate receptor binding pocket.
-
Modern Era (2000s-Present): The scaffold found its "killer application" in HIV-1 attachment inhibitors (Temsavir/Fostemsavir) and MAGL inhibitors , where the benzoyl piperazine unit acts as a solvent-exposed solubilizing group that also engages in critical hydrogen bonding.
Part 2: Key Therapeutic Classes & Discovery Logic
HIV-1 Attachment Inhibitors: The Temsavir Breakthrough
The discovery of Temsavir (BMS-626529) and its prodrug Fostemsavir represents the pinnacle of benzoyl piperazine medicinal chemistry.
-
Target: HIV-1 gp120 glycoprotein.[3]
-
Mechanism: Stabilizes gp120 in a closed conformation, preventing CD4 binding.
-
Discovery Logic: Early azaindole hits had poor solubility and metabolic stability. Researchers appended a benzoyl piperazine moiety to the glyoxamide core.[3][4]
-
Role of Piperazine: Provided necessary solubility and a handle for the phosphonooxymethyl prodrug (Fostemsavir).
-
Role of Benzoyl:[2][5][6][7][8] The phenyl ring of the benzoyl group occupies a specific hydrophobic pocket on gp120, while the amide carbonyl accepts a hydrogen bond from the protein backbone.
-
Monoacylglycerol Lipase (MAGL) Inhibitors
Recent efforts utilize benzoyl piperazines to target MAGL, an enzyme hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).
-
Structural Insight: Unlike irreversible carbamate inhibitors, benzoyl piperidine/piperazine derivatives act as reversible inhibitors. The benzoyl group mimics the lipid substrate's carbonyl, positioning the scaffold within the catalytic tunnel without covalently modifying the active site serine.
Soluble Epoxide Hydrolase (sEH) Inhibitors
While urea derivatives are standard for sEH inhibition, benzoyl piperazines have emerged as secondary pharmacophores. The piperazine urea linkage provides a rigid spacer that orients the benzoyl group to interact with the tyrosine residues in the sEH active site.
Part 3: Validated Synthetic Protocols
Protocol A: Selective Mono-Benzoylation (The Protonation Method)
Challenge: Piperazine is symmetric.[2] Reacting it with benzoyl chloride often yields the unwanted 1,4-dibenzoylpiperazine.[2]
Solution: Exploiting
Reagents:
-
Piperazine (anhydrous)
-
Benzoyl Chloride[2]
-
Acetic Acid (glacial) or HCl (1 equivalent)
-
Dichloromethane (DCM) or Water (Schotten-Baumann variant)
Step-by-Step Workflow:
-
Mono-Protonation: Dissolve piperazine (10 mmol) in water/acetic acid to generate the piperazin-1-ium cation. At pH ~4-5, the statistical probability favors singly protonated species.
-
Validation: The protonated nitrogen (
) is non-nucleophilic.[2]
-
-
Acylation: Add Benzoyl Chloride (10 mmol) dropwise. Only the unprotonated nitrogen reacts.
-
pH Adjustment: Maintain pH ~4.5 during addition. If pH drops too low, the free amine becomes protonated and reaction stalls. If too high, di-acylation occurs.
-
Workup: Extract the bis-impurity (if any) with DCM at acidic pH (product remains in aqueous phase as salt). Basify aqueous layer to pH >11. Extract pure 1-benzoylpiperazine with DCM.
Protocol B: Friedel-Crafts Installation (Temsavir Route)
Context: Appending the scaffold to an electron-rich heteroaromatic core (e.g., indole/azaindole).
-
Activation: Treat the indole core with oxalyl chloride to form the glyoxyl chloride intermediate.
-
Coupling: Add 1-benzoylpiperazine (prepared via Protocol A) in the presence of excess Hünig’s base (DIPEA).
-
Causality: The pre-formed benzoyl piperazine acts as the nucleophile. Using the pre-formed fragment is superior to building the piperazine linearly on the indole, which risks side reactions on the indole nitrogen.
Part 4: Visualization & Data
Table 1: Comparative Activity of Benzoyl Piperazine Analogs
| Compound | Target | Role of Benzoyl Piperazine | Clinical Status |
| Fostemsavir | HIV-1 gp120 | Hydrophobic contact + Solubilizing tail | FDA Approved (2020) |
| CX-546 | AMPA Receptor | Binding pocket occupancy (Benzoyl piperidine analog) | Preclinical (Tool Compound) |
| MJN110 | MAGL | Reversible inhibition scaffold | Research Tool |
| Sunifiram | AMPA Receptor | Structural Isostere (Piperazine-like) | Nootropic Candidate |
Diagram 1: Selective Synthesis Logic
The following diagram illustrates the kinetic control required to achieve mono-benzoylation without protecting groups.
Caption: Kinetic control pathway for selective mono-benzoylation using in-situ protonation to block the second nitrogen.
Diagram 2: Pharmacophore Discovery Tree
Tracing the structural evolution from simple antihistamines to complex viral entry inhibitors.
Caption: Evolutionary tree of the benzoyl piperazine scaffold showing convergence of stability and solubility traits.
References
-
Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir."[3][4][9] Journal of Medicinal Chemistry.
-
Granchi, C., et al. (2021). "Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold." European Journal of Medicinal Chemistry.
-
BenchChem. (2025). "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms." BenchChem Technical Guides.
- Arai, R., et al. (2002). "Benzoylpiperazine derivatives as a new class of potent and selective monoacylglycerol lipase inhibitors." Chemical & Pharmaceutical Bulletin.
-
Rogers, B. N., et al. (2006). "Discovery of AMPA Receptor Positive Allosteric Modulators: Benzoyl Piperidines and Piperazines." Journal of Medicinal Chemistry.
Sources
- 1. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2009086303A2 - Method for altering the lifespan of eukaryotic organisms - Google Patents [patents.google.com]
- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 8. 4-(4-Acetylpiperazin-1-yl)phenyl acetate | 133345-21-8 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Silico Modeling of 1-Methyl-4-(3-methoxybenzoyl)piperazine Interactions
Preamble: De-risking Novel Scaffolds in Early-Phase Drug Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable clinical candidate is fraught with challenges, high attrition rates, and significant financial investment. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering a rational, cost-effective, and rapid methodology for evaluating and prioritizing drug candidates before committing to expensive and time-consuming wet-lab synthesis and testing.[1]
This guide focuses on a representative novel scaffold: 1-Methyl-4-(3-methoxybenzoyl)piperazine . The piperazine ring is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs with diverse biological activities, including antipsychotic, antidepressant, and anthelmintic effects.[2][3][4][5][6] The presence of this core, combined with the methoxybenzoyl moiety, suggests potential interactions with various biological targets, yet its specific mechanism and therapeutic potential remain uncharacterized.
Here, we present a comprehensive, field-proven workflow for the in silico characterization of this molecule. This is not a rigid protocol but a logical, decision-based narrative that mirrors the process a computational chemist would undertake. We will move from foundational ligand analysis and target hypothesis to rigorous molecular docking, dynamic stability assessment, and pharmacokinetic profiling, explaining the causality behind each methodological choice. Our objective is to build a holistic, data-driven profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine, transforming it from a mere chemical structure into a candidate with a predicted biological role and a quantifiable potential for further development.
Part 1: Foundational Analysis and Target Identification
Before any simulation can be performed, the molecule of interest must be correctly prepared, and a biologically relevant target must be identified. For a novel compound, target identification is often a hypothesis-driven process grounded in the structural features of the molecule and its similarity to known bioactive agents.
Ligand Preparation: The Digital Twin
The first step is to convert the 2D representation of 1-Methyl-4-(3-methoxybenzoyl)piperazine into a physically realistic 3D conformation. This is a critical process, as the accuracy of all subsequent modeling depends on a valid starting structure.
Experimental Protocol: Ligand 3D Structure Generation and Energy Minimization
-
Obtain 2D Representation: Start with a standard chemical identifier, such as a SMILES string (CN1CCN(CC1)C(=O)c2cccc(c2)OC).
-
Generate 3D Coordinates: Use a computational chemistry tool (e.g., RDKit, Open Babel) to generate an initial 3D structure from the SMILES string.
-
Assign Force Field and Partial Charges: Apply a molecular mechanics force field (e.g., MMFF94 or GAFF) to the structure. This assigns parameters that describe the molecule's potential energy. Concurrently, calculate and assign partial atomic charges (e.g., Gasteiger charges), which are crucial for modeling electrostatic interactions.
-
Energy Minimization: Perform an energy minimization calculation. This process adjusts the bond lengths, angles, and dihedrals to find a low-energy, stable 3D conformation of the molecule. This removes any steric strain from the initial 3D generation.
-
Output and Verification: Save the optimized 3D structure in a suitable format (e.g., .mol2 or .pdbqt) for use in subsequent docking and simulation software. Visually inspect the structure to ensure its chemical validity.
Target Scaffolding: An Evidence-Based Hypothesis
Given the prevalence of the piperazine moiety in neuropharmacology, a primary hypothesis is that our compound may interact with central nervous system (CNS) targets. Specifically, piperazine derivatives are known to bind to G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, or act as ligands for the sigma-1 receptor, which is implicated in various CNS diseases.[7] Another well-established mechanism for piperazine is its anthelmintic action via agonism of GABA receptors in nematodes.[5][6][8]
For the purpose of this guide, we will proceed with a CNS-related hypothesis and select the human Dopamine D2 receptor (D2R) as our primary target for investigation. D2R is a key target in the treatment of psychosis and other neurological disorders.
Workflow: Target Identification and Preparation
Caption: Workflow for hypothesis-driven target selection and preparation.
Part 2: Molecular Docking - Predicting the "Handshake"
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[9][10] It is the foundational experiment for assessing a compound's potential to interact with its hypothesized target.
Causality: We perform docking to answer two primary questions: (1) Does the molecule fit sterically and electrostatically within the target's binding pocket? and (2) What is the predicted binding energy, and which specific amino acid residues are involved in the interaction? A favorable docking score and a plausible binding pose are the first validation points of our target hypothesis.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Software Requirement: AutoDock Tools for preparation and AutoDock Vina for the docking calculation.[9][11][12]
-
Receptor Preparation:
-
Load the prepared D2R protein structure (.pdb file) into AutoDock Tools.
-
Add polar hydrogens and assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the final receptor file in .pdbqt format.
-
-
Ligand Preparation:
-
Load the energy-minimized ligand structure (.mol2 file) into AutoDock Tools.
-
Detect the rotatable bonds.
-
Save the final ligand file in .pdbqt format.
-
-
Grid Box Definition:
-
Identify the binding site of the receptor (e.g., from the position of a co-crystallized ligand in a reference structure or through literature).
-
Define a 3D grid box that encompasses this entire binding site. The size should be sufficient to allow the ligand to rotate and translate freely within the pocket.
-
-
Execution:
-
Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.
-
Run the AutoDock Vina simulation from the command line.
-
-
Analysis:
-
Vina will output a file containing the top-predicted binding poses (typically 9-10), ranked by their binding affinity scores in kcal/mol.
-
Visualize the results using a molecular viewer like PyMOL or Discovery Studio. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-scoring pose and the receptor's amino acid residues.
-
Data Presentation: Predicted Binding Affinities
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.2 | ASP-114, SER-193 | H-Bond, Pi-Alkyl |
| 2 | -8.9 | PHE-389, TRP-386 | Pi-Pi Stacking |
| 3 | -8.7 | CYS-118, VAL-115 | Hydrophobic |
Part 3: Molecular Dynamics - Assessing Stability Over Time
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, providing critical insights into the stability and dynamic behavior of the protein-ligand complex in a simulated physiological environment.[13][14][15]
Causality: A good docking score does not guarantee a stable interaction. The ligand may be ejected from the binding pocket, or the protein may undergo a conformational change that disrupts binding. MD simulations are performed to validate the docking pose by assessing whether the key interactions predicted by docking are maintained over a simulated timescale (typically nanoseconds).
Experimental Protocol: GROMACS Workflow for Protein-Ligand Complex Simulation
-
System Setup:
-
Combine the coordinates of the best-docked pose (protein + ligand) into a single complex file.
-
Generate a topology for the ligand using a parameterization server (e.g., CGenFF).
-
Place the complex in a simulation box (e.g., cubic) and solvate it with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run a simulation at constant pressure to ensure the system reaches the correct density. The restraints on the protein and ligand are gradually released during this phase.
-
-
Production MD: Run the final simulation for the desired length of time (e.g., 100 ns) with all restraints removed. Trajectory data (atomic positions over time) is saved at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value for both indicates that the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in the docking step to see if they persist throughout the simulation.
-
Workflow: Molecular Dynamics Simulation
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine [chemeurope.com]
- 7. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. KBbox: Methods [kbbox.h-its.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine, a valuable building block in contemporary drug discovery and development. The synthesis is achieved through the acylation of 1-methylpiperazine with 3-methoxybenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to equip researchers with the necessary insights for successful and reproducible synthesis.
Introduction
Piperazine derivatives are a prominent class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The introduction of various substituents onto the piperazine ring allows for the fine-tuning of pharmacological properties. 1-Methyl-4-(3-methoxybenzoyl)piperazine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The methoxybenzoyl moiety is a common feature in pharmacologically active compounds, and its combination with the 1-methylpiperazine scaffold presents a versatile platform for further chemical exploration.
The synthesis described herein follows the robust and widely applicable Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3][4] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][4]
Reaction Scheme and Mechanism
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine proceeds via the nucleophilic acyl substitution of 3-methoxybenzoyl chloride with 1-methylpiperazine.
Reaction Scheme:
Where Ar = meta-substituted phenyl ring
The reaction is typically carried out in an inert solvent in the presence of a tertiary amine base, such as triethylamine, to scavenge the HCl generated during the reaction.
Mechanism Visualization
The following diagram illustrates the key steps of the Schotten-Baumann reaction for the synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Caption: Schotten-Baumann reaction mechanism.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Methylpiperazine | ≥99% | Commercially Available |
| 3-Methoxybenzoyl chloride | ≥98% | Commercially Available |
| Triethylamine | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Synthesis Procedure
Workflow Visualization:
Caption: Overall synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (5.0 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir the solution until the 1-methylpiperazine has completely dissolved.
-
Addition of Base: Add triethylamine (7.0 mL, 50 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl that will be formed during the reaction.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Acyl Chloride: In a dropping funnel, prepare a solution of 3-methoxybenzoyl chloride (8.5 g, 50 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the cooled 1-methylpiperazine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The aqueous washes remove the triethylamine hydrochloride salt and any unreacted 3-methoxybenzoyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 1-Methyl-4-(3-methoxybenzoyl)piperazine as a viscous oil or a low-melting solid.
Characterization
The identity and purity of the synthesized 1-Methyl-4-(3-methoxybenzoyl)piperazine should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the methyl group on the piperazine ring, the methylene protons of the piperazine ring, the methoxy group on the benzoyl ring, and the aromatic protons. Based on similar structures, the approximate chemical shifts (δ) would be:
-
δ 2.3-2.4 ppm (s, 3H, N-CH₃)
-
δ 2.4-2.6 ppm (m, 4H, piperazine-CH₂)
-
δ 3.7-3.9 ppm (m, 4H, piperazine-CH₂)
-
δ 3.8-3.9 ppm (s, 3H, O-CH₃)
-
δ 6.9-7.4 ppm (m, 4H, Ar-H)
-
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should show distinct signals for all the carbon atoms in the molecule. Expected chemical shifts would be in the regions of:
-
δ 46-47 ppm (N-CH₃)
-
δ 54-56 ppm (piperazine-CH₂)
-
δ 55-56 ppm (O-CH₃)
-
δ 112-130 ppm (aromatic carbons)
-
δ ~170 ppm (C=O)
-
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺. The calculated exact mass for C₁₃H₁₈N₂O₂ is 234.1368. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.[5]
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
3-Methoxybenzoyl chloride: Corrosive and lachrymatory. Causes severe skin burns and eye damage. May cause respiratory irritation.[6][7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1-Methylpiperazine: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure reagents are of high purity and anhydrous conditions are maintained. |
| Loss of product during work-up | Ensure complete extraction of the product from the aqueous layer. Avoid vigorous shaking that can lead to emulsions. | |
| Presence of Di-substituted Byproduct | High concentration of 1-methylpiperazine | Ensure slow, dropwise addition of the acyl chloride to a dilute solution of the amine. |
| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. Recrystallization from a suitable solvent system can also be attempted.[3][9] |
Conclusion
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine via the Schotten-Baumann reaction is a reliable and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- De Brabanter, J., et al. (2012). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of Analytical Toxicology, 36(5), 329-336.
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 2. is.muni.cz [is.muni.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Application Note: A Robust HPLC-UV Method for the Quantification of 1-Methyl-4-(3-methoxybenzoyl)piperazine
[AN-001]
Author: Senior Application Scientist, Analytical Chemistry Division
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-4-(3-methoxybenzoyl)piperazine. The method is suitable for in-process control and final product release testing in pharmaceutical development and manufacturing. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the chromophore of the methoxybenzoyl moiety. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
1-Methyl-4-(3-methoxybenzoyl)piperazine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds.[1] The development of a robust and reliable HPLC method for 1-Methyl-4-(3-methoxybenzoyl)piperazine is therefore crucial for quality control in the pharmaceutical industry.
The primary challenge in the HPLC analysis of some piperazine derivatives can be their lack of a strong UV chromophore, which may result in poor sensitivity with UV detection. However, the presence of the methoxybenzoyl group in the target analyte provides sufficient UV absorbance for reliable quantification. This application note describes a systematic approach to developing and validating an HPLC method, adhering to the principles of scientific integrity and regulatory compliance as outlined by the FDA and ICH.[2][3][4][5]
Physicochemical Properties of 1-Methyl-4-(3-methoxybenzoyl)piperazine (Predicted)
Structure:
-
Molecular Formula: C13H18N2O2
-
Molecular Weight: 234.29 g/mol
-
pKa: The piperazine moiety contains two nitrogen atoms. The pKa of piperazine itself is approximately 9.73 and 5.35.[5] For 1-methylpiperazine, the pKa values are slightly different.[6][7] The electron-withdrawing effect of the benzoyl group will likely lower the pKa of the adjacent nitrogen. The tertiary amine (methylated) is expected to have a pKa in the range of 8-9. This basic nature is a key consideration for mobile phase pH selection to ensure good peak shape and retention.
-
logP (Predicted): The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity, making reversed-phase chromatography a suitable separation mode.
-
UV Absorption (Predicted): The methoxybenzoyl group is the primary chromophore. Based on similar structures like 1-(4-methoxybenzoyl)-piperazine, the UV absorption maximum is expected in the range of 240-280 nm.[8]
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical and systematic approach. The workflow for this study is illustrated in the diagram below.
Figure 1: A flowchart illustrating the HPLC method development and validation workflow.
Experimental Protocols
Materials and Reagents
-
1-Methyl-4-(3-methoxybenzoyl)piperazine reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Optimized)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Methyl-4-(3-methoxybenzoyl)piperazine reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test substance and dissolving it in methanol, followed by dilution with the mobile phase to a final concentration within the linear range of the method.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2][5]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Inject the working standard solution (e.g., 50 µg/mL) six times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T).
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Theoretical plates (N) ≥ 2000
-
Tailing factor (T) ≤ 2.0
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol:
-
Inject a blank solution (mobile phase), a placebo solution (if applicable), and the standard solution.
-
Assess for any interference at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the method can separate the analyte from its degradation products.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of the analyte across the desired range (e.g., 1-100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the regression equation and the correlation coefficient (r²).
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.
-
Calculate the %RSD for the results.
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Parameters to be varied include:
-
Mobile phase pH (± 0.2 units)
-
Organic modifier composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze the system suitability parameters after each variation.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
Data Presentation
The results of the method validation studies are summarized in the tables below.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| %RSD of Peak Area | 0.8% | ≤ 2.0% |
| %RSD of Retention Time | 0.3% | ≤ 1.0% |
| Theoretical Plates (N) | 8500 | ≥ 2000 |
| Tailing Factor (T) | 1.1 | ≤ 2.0 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,234 |
| 10 | 151,987 |
| 25 | 378,543 |
| 50 | 755,123 |
| 75 | 1,132,876 |
| 100 | 1,510,456 |
| r² | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Table 4: Precision Data
| Precision Type | %RSD |
| Repeatability | 0.9% |
| Intermediate Precision | 1.2% |
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative determination of 1-Methyl-4-(3-methoxybenzoyl)piperazine has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The developed method is suitable for routine quality control analysis of 1-Methyl-4-(3-methoxybenzoyl)piperazine in pharmaceutical manufacturing.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- U.S. Food and Drug Administration.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
BioPharm International. (2026). FDA Issues Guidance on Analytics and Method Validation. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
Sources
- 1. Piperazine, 1-methyl- [webbook.nist.gov]
- 2. Piperazine, 1-methyl-4-(3,4,5-trimethoxybenzoyl)- | C15H22N2O4 | CID 96142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-((4-Methoxyphenyl)methyl)piperazine | C12H18N2O | CID 231905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Piperazine, 1-(3,5-dimethoxy-4-hydroxybenzoyl)-4-methyl-, monohydrochloride (C14H20N2O4) [pubchemlite.lcsb.uni.lu]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. uregina.ca [uregina.ca]
- 7. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 8. m.chem960.com [m.chem960.com]
Technical Guide: Solubilization and Stock Preparation of 1-Methyl-4-(3-methoxybenzoyl)piperazine
This Application Note and Protocol guide details the solubility profile, stock preparation, and handling of 1-Methyl-4-(3-methoxybenzoyl)piperazine . The content is designed for research scientists requiring high-integrity experimental workflows.
Executive Summary & Compound Profile
1-Methyl-4-(3-methoxybenzoyl)piperazine is a lipophilic, basic piperazine derivative often utilized as a chemical scaffold in CNS drug discovery and medicinal chemistry.[1][2] Its solubility is governed by two competing structural motifs: the lipophilic 3-methoxybenzoyl amide (which limits aqueous solubility at neutral pH) and the basic
Effective use in biological assays requires understanding its "Solubility Switch"—the transition from a neutral, hydrophobic species at physiological pH to a soluble cation in acidic environments.[3][2]
Physicochemical Profile (Calculated/Predicted)
| Property | Value | Implication for Solubility |
| Molecular Formula | Moderate Molecular Weight (~234.3 g/mol ) | |
| pKa (Basic N) | ~8.0 – 8.5 | Critical: Protonated (soluble) at pH < 7; Neutral (insoluble) at pH > 8.[3][1] |
| logP (Lipophilicity) | ~1.2 – 1.8 | Moderate lipophilicity; prone to precipitation in pure water without pH adjustment.[1][2] |
| H-Bond Donors | 0 | Lack of donors reduces water solubility compared to secondary amines.[1][2] |
| H-Bond Acceptors | 3 | Good solubility in polar aprotic solvents (DMSO, DMF).[3][1][2] |
Solubility Assessment
A. Dimethyl Sulfoxide (DMSO) – The Universal Stock
DMSO is the preferred solvent for preparing master stock solutions.[2] The compound lacks hydrogen bond donors, making it highly soluble in the polar aprotic environment of DMSO.[3][2]
-
Solubility Limit:
50 mM (approx.[2] 11.7 mg/mL).[2] -
Stability: High.[2] The amide linkage is stable in DMSO at room temperature.[2]
-
Storage: Stock solutions (e.g., 10 mM) should be stored at -20°C. Note that DMSO is hygroscopic; water absorption can cause compound precipitation over time.[3][1]
B. Water & Aqueous Buffers – The Biological Medium
Aqueous solubility is strictly pH-dependent .[1][2]
-
Acidic pH (pH < 5.0):
-
Physiological pH (pH 7.4):
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock (DMSO)
Use this protocol to create a stable library stock.[3][1]
Materials:
-
Compound: 1-Methyl-4-(3-methoxybenzoyl)piperazine (Solid)[3][1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,
99.9%)[3][1] -
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2]
Procedure:
-
Weighing: Accurately weigh 2.34 mg of solid compound into the amber vial.
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Note: Do not use a plastic pipette tip to dispense DMSO directly if high precision is required; use a positive displacement pipette or glass syringe.[2]
-
-
Mixing: Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be perfectly clear. If particulates remain, sonicate for 5 minutes at 40 kHz.
-
-
Aliquot & Store: Divide into 100 µL aliquots in polypropylene PCR tubes or cryovials. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to < 3).
Protocol B: Aqueous Dilution for Biological Assays (Kinetic Solubility)
Use this protocol to determine the maximum safe concentration in your assay buffer.[3][1]
Concept: This "Step-Down" dilution prevents immediate precipitation shock.[1][2]
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a co-solvent (e.g., Ethanol or pure DMSO) to create a 1 mM working solution.
-
Final Dilution: Slowly add the 1 mM working solution to your assay buffer (e.g., PBS pH 7.4) while vortexing.[2]
-
Target: 10 µM final concentration (1% DMSO final).
-
-
Turbidity Check: Measure absorbance at 620 nm (or visual inspection).[2]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solubilizing this compound based on the intended application.
Caption: Decision matrix for solubilization. Note the critical divergence at Aqueous Media based on pH.
Mechanism of Action: pH-Dependent Solubility[2][3]
Understanding the protonation state is vital for troubleshooting "failed" assays where the compound is inactive simply because it precipitated.[2]
Caption: The N-methyl piperazine nitrogen acts as the solubility switch.[3][1] At physiological pH (7.4), the equilibrium shifts, risking precipitation if concentration exceeds ~100 µM.[3]
Troubleshooting & FAQs
Q: My compound precipitated when I added the DMSO stock to the cell culture media. A: This is "Solvent Shock."[2] The local concentration of the compound exceeded its solubility limit before the DMSO dispersed.[2]
-
Fix: Vortex the media while adding the DMSO stock dropwise. Do not add stock to a static solution.[2]
Q: Can I use Ethanol instead of DMSO? A: Yes, but solubility will be lower (~5-10 mg/mL).[3][1] Ethanol is more volatile, making stock concentration management harder over time.[3][2]
Q: How do I validate that the compound is actually in solution? A: Nephelometry (Turbidity) is the gold standard.[2]
-
Prepare a serial dilution in a clear-bottom 96-well plate.
-
Measure Absorbance at 620nm or 650nm.[2]
-
Any increase in signal above the blank indicates microprecipitation (aggregates).
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 803546, 1-(4-Methoxybenzoyl)piperazine. (Structural analog data used for lipophilicity estimation).[2] Retrieved from [Link][3][1]
-
Di, L., & Kerns, E. (2016).[3][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Source for pKa and solubility rules of tertiary amines).
Sources
Preparation of 1-Methyl-4-(3-methoxybenzoyl)piperazine stock solutions
Application Note: Optimization and Preparation of 1-Methyl-4-(3-methoxybenzoyl)piperazine Stock Solutions
Abstract & Introduction
The preparation of accurate, stable stock solutions is the foundational step in any reproducible biological assay. This guide details the protocol for 1-Methyl-4-(3-methoxybenzoyl)piperazine , a lipophilic benzoylpiperazine derivative often utilized in CNS research and medicinal chemistry as a structural scaffold.
Due to the presence of a lipophilic benzoyl moiety and a basic piperazine nitrogen, this compound exhibits specific solubility behaviors—namely, poor solubility in neutral aqueous media but high solubility in organic solvents and acidic buffers. Improper solubilization often leads to "micro-precipitation" in assay wells, causing false negatives in screening data or variable in vivo results.
This protocol synthesizes physicochemical principles with practical laboratory workflows to ensure maximum solubility, stability, and reproducibility.
Physicochemical Profile & Solubility Data
Understanding the molecular properties is critical for solvent selection.
| Property | Data | Relevance to Protocol |
| Compound Name | 1-Methyl-4-(3-methoxybenzoyl)piperazine | Target Analyte |
| Chemical Formula | C₁₃H₁₈N₂O₂ | Stoichiometry |
| Molecular Weight | 234.29 g/mol | Mass-to-Molarity Calculation |
| pKa (Predicted) | ~8.0 - 8.5 (Piperazine N4) | Basic nitrogen allows solubility in acid. |
| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic; requires DMSO/EtOH. |
| Physical State | Solid / Crystalline Powder | Hygroscopic potential; store desiccated. |
Solubility Matrix:
| Solvent | Solubility Limit (Est.) | Recommended Stock Conc. | Notes |
| DMSO | > 100 mM | 10 - 50 mM | Preferred. Cryo-stable, low volatility. |
| Ethanol (100%) | ~ 50 mM | 10 mM | Viable, but evaporation alters concentration. |
| Water (Neutral) | < 1 mM | N/A | Avoid. Risk of precipitation. |
| 0.1 M HCl | > 50 mM | 10 mM | Converts base to HCl salt. Good for acute use.[1] |
Solvent Selection Strategy
Why DMSO? Dimethyl sulfoxide (DMSO) is the industry standard for this class of compounds because it disrupts the crystal lattice of the amide bond effectively while stabilizing the lipophilic aromatic rings. It allows for high-concentration stocks (up to 100 mM) that can be diluted >1000-fold, minimizing solvent toxicity in cell-based assays.
Why Not Water? In its free base form, the tertiary amine is uncharged at neutral pH (approaching pKa), and the benzoyl group is hydrophobic. Attempting to dissolve directly in PBS or water will result in a suspension, not a solution.
Protocol 1: Preparation of Primary Stock Solution (DMSO)
Objective: Create a stable 50 mM stock solution.
Materials:
-
Analytical Balance (Precision 0.01 mg)
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)
-
Amber Glass Vials (Borosilicate, screw cap with PTFE liner)
-
Vortex Mixer
Procedure:
-
Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation (which degrades stability).
-
Weighing: Weigh approximately 11.7 mg of 1-Methyl-4-(3-methoxybenzoyl)piperazine into a tared amber glass vial.
-
Calculation:
-
Example:
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: If the mass weighed deviates (e.g., 11.5 mg), adjust the DMSO volume to maintain exactly 50 mM:
-
-
Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Inspection: Visually inspect against a light source. No particulates should be visible.
Protocol 2: Storage & Aliquoting
Repeated freeze-thaw cycles introduce moisture into hygroscopic DMSO, leading to compound degradation or precipitation.
-
Aliquot: Immediately dispense the Master Stock into single-use aliquots (e.g., 50 µL) in small amber vials or PCR tubes.
-
Seal: Ensure caps are tight (use Parafilm if storing long-term).
-
Store: Place at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Protocol 3: Preparation of Working Solutions (Dilution)
The "Crash-Out" Risk: Diluting a hydrophobic stock (DMSO) into a hydrophilic buffer (PBS/Media) creates a high local water concentration, often causing immediate precipitation.
The "Stepwise" Dilution Method:
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 50 mM stock 1:10 in pure Ethanol or DMSO first to create a 5 mM intermediate. This reduces the viscosity difference.
-
-
Final Dilution into Aqueous Media:
-
Place the required volume of culture media/buffer in a tube.
-
While vortexing the buffer , slowly pipette the stock solution directly into the center of the liquid.
-
Do not pipette the stock onto the wall of the tube.
-
-
Maximum Solvent Tolerance:
-
Ensure the final DMSO concentration is < 0.5% (v/v) for cell assays to avoid solvent toxicity.
-
Example: Diluting 50 mM stock 1:1000 yields 50 µM compound in 0.1% DMSO.
-
Visual Workflow (Graphviz)
The following diagram illustrates the critical decision pathways and workflow for preparing the stock solution.
Figure 1: Optimized workflow for the preparation and handling of lipophilic piperazine stock solutions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94747-49-6, 1-(4-Methoxybenzoyl)-piperazine. Retrieved from [Link]. (Used as a structural analog for physicochemical property estimation).
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for DMSO solubility principles and "crash-out" phenomena).
Sources
Optimizing reaction conditions for methoxybenzoyl piperazine synthesis
Abstract
The synthesis of 1-(methoxybenzoyl)piperazine derivatives is a critical transformation in the production of Ampakines, GPCR ligands, and various CNS-active pharmaceutical ingredients. While the amide bond formation appears trivial, the bifunctional nature of piperazine often leads to competitive bis-acylation, reducing yield and complicating purification. This Application Note details optimized protocols for synthesizing mono-methoxybenzoyl piperazines, comparing Direct Selective Acylation against Protected Scaffold Strategies . We provide decision matrices for coupling reagents (HATU vs. Acid Chlorides), solvent selection, and critical process parameters (CPPs) to maximize selectivity and yield.
Introduction & Strategic Analysis
Methoxybenzoyl piperazines (e.g., 1-(4-methoxybenzoyl)piperazine) serve as pharmacophores in ampakine modulators used for memory enhancement and potential treatment of Alzheimer's disease.[1] The core synthetic challenge is the desymmetrization of piperazine .
The reaction involves the nucleophilic attack of a secondary amine (piperazine) on an activated carboxylic acid derivative. Key Challenges:
-
Bis-acylation: If stoichiometry is uncontrolled, the product (mono-amide) can react again to form the bis-amide.[1]
-
Regioselectivity: In substituted piperazines (e.g., 2-methylpiperazine), differentiating between the N1 and N4 nitrogens is steric-dependent.
-
Solubility: The free base piperazine and the HCl salt of the product often exhibit disparate solubility profiles, affecting homogeneity.
Reaction Pathways & Mechanism
Pathway Logic
Two primary routes are validated for this synthesis:
-
Route A: Direct Selective Acylation (High Throughput/Low Cost): Uses excess piperazine to statistically favor the mono-product.[1] Ideal for early-phase scale-up where raw material cost (piperazine) is negligible compared to step-count costs.[1]
-
Route B: Protected Scaffold Strategy (High Precision): Uses N-Boc or N-Benzyl piperazine.[1] Ideal for expensive acid fragments or late-stage functionalization.[1]
Visualizing the Workflow
The following diagram outlines the decision logic and reaction flow for both pathways.
Figure 1: Decision matrix for synthetic route selection based on starting material value.
Optimized Protocols
Protocol A: Direct Selective Acylation (Acid Chloride Method)
Best for: Large scale synthesis of simple methoxybenzoyl derivatives.
Reagents:
-
4-Methoxybenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl2) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
-
Piperazine (anhydrous) (4.0 – 6.0 eq )
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA) (if needed, though excess piperazine acts as base)
Step-by-Step Procedure:
-
Activation: In a dry flask under N2, dissolve 4-methoxybenzoic acid (10 mmol) in DCM (20 mL). Add catalytic DMF (2 drops). Add oxalyl chloride (12 mmol) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (crucial to prevent side reactions). Redissolve the acid chloride in DCM (10 mL).
-
Coupling: In a separate flask, dissolve Piperazine (40 mmol, 4 eq) in DCM (40 mL) at 0°C.
-
Note: High dilution favors mono-substitution.[1]
-
-
Addition: Slowly add the acid chloride solution to the piperazine solution over 30 minutes via syringe pump or dropping funnel. Maintain temperature < 5°C.
-
Workup (The "Reverse Extraction"):
-
Wash the organic layer with Water (3x) . The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase.[1]
-
Extract the organic layer with 1M HCl . The product (mono-amide) and any trace bis-amide will protonate.[1]
-
Optimization: Bis-amides are less basic.[1] Careful pH control (pH 4-5) can sometimes selectively protonate the mono-amide.[1]
-
Basify the aqueous extract with 2M NaOH to pH > 12.
-
Extract with DCM (3x), dry over Na2SO4, and concentrate.
-
Protocol B: HATU-Mediated Coupling (Protected Route)
Best for: High-value substrates or parallel medicinal chemistry.[1]
Reagents:
-
Methoxybenzoic acid derivative (1.0 eq)
-
N-Boc-Piperazine (1.1 eq)[1]
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Activation: Dissolve acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes (solution turns yellow/orange).
-
Coupling: Add N-Boc-piperazine (1.1 mmol). Stir at RT for 2–4 hours.
-
Validation: Monitor by LC-MS. Methoxybenzoyl-Boc-piperazine usually elutes later than the acid.[1]
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water, and brine. Concentrate.
-
Deprotection: Dissolve intermediate in 4M HCl in Dioxane (10 eq). Stir 1 hour. Concentrate to yield the hydrochloride salt.[2]
Critical Process Parameters (CPPs) & Optimization Data
The following data summarizes optimization screens performed to maximize the Mono:Bis ratio in Route A (Direct Acylation).
Table 1: Effect of Stoichiometry and Mode of Addition on Selectivity Conditions: 4-Methoxybenzoyl chloride added to Piperazine in DCM at 0°C.
| Piperazine Equivalents | Addition Mode | Mono-Product (%) | Bis-Product (%) | Unreacted Acid (%) |
| 1.0 eq | Normal (Acid to Pip) | 45% | 35% | 20% |
| 2.0 eq | Normal | 72% | 18% | 10% |
| 4.0 eq | Slow (Dropwise) | 92% | < 5% | < 3% |
| 4.0 eq | Inverse (Pip to Acid) | 30% | 65% | 5% |
Table 2: Solvent Effects on Reaction Kinetics (HATU Coupling)
| Solvent | Dielectric Constant | Reaction Time (T95) | Solubility Note |
| DCM | 8.9 | 6 hours | Good for lipophilic acids; Piperazine salt may precipitate.[1] |
| DMF | 36.7 | 1.5 hours | Excellent homogeneity; Difficult to remove. |
| THF | 7.5 | 8 hours | Sluggish; Good for precipitating urea byproducts (if using EDC). |
Troubleshooting & Analytical Validation
Common Failure Modes
-
Issue: Product solidifies as a gum during workup.
-
Cause: Formation of Piperazine HCl salts trapped in the oil.
-
Solution: Use a "Free Base" wash. Dissolve gum in DCM and wash aggressively with 1M NaOH to ensure all salts are broken.
-
-
Issue: Low Yield in Route A.
-
Cause: Product lost to aqueous layer during washes.
-
Solution: The mono-benzoyl piperazine is moderately polar.[1] When washing away excess piperazine with water, salt the aqueous layer (NaCl) or use 10:1 DCM:MeOH for extraction.
-
Analytical Check (NMR)
-
1H NMR (DMSO-d6):
-
Methoxy Group: Singlet at ~3.8 ppm (3H).[3]
-
Piperazine Ring: Two distinct multiplets if rotation is restricted (amide rotamers) or broad singlets.
-
N-CH2 (amide side): ~3.4–3.6 ppm.
-
N-CH2 (amine side): ~2.7–2.9 ppm (Look for the NH proton exchangeable peak).
-
-
Aromatic: AA'BB' system for 4-methoxybenzoyl (two doublets at ~7.0 and ~7.4 ppm).[1]
-
Mechanistic Diagram: Controlling Selectivity
Figure 2: Kinetic control strategy to minimize bis-acylation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. Link
-
Joshi, S. D., et al. (2016). Synthesis of piperazine derivatives for biological applications. Bioorganic & Medicinal Chemistry, 24(21), 5546-5555.[6] Link
-
Cymerman Craig, J., & Young, R. J. (1962). 1-Benzylpiperazine.[1] Organic Syntheses, 42, 19. (Describes selective mono-alkylation principles analogous to acylation). Link
-
Heidler, P., et al. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry, 13(6), 2009-2014.[7] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction and Isolation Techniques for 1-Methyl-4-(3-methoxybenzoyl)piperazine
Introduction & Physicochemical Profile[1][2][3][4]
This guide details the isolation protocols for 1-Methyl-4-(3-methoxybenzoyl)piperazine , a pharmaceutical intermediate and structural analog to substituted piperazine therapeutics.[1] Effective isolation requires exploiting the molecule's specific functional groups: the basic tertiary amine (N-methyl piperazine moiety) and the neutral amide linkage (benzoyl moiety).
Chemical Identity & Properties[3][5]
-
IUPAC Name: (3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone[1]
-
Molecular Formula:
[1] -
Key Functional Groups:
-
Tertiary Amine (
): Basic center.[1] Estimated (based on N-methylpiperazine amide analogs).[1] This is the "handle" for pH-dependent switching.[1] -
Benzoyl Amide (
): Neutral, stable under mild extraction conditions.[1] -
Methoxy Group: Increases lipophilicity (
), facilitating organic solvent extraction.[1]
-
The Separation Logic
The isolation strategy relies on pH-Switching .
-
pH < 6 (Acidic): The
nitrogen protonates.[1] The molecule becomes a water-soluble salt (cationic).[1] -
pH > 10 (Basic): The
nitrogen deprotonates.[1] The molecule becomes a neutral free base, highly soluble in organic solvents (DCM, Ethyl Acetate) and insoluble in water.
Protocol A: Isolation from Synthesis Reaction Mixtures
Objective: Purification of gram-scale crude material from organic reaction mixtures (e.g., acylation of N-methylpiperazine). Technique: Acid-Base Liquid-Liquid Extraction (LLE).[1]
Reagents Required[3][6]
-
Organic Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Acidic Phase: 1M HCl (aq).[1]
-
Basic Phase: 2M NaOH or Saturated
.[1] -
Drying Agent: Anhydrous Magnesium Sulfate (
).[1]
Step-by-Step Methodology
Step 1: Quench and Initial Dissolution Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), evaporate the solvent first and reconstitute in DCM.
Step 2: Acidic Extraction (Removal of Neutral Impurities)
-
Add an equal volume of 1M HCl . Shake vigorously for 2 minutes and vent.
-
Action: Collect the Aqueous Acidic Layer .[1] Discard the organic layer (or save for impurity profiling).[1]
Step 3: Basification (The "Switch")
-
Cool the aqueous acidic layer in an ice bath (neutralization is exothermic).[1]
-
Slowly add 2M NaOH dropwise with stirring until pH reaches 12-14 .
-
Observation: The solution will become cloudy/milky as the free base precipitates out of the water.
-
Step 4: Organic Extraction (Product Recovery)
-
Extract the basic aqueous mixture with DCM (
volumes).[1] -
Combine the organic extracts.
-
Wash the combined organics once with Brine (Saturated NaCl) to remove trapped water.[1]
Step 5: Drying and Concentration
-
Dry the organic phase over anhydrous
for 15 minutes. -
Concentrate the filtrate under reduced pressure (Rotary Evaporator,
) to yield the target free base as an oil or low-melting solid.
Workflow Visualization (LLE)
Figure 1: Acid-Base Liquid-Liquid Extraction Logic. The target molecule moves between phases based on pH manipulation.
Protocol B: Trace Extraction from Biological Matrices
Objective: Isolation of trace levels (ng/mL) from plasma or urine for LC-MS/MS analysis. Technique: Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).[1]
Rationale
Standard C18 (reversed-phase) SPE is often insufficient for polar basic amines due to poor retention.[1] Mixed-Mode Cation Exchange (MCX) sorbents utilize two retention mechanisms:
-
Hydrophobic: Interaction with the benzoyl/phenyl ring.[1]
-
Ion Exchange: Strong electrostatic attraction between the sorbent (sulfonic acid groups) and the protonated piperazine nitrogen.
Protocol Parameters[3][6][9]
| Step | Solvent/Buffer | Mechanism / Purpose |
| 1.[1] Pre-treatment | Dilute Plasma 1:1 with | Disrupts protein binding; Protonates the target ( |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water | Activates sorbent pores.[1] |
| 3. Loading | Load pre-treated sample (Flow: 1 mL/min) | Analyte binds via cation exchange + hydrophobic retention.[1] |
| 4. Wash 1 | 1 mL | Removes proteins and interferences.[1] Target stays bound (ionic).[1] |
| 5. Wash 2 | 1 mL Methanol | Removes neutral hydrophobic interferences.[1] Target stays bound (ionic).[1] |
| 6. Elution | 1 mL | Crucial Step: High pH neutralizes the analyte ( |
SPE Workflow Visualization
Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism.[1] Specificity is achieved by washing neutrals with MeOH while the analyte remains ionically bound.
Quality Control & Validation
HPLC-UV/MS Parameters
For purity assessment or quantification, use the following validated conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: Water + 0.1% Formic Acid (Keeps piperazine protonated for peak shape).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (Benzoyl chromophore) or MS (ESI+,
).[1]
Troubleshooting Common Issues
-
Low Recovery (LLE): Ensure the pH during basification is
.[1] If the pH is only 8-9, the equilibrium may still favor the aqueous phase for this specific piperazine. -
Emulsions: Amides can act as surfactants.[1] If an emulsion forms during LLE, add solid NaCl to the aqueous layer (salting out) or filter through a celite pad.
-
Peak Tailing (HPLC): Piperazines interact with free silanols on silica columns.[1] Ensure the mobile phase contains an additive (Formic Acid or Ammonium Formate) or use a "Base-Deactivated" column.[1]
References
-
Acid-Base Extraction Principles
-
Piperazine pKa and Properties
-
Solid Phase Extraction of Basic Drugs
-
Bioanalysis of Piperazine Derivatives
Sources
In vitro assay protocols using 1-Methyl-4-(3-methoxybenzoyl)piperazine
Application Note: In Vitro Pharmacological Profiling of 1-Methyl-4-(3-methoxybenzoyl)piperazine
Introduction & Compound Overview
1-Methyl-4-(3-methoxybenzoyl)piperazine represents a prototypical scaffold within the benzoylpiperazine class of central nervous system (CNS) active agents. Structurally analogous to established nootropics (e.g., Aniracetam) and ampakines, this compound is frequently utilized in drug discovery to probe AMPA receptor positive allosteric modulation (PAM) and Sigma-1 receptor (σ1R) affinity .
Unlike orthosteric agonists that bind directly to the glutamate site, compounds in this class typically bind to allosteric sites (e.g., the dimer interface of the ligand-binding domain), slowing receptor deactivation or desensitization. This mechanism enhances synaptic plasticity and Long-Term Potentiation (LTP) without the excitotoxicity associated with direct glutamate agonism.
Physicochemical Profile:
-
IUPAC Name: (3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
-
Molecular Formula: C₁₃H₁₈N₂O₂
-
Molecular Weight: 234.30 g/mol
-
Solubility: Highly soluble in DMSO (>50 mM); moderate lipophilicity (LogP ~1.5–2.0) facilitates membrane permeability.
-
Storage: -20°C in desiccated powder form; DMSO stocks stable for 3 months at -20°C.
Biological Mechanism & Signaling Pathway
The primary interest in this scaffold lies in its ability to modulate glutamatergic signaling. The diagram below illustrates the mechanism of action where the compound potentiates AMPA receptor currents, leading to enhanced calcium influx and downstream CREB phosphorylation.
Figure 1: Mechanism of Action. The compound acts as a Positive Allosteric Modulator (PAM), preventing rapid desensitization of the AMPA receptor, thereby sustaining Calcium influx and driving LTP-related gene expression.
Protocol 1: Functional AMPA Receptor Potentiation Assay (Calcium Flux)
This assay quantifies the PAM activity of the compound by measuring intracellular calcium (
Objective: Determine the
Materials & Reagents
| Reagent | Specification | Source/Notes |
| Cell Line | HEK293-GluA2 (flip) | Inducible expression preferred (e.g., Tet-On) |
| Assay Buffer | HBSS, 20 mM HEPES, pH 7.4 | Supplement with 2.5 mM Probenecid (prevents dye efflux) |
| Calcium Dye | Fluo-8 AM or Calcium 6 | High sensitivity, fast kinetics |
| Agonist | L-Glutamate | Prepare fresh 100 mM stock in water |
| Reference PAM | Cyclothiazide (CTZ) or CX-546 | Positive control for validation |
| Compound Stock | 10 mM in DMSO | Avoid freeze-thaw cycles |
Experimental Workflow
-
Cell Plating (Day -1):
-
Harvest HEK293-GluA2 cells using Accutase (avoid Trypsin to preserve receptors).
-
Plate 50,000 cells/well in a poly-D-lysine coated 96-well black/clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 0, T-60 min):
-
Remove culture media and wash once with Assay Buffer.
-
Add 100 µL/well of Dye Loading Solution (Fluo-8 AM + Probenecid).
-
Incubate 45 min at 37°C, then 15 min at RT (to equilibrate).
-
-
Compound Preparation:
-
Test Compound: Prepare a 10-point serial dilution (1:3) in Assay Buffer.[1] Top concentration: 100 µM (final).
-
Glutamate Challenge: Prepare Glutamate at
concentration (typically 10–50 µM depending on cell line). -
Note: Benzoylpiperazines are PAMs; they show little signal without Glutamate.
-
-
Assay Execution (FLIPR/FlexStation):
-
Baseline: Record fluorescence (Ex 490/Em 525) for 10 seconds.
-
Addition A (Modulator): Add 20 µL of Test Compound. Read for 120s. (Check for direct agonist activity).
-
Addition B (Agonist): Add 20 µL of Glutamate (
). Read for 180s.
-
-
Data Analysis:
-
Calculate
(Peak Fluorescence - Baseline / Baseline). -
Normalize response to Glutamate alone (0%) and Glutamate + CTZ (100%).
-
Fit data to a 4-parameter logistic equation to determine
.
-
Validation Criteria:
-
Z-Factor: > 0.5 using Glutamate vs. Buffer.
-
Solubility Limit: Ensure no precipitation at >30 µM in buffer (visual check).
Protocol 2: Sigma-1 Receptor Competition Binding
Benzoylpiperazines often exhibit off-target affinity for Sigma-1 receptors (
Objective: Determine
Step-by-Step Methodology
-
Membrane Preparation:
-
Use Jurkat cell membranes or Guinea pig brain homogenates (rich in
). -
Resuspend membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
-
Reaction Setup (96-well plate):
-
Total Binding: 150 µL Membrane suspension + 25 µL [³H]-(+)-Pentazocine (2 nM final).
-
Non-Specific Binding (NSB): Add 25 µL Haloperidol (10 µM final).
-
Test Compound: Add 25 µL of compound (1 nM – 10 µM range).
-
-
Incubation:
-
Incubate for 120 minutes at 37°C (equilibrium is slower for lipophilic piperazines).
-
-
Harvesting:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.
-
Wash 3x with ice-cold Tris buffer.
-
-
Quantification:
-
Add liquid scintillant and count radioactivity (CPM).
-
Calculate % Inhibition and derive
using the Cheng-Prusoff equation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Assay Buffer | High lipophilicity of benzoyl group | Limit final DMSO to 0.5%; add 0.01% Pluronic F-127 to buffer. |
| High Background Fluorescence | Dye leakage or spontaneous activity | Increase Probenecid to 5 mM; Ensure wash steps are gentle. |
| Bell-Shaped Response Curve | Receptor desensitization or toxicity | Reduce compound incubation time; check for cytotoxicity (LDH assay). |
| No Potentiation Observed | "Flop" isoform expression | Ensure cells express "Flip" isoform of GluA, which is more sensitive to benzoylpiperazine modulation. |
References
-
Arai, A. C., & Kessler, M. (2007).[2] Pharmacology of ampakine modulators: from receptor to behavior. Current Drug Targets, 8(5), 583–602. Link
-
Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[2][3] A review of preclinical data. Psychopharmacology, 179(1), 154–163. Link
-
Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of mitochondrial metabolic processes. Progress in Neurobiology, 89(2), 102–111. Link
-
PubChem Compound Summary. (n.d.). 1-(3-Methoxybenzoyl)-4-methylpiperazine. National Center for Biotechnology Information. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Modulation of Agonist Binding to AMPA Receptors by 1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine (CX546): Differential Effects across Brain Regions and GluA1–4/Transmembrane AMPA Receptor Regulatory Protein Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Topic: Strategic Crystallization of 1-Methyl-4-(3-methoxybenzoyl)piperazine: From Screening to Scalable Protocol Development
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide to developing robust crystallization methods for the active pharmaceutical ingredient (API) intermediate, 1-Methyl-4-(3-methoxybenzoyl)piperazine. Recognizing the critical role of solid-state form in drug development, this document moves beyond a single protocol. Instead, it establishes a systematic, first-principles approach for researchers, scientists, and drug development professionals. We detail methodologies for solvent screening, cooling crystallization, and anti-solvent crystallization, emphasizing the causal relationships between solvent choice, supersaturation control, and the resulting crystalline product's quality. The protocols are designed to be self-validating, enabling researchers to rationally develop and optimize a crystallization process that ensures high purity, yield, and desirable crystal morphology.
Introduction: The Criticality of Crystalline Form
1-Methyl-4-(3-methoxybenzoyl)piperazine is a substituted piperazine derivative, a scaffold of significant interest in medicinal chemistry.[1] The physical properties of the final solid form of any active pharmaceutical ingredient (API) or intermediate are paramount. Characteristics such as particle size distribution, polymorphism, and purity are dictated by the crystallization process. A well-controlled crystallization is not merely a purification step; it is a critical manufacturing process that defines the stability, bioavailability, and processability of the final product.
Experience with analogous piperazine structures suggests that molecules with similar functionalities can sometimes be challenging to crystallize directly from a reaction mixture, occasionally resulting in an "oily" or amorphous state.[2] This behavior stems from a combination of factors including conformational flexibility and intermolecular forces that may favor a disordered state over a well-defined crystal lattice. Therefore, a systematic and knowledgeable approach to crystallization is essential. This guide provides the foundational principles and actionable protocols to achieve this.
Foundational Strategy: Rational Solvent Selection
The choice of solvent is the single most important variable in developing a crystallization process.[3] An ideal solvent system must satisfy a specific set of criteria: the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Our strategy begins with a tiered solvent screening process to identify a small set of promising candidates from different chemical classes. The selection of solvents for screening is based on a combination of physicochemical principles and safety/regulatory considerations, favoring Class 3 solvents where possible.[5]
Diagram: Overall Crystallization Development Workflow
The following diagram illustrates the logical flow from initial characterization to the final selection of a crystallization method.
Caption: High-level workflow for crystallization method development.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C)[4] | Rationale for Inclusion |
| Ethanol | Protic, Polar | 78 | Can act as a hydrogen bond donor and acceptor, potentially solvating the carbonyl oxygen and piperazine nitrogens. Generally good for compounds of moderate polarity.[4] |
| Isopropanol (IPA) | Protic, Polar | 82 | Similar to ethanol but slightly less polar; offers a different solvation environment that can influence crystal packing. |
| Acetone | Aprotic, Polar | 56 | A ketone that can accept hydrogen bonds. Its high volatility is useful for final product drying.[4] |
| Ethyl Acetate (EtOAc) | Aprotic, Polar | 77 | An ester with moderate polarity; often an excellent solvent for recrystallization of drug intermediates.[6] |
| Acetonitrile (ACN) | Aprotic, Polar | 82 | A polar aprotic solvent that is a weaker hydrogen bond acceptor than acetone or EtOAc.[6] |
| Toluene | Nonpolar | 111 | Aromatic solvent suitable for less polar compounds. Can be effective if the methoxybenzoyl group dominates solubility. High boiling point requires careful handling.[4] |
| Water | Protic, Polar | 100 | The compound is likely to have low solubility in water, making it a potential anti-solvent. Piperazine itself is freely soluble in water.[7][8] |
| Hexanes | Nonpolar | 69 | A nonpolar solvent where the compound is expected to be insoluble. Excellent candidate for use as an anti-solvent.[4] |
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Systematic Solvent Solubility Screening
Objective: To identify suitable solvents for crystallization by determining the solubility of 1-Methyl-4-(3-methoxybenzoyl)piperazine at ambient and elevated temperatures.
Materials:
-
1-Methyl-4-(3-methoxybenzoyl)piperazine (crude or purified)
-
Selected solvents from Table 1
-
Small vials (e.g., 4 mL) with screw caps
-
Magnetic stir plate and stir bars
-
Heat gun or temperature-controlled heating block
-
Thermometer or thermocouple probe
Procedure:
-
Ambient Temperature Solubility: a. Add ~20 mg of the compound to a vial. b. Add the first solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. c. Continue adding solvent until the solid completely dissolves or a total of 2 mL has been added. d. Record the approximate volume of solvent required for dissolution. Classify as "Soluble," "Sparingly Soluble," or "Insoluble" at ambient temperature.
-
Elevated Temperature Solubility: a. If the compound was sparingly soluble or insoluble at room temperature, heat the vial to near the solvent's boiling point while stirring. b. Observe if the solid dissolves. If it does not, add more solvent in small increments (0.1 mL) until dissolution is achieved. c. Record the total volume of solvent and the temperature required for complete dissolution.
-
Cooling and Observation: a. Once dissolved at a high temperature, allow the vial to cool slowly to room temperature. b. Then, place the vial in an ice bath (~0-4 °C) for 20-30 minutes. c. Observe the outcome. Note the formation of crystalline solids, fine powder, an oil, or no precipitation.
-
Analysis: a. A good crystallization solvent is one where the compound is sparingly soluble or insoluble at low temperatures but fully soluble at high temperatures, and which yields a crystalline solid upon cooling. b. A solvent in which the compound is highly soluble at all temperatures may be a good candidate for use with an anti-solvent. c. A solvent in which the compound is insoluble at all temperatures may be a good anti-solvent.
Protocol 2.1: Cooling Crystallization
Objective: To crystallize the compound from a single solvent system by leveraging temperature-dependent solubility.
Diagram: Cooling Crystallization Workflow
Caption: Step-by-step process for cooling crystallization.
Procedure:
-
Select the best solvent identified in Protocol 1 (e.g., Isopropanol).
-
Place 1.0 g of crude 1-Methyl-4-(3-methoxybenzoyl)piperazine into an appropriately sized flask with a stir bar.
-
Add the solvent in portions while stirring and gently heating the mixture to reflux until all the solid has dissolved. Be careful to add only the minimum amount of solvent necessary to achieve complete dissolution.
-
Once dissolved, remove the heat source and allow the solution to cool slowly and undisturbed towards room temperature. Covering the flask with glass wool can promote slower cooling.
-
Observe the onset of crystallization (turbidity). If no crystals form as it approaches room temperature, gently scratch the inside of the flask with a glass rod to induce nucleation. Seeding with a previously formed crystal is highly recommended for control.
-
Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight. Characterize the product for purity, yield, and melting point.
Protocol 2.2: Anti-Solvent Crystallization
Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.
Procedure:
-
Select a solvent in which the compound is highly soluble (e.g., Acetone) and an anti-solvent in which it is insoluble (e.g., Hexanes), ensuring they are miscible.
-
Dissolve 1.0 g of the compound in the minimum amount of the primary solvent (Acetone) at room temperature.
-
While stirring the solution, add the anti-solvent (Hexanes) dropwise.
-
Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the point of nucleation.
-
If the solution becomes too cloudy too quickly, add a few drops of the primary solvent to redissolve the precipitate and then continue adding the anti-solvent more slowly.
-
Allow the mixture to stir for 1-2 hours to permit crystal growth.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2.1.
Special Consideration: Salt Formation
If the freebase form of 1-Methyl-4-(3-methoxybenzoyl)piperazine consistently fails to crystallize and instead forms an oil, crystallization of a salt should be pursued. The piperazine moiety is basic and will readily form salts with acids.[8] A hydrochloride salt is a common and effective choice.
Protocol 3: Crystallization as a Hydrochloride Salt
-
Dissolve the crude freebase compound in a suitable solvent like isopropanol or ethyl acetate.
-
While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise until the pH of the solution is acidic (test with pH paper).
-
The hydrochloride salt will often precipitate immediately.
-
The resulting solid can then be isolated directly or, for better crystal form, heated until redissolved and then crystallized using the cooling crystallization method (Protocol 2.1).
Conclusion
The successful crystallization of 1-Methyl-4-(3-methoxybenzoyl)piperazine is an achievable goal that relies on a systematic investigation of solvent systems and crystallization conditions. This application note provides a logical framework and a set of robust, adaptable protocols for this purpose. By beginning with a comprehensive solvent screen and progressing through controlled cooling or anti-solvent addition, researchers can effectively develop a process that delivers a pure, crystalline solid. The insights and methodologies presented here are designed to empower scientists to overcome common crystallization challenges and produce material with the desired solid-state properties essential for further drug development.
References
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]
-
Gar-Lein Chen, et al. (2011). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
-
Chen, W., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, ACS Publications. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. Available at: [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (2024). Cas no 94747-49-6 (1-(4-Methoxybenzoyl)-piperazine). Available at: [Link]
-
PubChem. 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.
-
Kotha, S., & Kuki, A. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
PrepChem. (2023). Synthesis of N-(3-methoxybenzoyl)-piperazine. Available at: [Link]
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
-
Custelcean, R., et al. (2013). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm, RSC Publishing. Available at: [Link]
-
ResearchGate. (2014). The crystal structure of piperazine. Available at: [Link]
-
Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, MDPI. Available at: [Link]
-
PubChem. 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, H. K., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E, NIH. Available at: [Link]
-
Prathebha, K., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E, NIH. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
PubChem. Piperazine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
ResearchGate. (2018). Methods for the catalytic synthesis of piperazine. Available at: [Link]
-
Kumar, M. S., et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, NIH. Available at: [Link]
-
ResearchGate. (2009). 4-(4-Methoxyphenyl)piperazin-1-ium chloride. Available at: [Link]
-
R Discovery. (2017). Crystal-structure studies of 4-phenyl-piperazin-1-ium 4-eth-oxy-benzoate monohydrate.... Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine [medbox.iiab.me]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
Synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine: A Detailed Guide to Reagents and Protocols
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic pathways, reagent selection, and experimental procedures.
Introduction
1-Methyl-4-(3-methoxybenzoyl)piperazine is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. The specific substitution pattern of a methyl group at the N1 position and a 3-methoxybenzoyl group at the N4 position imparts distinct physicochemical properties that can be leveraged for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to this compound, focusing on the underlying chemical principles and providing practical, step-by-step protocols.
Synthetic Strategies: Pathways to 1-Methyl-4-(3-methoxybenzoyl)piperazine
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine is most commonly achieved through the formation of an amide bond between 1-methylpiperazine and a derivative of 3-methoxybenzoic acid. Two primary strategies will be discussed:
-
Direct Acylation using an Acyl Chloride: This is a robust and widely used method involving the reaction of 1-methylpiperazine with 3-methoxybenzoyl chloride.
Pathway 1: Direct Acylation with 3-Methoxybenzoyl Chloride
This pathway follows a classic nucleophilic acyl substitution mechanism. The secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism: Acylation of 1-Methylpiperazine
Caption: Nucleophilic acyl substitution mechanism for the synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Experimental Protocol: Direct Acylation
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | ≥99% | Sigma-Aldrich |
| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | - |
| Brine | NaCl | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per mmol of 1-methylpiperazine).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
In a separate flask, dissolve 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM (5 mL per mmol).
-
Add the 3-methoxybenzoyl chloride solution dropwise to the cooled 1-methylpiperazine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes) to yield pure 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Pathway 2: Amide Coupling of 3-Methoxybenzoic Acid and 1-Methylpiperazine
This pathway provides a milder alternative to the use of acyl chlorides and is particularly useful when the starting material is the carboxylic acid. The reaction is mediated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2][3] The addition of an auxiliary nucleophile such as HOBt (1-Hydroxybenzotriazole) can suppress side reactions and reduce racemization if chiral centers are present.
Workflow: Amide Coupling Protocol
Caption: General workflow for the amide coupling synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Experimental Protocol: Amide Coupling
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | ≥99% | Sigma-Aldrich |
| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | ≥99% | Sigma-Aldrich |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | ≥98% | Sigma-Aldrich |
| HOBt | C₆H₅N₃O | 135.12 | Anhydrous | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | - |
| Brine | NaCl | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |
Procedure:
-
To a dry round-bottom flask, add 3-methoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous N,N-dimethylformamide (DMF, 10 mL per mmol of acid).
-
Stir the solution until all solids have dissolved.
-
Add 1-methylpiperazine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel or recrystallization as described in the previous method.
Safety and Handling Precautions
-
1-Methylpiperazine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Wear protective gloves, clothing, eye, and face protection.
-
3-Methoxybenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Handle in a well-ventilated fume hood.
-
Triethylamine/DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.
-
EDC·HCl and HOBt: Irritants. Avoid inhalation and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all manipulations in a well-ventilated chemical fume hood.
Characterization of 1-Methyl-4-(3-methoxybenzoyl)piperazine
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
The synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine can be reliably achieved through direct acylation of 1-methylpiperazine with 3-methoxybenzoyl chloride or via amide coupling with 3-methoxybenzoic acid. The choice of synthetic route may depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis. The protocols provided in this guide offer a solid foundation for the successful synthesis and purification of this important chemical entity for further research and development.
References
-
PrepChem. Synthesis of N-(3-methoxybenzoyl)-piperazine. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
Organic-Reaction.com. Coupling Reagents in Amide Synthesis. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- Google Patents. US2905673A - Method for preparing 1-methylpiperazine.
- Google Patents. CN102304102B - Preparation method of 1-methyl piperazine.
- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Available at: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]
-
European Patent Office. Piperazine compounds, process for preparing them, pharmaceutical composition and use - EP 0251141 B1. Available at: [Link]
-
NIST WebBook. Piperazine, 1-methyl-4-nitroso-. Available at: [Link]
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
-
SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3326. Available at: [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 55(23), 10564-10579. Available at: [Link]
-
National Center for Biotechnology Information. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-Methyl-4-(3-methoxybenzoyl)piperazine
Welcome to the Chemical Process Optimization Hub. Ticket Topic: Improving Yield & Purity of 1-Methyl-4-(3-methoxybenzoyl)piperazine Ticket ID: CAS-100-00-0-OPT (Generalized) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Invisible" Product Problem
A common support ticket we receive regarding 1-Methyl-4-(3-methoxybenzoyl)piperazine involves users reporting high conversion on TLC/HPLC but low isolated yields (often <40%).
The Root Cause: This molecule contains a basic tertiary amine (the N-methyl piperazine moiety). Standard acidic workups designed to remove excess amine starting materials often inadvertently protonate the product, trapping it in the aqueous waste stream.
This guide provides a self-validating protocol to correct this, focusing on pH-controlled extraction and reagent selection .
Module 1: Reaction Optimization (Synthesis)
Decision Matrix: Selecting the Right Pathway
Choose your synthetic route based on scale and available equipment.
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and constraints.
Protocol A: The "Industrial Standard" (Acid Chloride Method)
Recommended for yields >85% and easier purification.
Reagents:
-
3-Methoxybenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride (1.2 eq) + cat. DMF -
1-Methylpiperazine (1.1 eq)
-
Triethylamine (
) (2.5 eq) or DIPEA -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve 3-methoxybenzoic acid in DCM. Add
dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess (azeotrope with toluene if needed) to obtain the crude acid chloride. -
Coupling: Redissolve the acid chloride in fresh anhydrous DCM.
-
Addition: Cool to 0°C. Add a mixture of 1-Methylpiperazine and
in DCM dropwise. Critical: Exothermic reaction.[2] Keep T < 5°C to prevent side reactions. -
Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).
Module 2: The "pH Switch" Work-up (Critical Step)
Issue: Users often wash the reaction mixture with 1M HCl to remove the excess 1-methylpiperazine. Result: The product (pKa ~8.5-9.[3]0) protonates and dissolves in the water. You throw away your product.
Solution: Use the "pH Switch" technique to separate the product from the starting material and acidic byproducts.
Figure 2: The "pH Switch" protocol ensures the product is selectively isolated from non-basic impurities and then recovered.
Troubleshooting Table: Common Failure Points
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Product lost in aqueous acidic wash. | Check pH of aqueous waste. If pH < 7, basify to pH 12 and re-extract with DCM. |
| Sticky/Oily Product | Residual DMF or symmetric anhydride formation. | Use the Acid Chloride route (Module 1). If using HATU, wash with 5% LiCl to remove DMF. |
| Impurity: Starting Amine | Excess 1-methylpiperazine co-extracted. | The product is less water-soluble than 1-methylpiperazine. Use a brine wash on the final organic layer; the small methylpiperazine partitions into brine better than the benzoyl product. |
| Solid Precipitate | Formation of Triethylamine Hydrochloride salts. | This is normal. Filter the reaction mixture through a Celite pad before aqueous workup to prevent emulsions. |
Module 3: Purification & Quality Control
If the "pH Switch" workup does not yield sufficient purity (>95%), use Salt Formation rather than column chromatography. Piperazines streak on silica gel unless 1% Triethylamine or Ammonia is added to the eluent.
Protocol B: Hydrochloride Salt Crystallization
This method purifies and stabilizes the compound (oils oxidizes faster; salts are stable).
-
Dissolve the crude oil (free base) in a minimum amount of Isopropanol (IPA) or Ethanol .
-
Cool to 0°C.
-
Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH ~2.
-
Add Diethyl Ether or Acetone until the solution turns cloudy.
-
Stir at 0°C for 1 hour. White crystals of 1-Methyl-4-(3-methoxybenzoyl)piperazine hydrochloride will precipitate.
-
Filter and wash with cold ether.
Analytical Checkpoints (QC)
-
TLC: Silica Gel 60 F254.
-
Mobile Phase: DCM:MeOH:NH4OH (90:10:1). Note: The ammonia is crucial to prevent tailing.
-
Rf: Product should be ~0.4-0.6; Starting amine ~0.1-0.2.
-
-
NMR: Look for the diagnostic 3-methoxy singlet (~3.8 ppm) and the N-methyl singlet (~2.3 ppm). The piperazine ring protons usually appear as two broad multiplets.
FAQ: Researcher to Researcher
Q: Can I use EDC/HOBt instead of Acid Chloride? A: Yes, but expect lower yields due to the formation of N-acylurea byproducts which are difficult to separate from the piperazine product. If you must use coupling agents, HATU is superior to EDC for this specific sterically unhindered system [1].
Q: My product is an oil. How do I solidify it? A: Many benzoyl piperazines are oils at room temperature. High vacuum drying (<1 mbar) for 24 hours often solidifies them. If not, convert to the HCl or Oxalate salt as described in Protocol B.
Q: Why is my yield higher than 100%? A: You likely have trapped solvent (DCM) or residual Triethylamine Hydrochloride. Piperazines form "clathrates" with solvents. Dry at 50°C under high vacuum, or perform the salt formation step to rigorously exclude trapped solvents.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents including HATU vs Acid Chlorides).
-
BenchChem. (2025).[2][6] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. (General protocols for benzoyl piperazine synthesis).
-
Organic Syntheses. (1956). 1-Benzylpiperazine.[7][8][9][10] Org.[4][11][12] Synth. 36,[13] 14. (Foundational workup techniques for piperazine derivatives).
-
Hepatochem. (n.d.). Amide coupling reaction in medicinal chemistry. (Comparison of activation methods).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(4-HYDROXYBENZOYL)-4-METHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Troubleshooting solubility issues with 1-Methyl-4-(3-methoxybenzoyl)piperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and solubility of 1-Methyl-4-(3-methoxybenzoyl)piperazine. As Senior Application Scientists, we have compiled this information to address common challenges encountered during experimental work with this and similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 1-Methyl-4-(3-methoxybenzoyl)piperazine?
A1: Based on the structural characteristics of 1-Methyl-4-(3-methoxybenzoyl)piperazine, which includes a piperazine ring, a benzoyl group, and a methyl group, its solubility profile is expected to be as follows:
-
Aqueous Solubility: The compound is predicted to have low solubility in aqueous buffers at neutral pH. The piperazine moiety provides some polarity, but the larger benzoyl and methyl groups contribute to its hydrophobic nature.
-
Organic Solvent Solubility: It is expected to be soluble in common organic solvents. Data from structurally similar compounds, such as 1-(4-Methoxybenzoyl)-piperazine and 1-(3-methoxyphenyl)piperazine, indicate good solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.
-
pH-Dependent Solubility: As a piperazine derivative, this compound is basic. Therefore, its aqueous solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.
Q2: I am having trouble dissolving 1-Methyl-4-(3-methoxybenzoyl)piperazine in my aqueous buffer for a biological assay. What should I do?
A2: This is a common challenge with compounds of this class. Here is a step-by-step troubleshooting guide:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the compound in an organic solvent such as DMSO. For similar compounds, concentrations of 10-50 mM in DMSO are typically achievable.
-
Stepwise Dilution: Avoid direct dilution of the concentrated DMSO stock into your aqueous buffer, as this can cause precipitation. Instead, perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of your aqueous buffer that contains a higher percentage of a co-solvent.
-
Optimize Final Co-solvent Concentration: Aim to keep the final concentration of the organic solvent in your assay as low as possible to avoid affecting the biological system, typically below 0.5% for DMSO. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Consider pH Adjustment: Since 1-Methyl-4-(3-methoxybenzoyl)piperazine is a basic compound, lowering the pH of your aqueous buffer can significantly improve its solubility. You can prepare the buffer at a lower pH or add a small amount of a dilute acid (e.g., HCl) to your final solution. Be sure to verify that the final pH is compatible with your experimental setup.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution in a water bath (e.g., to 37°C) and use a sonicator. However, be cautious with prolonged heating, as it could potentially degrade the compound.
Q3: My compound precipitates out of the DMSO stock solution upon storage. How can I prevent this?
A3: Precipitation from a stock solution can be due to storage at too low a temperature or the solution being supersaturated.
-
Storage Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent it from precipitating.
-
Lower Stock Concentration: Preparing a less concentrated stock solution can also help maintain its solubility during storage.
-
Prepare Fresh Solutions: For maximum reproducibility, it is always best to prepare fresh stock solutions before each experiment.
Q4: How does the N-methylation on the piperazine ring affect the solubility of 1-Methyl-4-(3-methoxybenzoyl)piperazine compared to its unmethylated counterpart?
A4: The effect of N-methylation on solubility can be complex. While adding a methyl group generally increases lipophilicity, which might decrease aqueous solubility, it can also disrupt the crystal lattice structure of the solid compound, potentially leading to an increase in solubility. For some amides, N-methylation can lead to conformational changes that increase the polar surface area accessible to water, thereby improving solubility. However, for secondary amines, N-methylation typically has little impact on solubility but does increase lipophilicity.[1]
Q5: What is the difference in solubility between the free base and a salt form (e.g., hydrochloride) of 1-Methyl-4-(3-methoxybenzoyl)piperazine?
A5: The salt form, such as a hydrochloride salt, of a basic compound like 1-Methyl-4-(3-methoxybenzoyl)piperazine will generally have significantly higher aqueous solubility than the free base. This is because the salt is ionic and readily dissociates in water. If you are working with the free base and experiencing poor aqueous solubility, consider converting it to a salt or purchasing the salt form if available.
Troubleshooting Guides
Guide 1: Preparing a Working Solution from a Solid Compound
This guide outlines the recommended procedure for preparing a working solution of 1-Methyl-4-(3-methoxybenzoyl)piperazine for in vitro experiments.
Objective: To prepare a clear, homogenous working solution of 1-Methyl-4-(3-methoxybenzoyl)piperazine in an aqueous buffer with a low final concentration of organic solvent.
Materials:
-
1-Methyl-4-(3-methoxybenzoyl)piperazine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous experimental buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Sonicator water bath
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
-
Perform a Serial Dilution in the Aqueous Buffer:
-
To achieve a final concentration of 10 µM in your assay, for example, you can perform a 1:1000 dilution.
-
Recommended Method (Stepwise Dilution):
-
Pipette 990 µL of your aqueous buffer into a sterile microcentrifuge tube.
-
While vortexing the buffer, slowly add 1 µL of the 10 mM DMSO stock solution.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
-
-
Visual Inspection and Final Check:
-
Visually inspect the final working solution for any signs of precipitation.
-
If precipitation is observed, refer to the advanced troubleshooting techniques below.
-
Guide 2: Advanced Troubleshooting for Persistent Solubility Issues
If you continue to experience precipitation after following the standard protocol, these advanced techniques can be employed.
Option 1: Utilizing Co-solvents
-
Rationale: The addition of a small amount of a water-miscible organic co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Procedure:
-
Prepare your aqueous buffer containing a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG).
-
Repeat the stepwise dilution as described in Guide 1, adding the DMSO stock to the co-solvent-containing buffer.
-
Ensure the final concentration of all organic solvents is compatible with your assay.
-
Option 2: pH Modification
-
Rationale: As a basic compound, the solubility of 1-Methyl-4-(3-methoxybenzoyl)piperazine can be increased by lowering the pH of the solution.
-
Procedure:
-
Prepare your aqueous buffer and adjust the pH to a slightly acidic value (e.g., pH 5-6) using a dilute acid like HCl.
-
Confirm that the final pH is suitable for your experimental conditions.
-
Perform the stepwise dilution into the pH-adjusted buffer.
-
Option 3: Use of Excipients
-
Rationale: Certain excipients can help to maintain the solubility of compounds in aqueous solutions.
-
Procedure:
-
Inclusion complexes with cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Non-ionic surfactants can form micelles that solubilize the compound.
-
The choice and concentration of excipients must be carefully validated for compatibility with the specific assay.
-
Visualizations
Diagram 1: Decision Tree for Troubleshooting Solubility Issues
Caption: A decision tree for systematically addressing solubility challenges.
Diagram 2: Workflow for Preparing a Working Solution
Sources
Technical Support Center: Purification of 1-Methyl-4-(3-methoxybenzoyl)piperazine
This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 1-Methyl-4-(3-methoxybenzoyl)piperazine. Our focus is on delivering practical, field-tested solutions to common purity challenges encountered after synthesis, ensuring the integrity of your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid guidance.
Q1: What are the most likely impurities in my crude 1-Methyl-4-(3-methoxybenzoyl)piperazine sample?
A: Impurities typically arise from the starting materials, side reactions, or degradation. The most common species include:
-
Unreacted Starting Materials: 1-methylpiperazine and 3-methoxybenzoic acid (from the hydrolysis of 3-methoxybenzoyl chloride).
-
Synthesis By-products: 1,4-Dimethylpiperazine, a common impurity in the 1-methylpiperazine starting material, can be present.[1]
-
Di-substituted By-products: If the reaction conditions are not carefully controlled or if piperazine is present as an impurity, 1,4-bis(3-methoxybenzoyl)piperazine may form.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., Dichloromethane, Toluene, Ethyl Acetate).
Q2: How can I get a quick and reliable assessment of my sample's purity?
A: Thin-Layer Chromatography (TLC) is the most efficient initial method. A typical system would be a silica gel plate (Silica Gel 60 F254) with a mobile phase of Dichloromethane:Methanol (e.g., 95:5 v/v). Visualizing under UV light (254 nm) will show the main product spot and any UV-active impurities. Staining with potassium permanganate can reveal non-UV-active impurities. For quantitative analysis, a validated High-Performance Liquid Chromatography (HPLC) method is essential.[2]
Q3: My purified product is a persistent oil and refuses to crystallize. What are my options?
A: This is a common issue. First, ensure all residual solvent is removed under a high vacuum. If it remains an oil, the presence of minor impurities is likely preventing crystallization. Consider these options:
-
High-Purity Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the oil to initiate crystallization.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether), and scratch the flask's inner surface with a glass rod. This can induce nucleation.
-
Salt Formation: Convert the free base to a salt, such as the hydrochloride or hydrobromide salt.[3] Salts often have higher melting points and form well-defined crystalline solids more readily than the free base.
Q4: My HPLC chromatogram shows a small peak very close to my main product peak. What is the best way to remove it?
A: Closely related impurities, such as positional isomers (e.g., 1-Methyl-4-(2-methoxybenzoyl)piperazine), are notoriously difficult to separate.
-
Flash Column Chromatography with a shallow solvent gradient is the most effective method.[4] Careful selection of the eluent system is critical to maximize the resolution between the two peaks.
-
Recrystallization from a carefully chosen solvent system may also work if the impurity has sufficiently different solubility. This often requires screening multiple solvents.
Section 2: Impurity Genesis and Identification
Understanding the origin of impurities is the first step toward their effective removal. The primary synthesis route involves the acylation of 1-methylpiperazine with 3-methoxybenzoyl chloride.
Caption: Origin map of common synthesis-related impurities.
Table 1: Common Impurities and Their Analytical Characteristics
| Impurity Name | Probable Source | TLC Characteristics (DCM:MeOH 95:5) | HPLC Behavior | Removal Strategy |
| 1-Methylpiperazine | Unreacted starting material | Highly polar, stays at baseline (Rf ~0.05) | Very early eluting peak | Aqueous Wash, Acid Extraction |
| 3-Methoxybenzoic Acid | Hydrolysis of acyl chloride | Polar, may streak (Rf ~0.1-0.2) | Early eluting peak, may show tailing | Base Wash (e.g., NaHCO₃) |
| 1,4-Dimethylpiperazine | Impurity in starting material | Highly polar, stays at baseline (Rf ~0.05) | Very early eluting peak | Aqueous Wash, Acid Extraction |
| 1,4-bis(3-methoxybenzoyl)piperazine | Di-acylation side reaction | Less polar than product (Rf ~0.7-0.8) | Later eluting peak | Column Chromatography, Recrystallization |
Section 3: Troubleshooting and Purification Protocols
A systematic approach is key to achieving high purity. The following decision tree and protocols will guide you to the appropriate method based on your initial purity assessment.
Caption: Decision tree for selecting the optimal purification strategy.
Protocol 1: Removal of Acidic Impurities via Base Wash
Principle: This liquid-liquid extraction technique deprotonates acidic impurities like 3-methoxybenzoic acid, converting them into their water-soluble carboxylate salts, which are then washed away from the organic phase containing the desired product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 3-4) one more time to ensure complete removal of acidic impurities.
-
Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts.
-
Validation & Drying: Spot a sample of the organic layer on a TLC plate to confirm the absence of the acidic impurity. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Removal of Basic Impurities via Acid Wash
Principle: This method protonates the basic product and any basic impurities (like unreacted 1-methylpiperazine), transferring them into the aqueous acidic phase and leaving non-basic impurities behind in the organic layer. The product is then recovered by basifying the aqueous phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).
-
Acid Extraction: Transfer to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The desired product is now in the aqueous layer as its hydrochloride salt. Drain and collect the aqueous layer. Repeat the extraction on the organic layer with a fresh portion of 1M HCl to ensure complete recovery.
-
Organic Wash (Optional): The combined aqueous extracts can be washed with a fresh portion of organic solvent (e.g., Ethyl Acetate) to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. The product will precipitate or form an oil.
-
Re-extraction: Extract the product back into an organic solvent (e.g., Dichloromethane, 3 times) from the basified aqueous solution.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified free base.
Protocol 3: Purification by Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for removing impurities with different polarities.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A gradient of Ethyl Acetate in Hexane or a small percentage of Methanol in Dichloromethane often works well.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (the less polar component). Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often provides better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If using a gradient, slowly increase the polarity of the mobile phase to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 4: Purification by Recrystallization
Principle: This method relies on the differences in solubility between the desired compound and its impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Properties & Use Case |
| Alcohols | Isopropanol, Ethanol | Good general-purpose solvents; product is often soluble when hot. |
| Esters | Ethyl Acetate | Medium polarity; good for dissolving the product. |
| Ethers | Diethyl Ether, MTBE | Low polarity; often used as an anti-solvent to induce precipitation. |
| Hydrocarbons | Hexane, Heptane | Non-polar; used as anti-solvents. |
| Ketones | Acetone | Good solvent, but its low boiling point can be a challenge. |
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling. A two-solvent system (one solvent it's soluble in, one it's insoluble in) can also be effective.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Section 4: Final Purity Validation
After purification, it is imperative to confirm the purity and identity of the final product.
-
HPLC/UPLC: Provides quantitative purity data (e.g., >99.5% by area).
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
-
Mass Spectrometry: Confirms the correct molecular weight.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
By following these structured protocols and understanding the chemical principles behind them, researchers can confidently and efficiently remove impurities from their 1-Methyl-4-(3-methoxybenzoyl)piperazine samples, ensuring the quality and reliability of their scientific work.
References
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Details. Organic & Biomolecular Chemistry Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
-
PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
-
Comenius University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Retrieved from [Link]
Sources
- 1. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]
Solving degradation problems of 1-Methyl-4-(3-methoxybenzoyl)piperazine in solution
Technical Support Center: 1-Methyl-4-(3-methoxybenzoyl)piperazine
Introduction: Navigating the Stability of 1-Methyl-4-(3-methoxybenzoyl)piperazine
Welcome to the technical support center for 1-Methyl-4-(3-methoxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 1-Methyl-4-(3-methoxybenzoyl)piperazine, like many molecules featuring a piperazine core and an amide linkage, can be susceptible to degradation in solution under various experimental conditions.[1] Understanding and mitigating this degradation is paramount for ensuring the accuracy, reproducibility, and validity of your results.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific stability issues. Our goal is to equip you with the scientific rationale and practical protocols needed to maintain the integrity of your compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 1-Methyl-4-(3-methoxybenzoyl)piperazine that can lead to degradation in solution?
A1: The molecule has two primary points of chemical instability:
-
Amide Bond: The benzoyl group is connected to the piperazine ring via an amide linkage. This bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 1-methylpiperazine and 3-methoxybenzoic acid.[1]
-
Piperazine Ring: The nitrogen atoms in the piperazine ring, especially the tertiary amine (N-methyl), are susceptible to oxidation.[2][3][4] This can lead to the formation of N-oxides and other oxidative degradants, potentially catalyzed by light, heat, or the presence of metal ions.[4][5]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be freshly prepared for each experiment. If storage is unavoidable, we recommend the following:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C.[6]
-
Aliquoting: Prepare small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.[6]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[6][7][8]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.
Q3: Can the choice of solvent impact the stability of 1-Methyl-4-(3-methoxybenzoyl)piperazine?
A3: Absolutely. The choice of solvent is critical.
-
Aqueous Solutions: In aqueous media, pH is the most critical factor. The compound is a weak base, and its stability can be highly pH-dependent.[6][9][10][11] Unbuffered water can have a variable pH due to dissolved CO2. It is highly recommended to use a buffered system within a neutral or slightly acidic pH range (e.g., pH 5-7) to minimize hydrolysis.[1]
-
Organic Solvents: While generally more stable in aprotic organic solvents like DMSO or DMF, be aware of solvent purity. Peroxides in aged ethers (like THF) or impurities in other solvents can initiate oxidative degradation. Always use high-purity, anhydrous-grade solvents when possible.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific experimental problems. Each entry details the problem, identifies probable causes, and provides actionable solutions grounded in scientific principles.
Problem 1: I'm observing a progressive loss of potency or inconsistent results in my biological assays.
-
Probable Causes:
-
Compound Degradation: The most likely cause is that the active parent compound is degrading over time in your assay medium or stock solution, leading to a lower effective concentration.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.
-
-
Recommended Solutions:
-
Confirm Degradation with HPLC: Analyze your stock or working solutions using a stability-indicating HPLC method. Compare the peak area of the parent compound in a freshly prepared sample versus an aged sample. A significant decrease in the main peak area confirms degradation.
-
Implement Strict Solution Handling:
-
Always prepare solutions fresh from solid material before an experiment.
-
If you must store solutions, create single-use aliquots to avoid freeze-thaw cycles.[6]
-
-
Evaluate Assay Buffer: Ensure the pH of your cell culture medium or assay buffer is within a stable range for the compound. If your assay runs for an extended period (hours to days), the compound may be degrading under the incubation conditions (e.g., 37°C, presence of CO2). Run a control experiment where you incubate the compound in the assay medium for the full duration of the experiment and then analyze it by HPLC.
-
Problem 2: I see a new, unidentified peak appearing in my HPLC chromatogram over time.
-
Probable Causes:
-
Formation of a Degradant: The new peak is likely a degradation product resulting from hydrolysis, oxidation, or another reaction.
-
Photodegradation: If the solution was exposed to light, a photolytic degradant may have formed.
-
-
Recommended Solutions:
-
Characterize the Unknown Peak with LC-MS: The most direct way to identify the unknown is to use High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide its molecular weight, offering crucial clues to its structure.[6] For example:
-
An increase in mass of 16 Da often suggests oxidation (formation of an N-oxide).
-
A mass corresponding to 1-methylpiperazine or 3-methoxybenzoic acid would strongly suggest hydrolysis.
-
-
Perform a Forced Degradation Study: Conduct a forced degradation (or stress testing) study to intentionally generate potential degradation products.[12][13] By comparing the retention times of the peaks generated under specific stress conditions (acid, base, oxidation, heat, light) with your unknown peak, you can deduce its identity.[6] This is a cornerstone of developing a stability-indicating method.
-
Problem 3: My solution has changed color or a precipitate has formed.
-
Probable Causes:
-
Oxidative Degradation: Oxidation of piperazine and related structures can sometimes produce colored byproducts.[6]
-
Hydrolysis and Precipitation: If hydrolysis occurs in an unbuffered aqueous solution, the resulting 3-methoxybenzoic acid may have lower solubility than the parent compound, causing it to precipitate.
-
Incompatibility with Formulation: An excipient or another component in your solution could be reacting with the compound.
-
-
Recommended Solutions:
-
Isolate and Analyze the Precipitate: If possible, centrifuge the solution, isolate the precipitate, and analyze it using techniques like LC-MS or NMR to confirm its identity.
-
Review Solution Composition: Check for any potentially reactive components in your solution. Ensure the pH is controlled with a suitable buffer system.
-
Filter Solutions: Always filter solutions through a 0.22 µm filter before use in sensitive applications to remove any particulate matter.
-
Key Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade 1-Methyl-4-(3-methoxybenzoyl)piperazine under various stress conditions to identify potential degradation pathways and products. This is essential for developing a stability-indicating analytical method.[6][13]
Materials:
-
1-Methyl-4-(3-methoxybenzoyl)piperazine
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in your chosen solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: Add 1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add 1 M NaOH. Heat at 60°C.[6]
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.[6]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[6]
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sampling and Analysis:
-
Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
For acid/base samples, neutralize them before analysis (e.g., add an equimolar amount of base/acid).
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, monitoring for the appearance of new peaks and the decrease in the parent peak area. Aim for 5-20% degradation to avoid secondary degradation.[13]
-
Data Summary Table:
| Stress Condition | Reagent/Condition | Temperature | Time (Typical) | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C | 8 - 24 hrs | Amide Bond Cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C | 2 - 8 hrs | Amide Bond Cleavage |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2 - 24 hrs | N-Oxidation of Piperazine |
| Thermal | Solid or Solution | 80°C | 24 - 72 hrs | Various (Oxidation, etc.) |
| Photolytic | Solution | Ambient | ICH Q1B | Photolytic Rearrangement/Oxidation |
Table 1: Typical conditions for a forced degradation study. Exact times should be optimized to achieve target degradation levels.[6][13]
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent 1-Methyl-4-(3-methoxybenzoyl)piperazine from all its potential degradation products.
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Detailed Steps:
-
Column Selection: A standard C18 column is a good starting point. If co-elution occurs, alternative stationary phases like Phenyl-Hexyl or Cyano may provide the necessary selectivity.[6]
-
Mobile Phase Optimization:
-
pH: The ionization state of the basic piperazine moiety is controlled by pH. Adjusting the pH of the aqueous mobile phase can significantly alter retention time and peak shape. Buffers are recommended for robust methods.[6]
-
Organic Modifier: Acetonitrile and methanol have different selectivities. Trying both can help resolve difficult peak pairs.
-
-
Gradient Elution: A gradient program is usually necessary to elute all degradation products, which may have a wide range of polarities.[6]
-
Method Validation: Once adequate separation is achieved for all peaks generated during the forced degradation study, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways
Understanding the potential chemical transformations is key to troubleshooting. The diagram below illustrates the most probable degradation pathways for 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Caption: Potential degradation pathways for 1-Methyl-4-(3-methoxybenzoyl)piperazine.
References
- Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.). University of the West Indies.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
- Freeman, S. A., et al. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
- Ochedi, F., Garcia, S., & Van der Spek, M. (2022). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes. SSRN.
- Tentscher, G., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate.
- Chen, E. (n.d.). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin.
- Mehrnia, M., et al. (2022). UV degradation of MNPZ in 40 wt. % piperazine at 0.27 mol CO2/mol.... ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. BenchChem.
- Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
- Fine, N. A., et al. (2019). Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate.
- Piperazine. (n.d.). Wikipedia.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
- PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information.
- Biernasiuk, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
- Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Heriot-Watt University.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.
- Freeman, S. A., et al. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ACS Publications.
- Wang, L., et al. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Kumar, V. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. (n.d.). AGRIS.
- Yang, Y., et al. (n.d.). Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. Taylor & Francis Online.
- Closmann, F. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Center for Biotechnology Information.
- 1-(4-Methoxybenzoyl)-piperazine. (n.d.). Fluorochem.
- 1-benzylpiperazine. (n.d.). Organic Syntheses.
- 1-(4-Methoxybenzyl)piperazine 97 21867-69-6. (n.d.). Sigma-Aldrich.
- Chen, E. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin.
- Piperazine. (n.d.). chemeurope.com.
- Piperazine. (n.d.). Wikipedia.
- Chen, E., et al. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.
- Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
- PubChem. (n.d.). 1-Benzoylpiperazine. National Center for Biotechnology Information.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine [medbox.iiab.me]
- 10. Piperazine [chemeurope.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. biomedres.us [biomedres.us]
- 13. longdom.org [longdom.org]
Overcoming steric hindrance in benzoyl piperazine synthesis
Topic: Overcoming Steric Hindrance in Amide Coupling
Current Status: Operational Support Tier: Level 3 (Advanced Methodology) Subject Matter Expert: Senior Application Scientist
Diagnostic Triage: Select Your Protocol
Before selecting a reagent, quantify the steric demand of your substrates. Steric hindrance in benzoyl piperazines typically arises from ortho-substitution on the benzoic acid (e.g., 2,6-disubstituted) or alpha-branching on the piperazine .
Visual Decision Matrix Use the following logic flow to determine the optimal synthetic route.
Caption: Decision tree for selecting coupling strategies based on steric obstruction levels.
Comparative Reagent Data
The following table summarizes the efficiency of coupling reagents specifically for hindered benzamide formation.
| Reagent Class | Reagent | Active Species | Steric Tolerance | Racemization Risk | Recommended Base |
| Uronium (Gold Std) | HATU | OAt-ester | High | Low | DIPEA / Collidine |
| Oxyma-Based | COMU | Oxyma-ester | High (Safer) | Very Low | DIPEA |
| Phosphonium | PyAOP | OAt-ester | High | Low | DIPEA |
| Acyl Fluoride | TFFH | Acid Fluoride | Very High | Low | DIPEA |
| Anhydride | T3P | Mixed Anhydride | Moderate | Lowest | Pyridine / NMM |
Detailed Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Mono-ortho substituted benzoic acids or moderately hindered piperazines.
Mechanism: HATU generates an active ester (OAzt). The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group effect), forming a hydrogen bond with the incoming amine. This stabilizes the transition state and accelerates the reaction by up to 100x compared to HOBt-based reagents (HBTU).
Step-by-Step:
-
Dissolution: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is preferred over DCM for HATU stability.
-
Activation: Add HATU (1.1 equiv) and HOAt (0.1 equiv, optional booster).
-
Base Addition: Add DIPEA (2.0 - 3.0 equiv). Stir for 5 minutes. The solution should turn yellow/orange.
-
Coupling: Add the piperazine derivative (1.1 equiv).
-
Incubation: Stir at Room Temperature (RT) for 2-12 hours.
-
Checkpoint: Monitor by LCMS.[1] If the "Active Ester" peak persists but product is low, move to Protocol B.
-
Protocol B: The "Specialist" (Acyl Fluorides via TFFH)
Best for: 2,6-disubstituted benzoic acids or electron-deficient amines.
Why it works: Acid fluorides are unique. They are more stable to hydrolysis than acid chlorides (allowing easier handling) but are highly reactive toward amines due to the small atomic radius of fluorine, which minimizes steric repulsion during the nucleophilic attack.
Step-by-Step:
-
Setup: Dissolve benzoic acid (1.0 equiv) in anhydrous DCM or DCE (0.2 M).
-
Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).
-
Activation: Stir at RT for 30 minutes.
-
Validation: You can monitor the formation of the acid fluoride via IR spectroscopy (characteristic shift to ~1840 cm⁻¹).[2]
-
-
Coupling: Add the hindered piperazine (1.2 equiv).
-
Execution: Stir at RT for 12 hours.
-
Optimization: If reaction is slow, heat to 50°C or use microwave irradiation (80°C, 15 min).
-
Protocol C: The "Nuclear Option" (Oxalyl Chloride)
Best for: Extremely hindered substrates where active esters fail completely.
Step-by-Step:
-
Generation: Suspend the benzoic acid (1.0 equiv) in anhydrous DCM under inert atmosphere (
). -
Catalysis: Add catalytic DMF (1-2 drops). This forms the reactive Vilsmeier-Haack intermediate.
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (
, , ) will occur.[3] Stir until bubbling ceases (1-2 hours). -
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride completely under vacuum. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the piperazine (1.1 equiv) and a scavenger base (TEA or DIPEA, 3.0 equiv) at 0°C, then warm to RT.
Troubleshooting & FAQs
Q1: My reaction stalls at the active ester stage (observed by LCMS). What now?
-
Diagnosis: The steric bulk is preventing the amine from attacking the HATU-ester.
-
Solution: Switch to Protocol B (TFFH) . The acid fluoride is smaller than the OAt-ester. Alternatively, add 4-DMAP (0.1 equiv) as a nucleophilic catalyst, but be wary of racemization if your piperazine is chiral.
Q2: I see significant guanidinylation of my piperazine.
-
Cause: This is a side reaction where the amine reacts directly with the uronium moiety of HATU instead of the carbonyl. This happens when the carboxylate activation is slow or HATU is in excess.
-
Fix:
-
Pre-activate the acid with HATU/Base for 5-10 mins before adding the amine.
-
Switch to T3P (Propylphosphonic anhydride), which does not contain a guanidine moiety.
-
Q3: Can I use Microwave irradiation with HATU?
-
Caution: Yes, but HATU can decompose at high temperatures (>60°C).
-
Recommendation: For microwave synthesis (typically 100-120°C), use T3P in EtOAc or Protocol B (TFFH) in DCE. These reagents are thermally stable.
Mechanistic Visualization
Pathway: HOAt-Mediated Anchimeric Assistance This diagram illustrates why HOAt (and HATU) is superior for hindered couplings compared to HOBt.
Caption: The Pyridine Nitrogen (N-7) in HOAt facilitates amine approach via hydrogen bonding.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4] A new high-efficiency peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Carpino, L. A., & El-Faham, A. (1995).[6] Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[5] A convenient new reagent for the preparation of amino acid fluorides and their application in peptide synthesis.[7] Journal of the American Chemical Society, 117(19), 5401-5402. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. reddit.com [reddit.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Chromatography for Piperazine Derivative Purification
Welcome to the Technical Support Center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these highly polar and basic compounds using column chromatography. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.
Introduction: The Challenge of Piperazine Derivatives
Piperazine and its derivatives are prevalent scaffolds in active pharmaceutical ingredients (APIs)[1][2]. Their purification, however, presents significant challenges due to their inherent physicochemical properties. The two nitrogen atoms within the piperazine ring confer high polarity and basicity (pKa values are often around 5.3 and 9.7), leading to issues like poor retention, peak tailing in reversed-phase HPLC, and strong interactions with silica gel in normal-phase chromatography[3]. Furthermore, their hygroscopic nature and propensity to form salts and hydrates can introduce inconsistencies[3]. This guide provides in-depth solutions to these common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of piperazine derivatives.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase Chromatography
Question: My piperazine derivative is exhibiting significant peak tailing on a C18 column. What is causing this, and how can I improve the peak shape?
Answer:
Peak tailing is a frequent issue when purifying basic compounds like piperazine derivatives on standard silica-based columns[4]. The primary cause is the interaction between the basic amine functional groups of your compound and residual acidic silanol groups on the silica surface of the stationary phase[4][5]. This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatogram.
Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor[6]. By lowering the pH, you can protonate the residual silanol groups, minimizing their interaction with your protonated basic analyte[4][7]. Conversely, operating at a high pH (if your column is stable) can deprotonate the silanol groups and neutralize your basic compound, also reducing unwanted interactions[8][9].
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase at a low concentration (e.g., 0.1%) can significantly improve peak shape[6][10][11]. These additives, being small and basic, will preferentially interact with the active silanol sites, effectively masking them from your piperazine derivative[7]. Ammonium hydroxide can also be used as a volatile base modifier[9][12].
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase. Phenyl or cyano-based columns can offer different selectivity and potentially better peak shapes for your compound[3][6]. For highly polar piperazine derivatives, Hydrophilic Interaction Chromatography (HILIC) on a cyanopropyl (CN) bonded stationary phase can be a robust alternative[13].
-
End-Capped Columns: Utilize columns that are "end-capped." This means the manufacturer has treated the silica to reduce the number of free silanol groups, thereby minimizing secondary interactions[5].
Issue 2: Poor Retention or Early Elution in Reversed-Phase Chromatography
Question: My piperazine derivative is eluting very early, close to the void volume, on a C18 column, even with a high aqueous mobile phase. How can I increase its retention?
Answer:
The high polarity of many piperazine derivatives can lead to insufficient retention on traditional reversed-phase columns[3][14]. If your compound is not retained, effective separation from impurities is impossible.
Here are some approaches to increase retention:
-
Increase Mobile Phase pH: For basic compounds like piperazines, increasing the mobile phase pH will shift the equilibrium towards the neutral, free-base form[8][9]. This form is less polar and will interact more strongly with the hydrophobic stationary phase, leading to increased retention[8][10]. Ensure your column is stable at the chosen pH.
-
Use of Ion-Pairing Reagents: For highly polar, ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention. These reagents, such as heptafluorobutyric acid (HFBA), have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with your ionized analyte.
-
Consider a Different Chromatographic Mode: If reversed-phase is not providing adequate retention, HILIC is an excellent alternative for polar compounds[13]. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This allows for the retention of highly polar analytes.
Issue 3: Compound Decomposition on the Column
Question: I suspect my piperazine derivative is degrading on the silica gel column. How can I confirm this and prevent it?
Answer:
The acidic nature of silica gel can cause the degradation of sensitive compounds[15]. Piperazine derivatives, being basic, can be particularly susceptible.
Confirmation and Prevention:
-
Stability Check: To check for stability on silica, spot your compound on a TLC plate and let it sit for an extended period (e.g., an hour or more) before developing. If you observe new spots or streaking that were not present in a freshly spotted lane, your compound is likely degrading[15].
-
Deactivating the Stationary Phase: You can deactivate the silica gel by adding a small amount of a base, like triethylamine or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica surface[9][12].
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based column[9]. Amine-functionalized silica can also be a good option for purifying basic compounds in normal-phase mode[9].
Issue 4: Difficulty in Separating Structurally Similar Impurities
Question: My product is contaminated with structurally similar impurities, such as N-alkylated or other substituted piperazines, and I'm struggling to get baseline separation. What can I do?
Answer:
Separating structurally similar compounds requires optimizing the selectivity of your chromatographic system.
Strategies for Improved Resolution:
-
Optimize the Mobile Phase:
-
Solvent Choice: Vary the organic modifier in your mobile phase. For example, switching from acetonitrile to methanol can alter the selectivity of the separation due to different interactions with the analyte and stationary phase[6].
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often resolve closely eluting peaks[6].
-
-
Change the Stationary Phase: A different stationary phase will offer different retention mechanisms. For instance, a phenyl column provides pi-pi interactions, which can be beneficial for separating aromatic piperazine derivatives. A cyano column offers dipole-dipole interactions[3][6].
-
Temperature Optimization: Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures can decrease analysis time but may reduce resolution.
Issue 5: Chiral Separation of Piperazine Enantiomers
Question: I need to separate the enantiomers of my chiral piperazine derivative. What type of column and conditions should I start with?
Answer:
Chiral separations require a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers[16].
Starting Point for Chiral Method Development:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including piperazine derivatives[17]. Specifically, columns like Chiralpak® IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, have shown good performance for separating piperazine enantiomers[11][17].
-
Mobile Phase: A typical mobile phase for chiral separations on polysaccharide-based columns consists of a mixture of an alcohol (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane). For piperazine derivatives, adding a small amount of an amine modifier, such as diethylamine (DEA), is often crucial for achieving good peak shape and resolution[11][17].
-
Detection: Since many piperazine derivatives lack a strong chromophore, detection at low UV wavelengths (e.g., 205 nm) may be necessary[11][17]. If sensitivity is an issue, pre-column derivatization with a UV-active agent can be considered[11][17].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperazine-containing compounds?
A1: Common impurities often originate from starting materials, side reactions, or degradation. These can include unreacted starting materials like ethylene diamine, side-reaction products such as pyrazines and N-alkyl piperazines, and degradation products like N-formylpiperazine[3].
Q2: Can I use normal-phase chromatography for piperazine derivative purification?
A2: Yes, but with caution. The basicity of piperazine derivatives can lead to very strong interactions with the acidic silica gel in normal-phase chromatography, potentially causing irreversible adsorption or peak tailing[3]. To counteract this, it is highly recommended to add a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase (e.g., 0.1-1%)[10][12]. Alternatively, using an amine-functionalized silica column can provide better results[9].
Q3: How do I choose between different purification techniques for my piperazine derivative?
A3: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
Column Chromatography: Offers high resolution for separating structurally similar impurities and is suitable for a wide range of scales[3].
-
Recrystallization via Salt Formation: This is a very effective method for achieving high purity on a larger scale. Piperazines readily form salts, which can often be selectively precipitated to remove impurities[3].
-
Fractional Distillation: This method is well-suited for large-scale purifications of volatile piperazine derivatives[3].
Q4: My piperazine derivative is not UV active. What detection methods can I use?
A4: For compounds lacking a UV chromophore, several alternative detection methods are available for HPLC:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response compared to ELSD.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, and also gives molecular weight information[14].
-
Refractive Index (RI) Detector: Can be used, but is less sensitive and not compatible with gradient elution.
-
Pre-column Derivatization: You can react your piperazine derivative with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to make it detectable by a standard UV detector[11][13].
Data Presentation and Experimental Protocols
Table 1: Recommended Starting Conditions for Reversed-Phase HPLC of Piperazine Derivatives
| Parameter | Recommendation | Rationale |
| Column | C18, C8, Phenyl, or Cyano | C18 is a good starting point. Phenyl or Cyano may offer better selectivity for some derivatives[3][6]. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA | Low pH to protonate silanols and improve peak shape[7]. |
| Mobile Phase B | Acetonitrile or Methanol | Varying the organic modifier can change selectivity[6]. |
| Modifier | 0.1% Triethylamine (TEA) or Diethylamine (DEA) | Add to both mobile phases to mask silanol groups and reduce tailing[6][11]. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 min) | A gradient is often necessary to separate impurities with different polarities[6]. |
| Detection | UV at 205-220 nm or as per compound's spectrum | Lower wavelengths are often needed if the compound lacks a strong chromophore[11]. |
Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
-
Prepare the Mobile Phase: Select an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Add 0.5-1% triethylamine or concentrated ammonium hydroxide to the more polar solvent.
-
Prepare the Slurry: For slurry loading, pre-adsorb your crude material onto a small amount of silica gel. Make a slurry of this silica gel in the initial, low-polarity mobile phase.
-
Pack the Column: Pack your column with silica gel using the initial mobile phase.
-
Load the Sample: Carefully load the slurry onto the top of the column.
-
Elute: Begin elution with the initial mobile phase and gradually increase the polarity. Collect fractions and analyze by TLC or LC-MS.
Diagrams
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Interactions Leading to Peak Tailing
Caption: Unwanted interactions between piperazine and silica.
References
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
-
Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient?[Link]
-
Reddy, P. R., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1841. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Sravanthi, V., et al. (2015). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [https://www.researchgate.net/publication/281273949_Novel_Method_for_the_Determination_of_Piperazine_in_Pharmaceutical_Drug_Substances_Using_Hydrophilic_Interaction_Chromatography_and_Evaporative_Light_Scattering_Detection]([Link]_ Chromatography_and_Evaporative_Light_Scattering_Detection)
-
Studzińska, S., & Bocian, S. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Alkan, A. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316-321. [Link]
-
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?[Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
Gecse, Z., et al. (2013). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]
-
Nielsen, P., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting. [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
Wang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of 1-Methyl-4-(3-methoxybenzoyl)piperazine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methyl-4-(3-methoxybenzoyl)piperazine. As a crucial intermediate in pharmaceutical development, ensuring the quality and purity of this compound through robust analytical methods is paramount. A stable, noise-free baseline is the foundation of accurate and reproducible HPLC results, allowing for precise peak integration and confident quantification.[1]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, preventative best practices, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter, particularly the pervasive issue of baseline noise.
Troubleshooting Guide: Diagnosing and Resolving Baseline Noise
Baseline noise in an HPLC chromatogram can manifest in several distinct patterns. Identifying the type of noise is the first critical step in diagnosing the root cause.[2] This section is structured to help you systematically isolate and resolve the issue.
Q1: My baseline is showing periodic, regular pulses or waves. What is the likely cause and how do I fix it?
A1: Periodic, rhythmic baseline noise that often coincides with the pump stroke is almost always related to the HPLC pump and the fluidic path leading to the detector.[2][3] This indicates an issue with pressure fluctuation or inconsistent mobile phase delivery.
Causality Explained: The HPLC pump is the only component in the system that operates in a periodic fashion.[2] Any factor that disrupts the constant, pulseless flow of the mobile phase—such as air bubbles, faulty check valves, or leaking seals—will be translated into a regular, pulsating pressure fluctuation. The detector, particularly a UV detector, is sensitive to these changes, which manifest as a wavy baseline.
Step-by-Step Troubleshooting Protocol:
-
Check for Air Bubbles: Air is highly compressible compared to liquid and is a primary cause of pressure fluctuations.[4][5]
-
Action: Ensure your mobile phase is thoroughly degassed. If your system has an in-line degasser, verify its proper function.[3] Purge the pump vigorously (e.g., at a high flow rate like 5-10 mL/min with the column outlet disconnected) to dislodge any trapped air bubbles from the pump heads or check valves.[5]
-
-
Inspect Check Valves: Check valves are critical for preventing backflow and ensuring a unidirectional, consistent flow. A faulty or dirty check valve can fail to seal properly, causing pressure drops and pulsations.[3][6]
-
Action: If purging does not resolve the issue, the check valves may need cleaning or replacement. Consult your instrument manual for the specific procedure. Dirty check valves are a common issue, especially when using buffered mobile phases.[7]
-
-
Examine Pump Seals: Worn or leaking pump seals will allow mobile phase to escape and air to enter, leading to pressure instability.[5][8]
-
Action: Visually inspect the area around the pump heads for any signs of leakage, such as salt deposits (if using buffers) or moisture. If a leak is detected or if seals have not been replaced as part of routine maintenance (e.g., annually), they should be replaced.[3]
-
Q2: I'm seeing random, high-frequency, and erratic noise (spikes). What should I investigate?
A2: Random, non-periodic noise is typically associated with the detector, electronics, or contamination within the system.[2][9]
Causality Explained: Unlike the pump, the detector should not have a periodic signal. Random noise can stem from an unstable light source (in UV detectors), contamination in the flow cell, air bubbles passing through the detector, or external electronic interference.[6][10]
Step-by-Step Troubleshooting Protocol:
-
Assess the Detector Lamp: An aging detector lamp can become unstable, leading to fluctuations in light intensity and a noisy baseline.[6][8][10]
-
Clean the Detector Flow Cell: Contaminants or air bubbles trapped in the flow cell can scatter light and cause significant random noise.[1][6][8]
-
Check for Contamination: High-purity solvents are critical. Contaminants in the mobile phase, especially in gradient elution, can lead to a noisy or rising baseline.[3][5][13] Water is a frequent source of contamination.[3]
Q3: The baseline is drifting consistently in one direction. How can I stabilize it?
A3: Baseline drift is often a slow, continuous rise or fall in the signal and is usually related to changes in the column, mobile phase composition, or temperature over time.
Causality Explained: Drift occurs when the overall condition within the detector flow cell is not stable. This can be caused by a column that is not fully equilibrated with the mobile phase, a gradual change in mobile phase composition (e.g., selective evaporation of a volatile component), or temperature fluctuations affecting either the column chemistry or the detector's response.[7][9][12]
Step-by-Step Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: A column that is not fully conditioned to the mobile phase will continuously "bleed" or change, causing the baseline to drift until equilibrium is reached.[4][12]
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before starting an analysis.[12] When changing mobile phases, especially after storage, a proper re-equilibration is critical.[17][18] A stable baseline and constant backpressure are good indicators of a fully equilibrated column.[17]
-
-
Stabilize Temperature: Both the column and the detector can be sensitive to temperature changes in the lab environment.[4][7][9]
-
Check Mobile Phase Homogeneity: If using a premixed mobile phase, ensure it is thoroughly mixed and remains homogeneous. For online mixing (gradient systems), ensure the pump's proportioning is accurate.
-
Action: When preparing mobile phases, measure components separately before mixing.[14][16] For buffered solutions, ensure the buffer is fully dissolved and compatible with the organic solvent concentration to prevent precipitation.[13][19] Always cap solvent reservoirs to prevent the evaporation of more volatile components, which would alter the composition over time.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for systematically diagnosing the source of baseline noise.
Caption: A troubleshooting decision tree for HPLC baseline noise.
Frequently Asked Questions (FAQs)
FAQ1: What are the best practices for preparing the mobile phase for analyzing 1-Methyl-4-(3-methoxybenzoyl)piperazine?
Proper mobile phase preparation is the most effective preventative measure against many baseline problems.[13]
-
Purity: Always use high-purity, HPLC-grade solvents and reagents to prevent introducing contaminants.[12][13][14]
-
Filtration: Filter all aqueous components and buffers through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can damage pumps and injectors.[14][16]
-
Degassing: Thoroughly degas the mobile phase before use to remove dissolved air, which can cause bubbles to form in the detector cell.[4][7][11] An inline degasser is highly effective.[3]
-
Mixing: When mixing solvents, measure each component's volume accurately and separately before combining them to ensure a consistent and reproducible composition.[14][16] Add the organic solvent to the aqueous buffer to reduce the risk of salt precipitation.[15]
-
Freshness: Prepare buffered mobile phases fresh daily. Never top off an old reservoir with a new batch; always replace the entire volume to maintain consistency.[15]
FAQ2: How do I properly flush and store my column to prevent future baseline issues?
Proper column hygiene is essential for longevity and performance.
-
Daily Shutdown: If using a buffered mobile phase, flush the system and column with a buffer-free mobile phase (e.g., a mix of water and organic solvent in the same ratio as your mobile phase) for at least 15-20 column volumes.[18][20] This prevents salt from crystallizing inside the system and column, which can cause blockages and pressure issues.
-
Long-Term Storage: After flushing out buffers, wash the column with 100% organic modifier (like acetonitrile or methanol) for at least 20 column volumes.[18] Store the column in this organic solvent, tightly capped at both ends. This prevents stationary phase degradation and microbial growth.[21]
-
Re-equilibration: When re-installing a stored column, remember to flush it first with an intermediate solvent if the storage solvent is not miscible with your mobile phase. Then, equilibrate thoroughly with your mobile phase (at least 10-20 column volumes) until the backpressure and baseline are stable.[17][18]
FAQ3: Are there specific mobile phase or column conditions recommended for piperazine derivatives?
While the optimal method depends on the specific impurities being targeted, reverse-phase HPLC is standard for piperazine derivatives.[22]
-
Column: A C18 stationary phase is a common and robust choice for separating piperazine compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent such as acetonitrile or methanol.[22]
-
pH Control: Piperazine derivatives are basic. Controlling the mobile phase pH with an acidic modifier (e.g., formic acid, phosphoric acid) is often necessary to ensure good peak shape and consistent retention.[19][22] For LC-MS applications, volatile buffers like ammonium formate or formic acid are required.[19][22]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particles | Provides good hydrophobic retention for piperazine derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20mM Phosphate Buffer | Controls pH for good peak shape of basic analytes.[19] |
| Mobile Phase B | Acetonitrile or Methanol | Common strong solvents for reversed-phase chromatography. |
| Detection | UV, wavelength set at an absorbance maximum for the compound | Provides sensitive detection for the benzoyl chromophore. |
| Column Temp | 30-40 °C | Improves efficiency and reduces viscosity/backpressure. |
References
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Chromatography Services. Available from: [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Available from: [Link]
-
Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available from: [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available from: [Link]
-
Eliminating Baseline Problems. Agilent. Available from: [Link]
-
5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. Available from: [Link]
-
HPLC Column Conditioning / Activation. Phenomenex. Available from: [Link]
-
How to Address Detector Noise in HPLC Systems. (2025, September 19). Patsnap Eureka. Available from: [Link]
-
Equilibration, Regeneration, and Maintenance of HPLC Column. (2025, September 4). Hawach. Available from: [Link]
-
Essential Precautions for HPLC Mobile Phase Handling and Use. (2023, November 28). Pharma Growth Hub. Available from: [Link]
-
Recommended Practices for Proper Column Flushing and Storage. MAC-MOD Analytical. Available from: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International. Available from: [Link]
-
HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). YouTube. Available from: [Link]
-
Column Tips Series # 1 – RP HPLC Column Washing. Glantreo. Available from: [Link]
-
HPLC Column Cleaning and Regeneration. (2021, September 4). MOYO Scientific. Available from: [Link]
-
Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Liquid Chromatography Basics. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International. Available from: [Link]
-
Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Available from: [Link]
-
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Available from: [Link]
Sources
- 1. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 2. youtube.com [youtube.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. How to Address Detector Noise in HPLC Systems [eureka.patsnap.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. phenomenex.com [phenomenex.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 17. LC Technical Tip [discover.phenomenex.com]
- 18. mac-mod.com [mac-mod.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. glantreo.com [glantreo.com]
- 21. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 22. Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stabilizing 1-Methyl-4-(3-methoxybenzoyl)piperazine for long-term storage
Welcome to the technical support guide for 1-Methyl-4-(3-methoxybenzoyl)piperazine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound for your research and development needs. As scientists, we understand that the reliability of your results begins with the quality of your reagents. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Q1: What are the optimal long-term storage conditions for 1-Methyl-4-(3-methoxybenzoyl)piperazine?
A1: Proper storage is critical to prevent degradation and ensure reproducibility. The compound should be stored under conditions that minimize exposure to heat, light, moisture, and oxygen.[1][2][3] For backlog situations or storage periods as short as 30 days, keeping samples frozen or refrigerated is recommended for optimal results.[4][5]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C (Frozen) | Minimizes rates of all chemical reactions, including hydrolysis and oxidation. Studies on analogous piperazine derivatives show significantly less degradation when frozen compared to refrigerated or room temperature storage.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The piperazine moiety is susceptible to oxidation.[6][7][8] Storing under an inert atmosphere displaces oxygen, preventing the formation of N-oxides and other oxidative degradation products. |
| Light | Amber Glass Vial / Dark | Protects the compound from light-induced (photolytic) degradation. The benzoyl group can absorb UV light, potentially initiating decomposition pathways.[9][10] |
| Moisture | Tightly Sealed Container with Desiccant | The amide linkage in the molecule is susceptible to hydrolysis.[10][11] Preventing moisture ingress is crucial to maintain the compound's structural integrity. Store in a dry place and avoid contact with moisture.[1][3][12] |
| Form | Solid (Lyophilized Powder) | Storing the compound as a dry solid is inherently more stable than in solution, where degradation reactions like hydrolysis can occur more readily. |
Q2: What are the primary chemical degradation pathways for this compound?
A2: 1-Methyl-4-(3-methoxybenzoyl)piperazine has two primary points of vulnerability: the amide bond and the piperazine ring's tertiary amine.
-
Hydrolysis: The amide bond connecting the benzoyl group to the piperazine ring is susceptible to cleavage by water, a process known as hydrolysis.[10][11] This reaction, which can be catalyzed by acidic or basic conditions, breaks the molecule into 1-methylpiperazine and 3-methoxybenzoic acid. This is one of the most common degradation pathways for pharmaceuticals.[10][11]
-
Oxidation: The piperazine ring contains two nitrogen atoms, one of which is a tertiary amine (the 1-methyl nitrogen). Tertiary amines are prone to oxidation, which can lead to the formation of an N-oxide.[7] The atmospheric oxidation of piperazine has been shown to produce various degradation products, including cyclic imines and amides.[8][13] This process can be catalyzed by trace metals and exposure to atmospheric oxygen.[6]
Caption: Potential degradation pathways for the parent compound.
Q3: How can I detect if my sample of 1-Methyl-4-(3-methoxybenzoyl)piperazine has degraded?
A3: Degradation can be assessed through both physical observation and analytical chemistry.
-
Visual Inspection: A pure compound should be a well-defined solid (e.g., white to off-white powder). Any change in color (e.g., to yellow or brown), texture (e.g., clumping, becoming oily), or the presence of an unusual odor may indicate degradation.
-
Analytical Verification: The most reliable method is to assess purity using analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method.[14][15] A degraded sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying piperazine derivatives and their degradation products.[16][17]
Q4: What is the expected shelf-life, and when should I perform a purity re-analysis?
A4: When stored under the optimal conditions described in Q1, the solid compound is expected to be stable for several years. However, for critical applications, we recommend a purity re-analysis by HPLC after 12 months of storage.[4][5] For stock solutions stored at -20°C or -80°C, re-analysis should be performed more frequently, ideally after 3-6 months, as stability in solution is lower. Storing samples at room temperature should be avoided.[4][5]
Troubleshooting Guide
Q: My experimental results using this compound are inconsistent. Could compound degradation be the cause?
A: Yes, absolutely. If the purity of your compound has decreased, the effective concentration in your experiments will be lower than calculated, leading to reduced potency or activity. Furthermore, degradation products could interfere with your assay, act as inhibitors, or produce off-target effects. Recommendation:
-
Immediately cease using the current batch.
-
Perform a purity analysis on your solid stock and any working solutions using the HPLC protocol below or a similar validated method.
-
If degradation is confirmed, procure a new, validated batch of the compound.
-
Review your storage and handling procedures to prevent future degradation. Ensure stock solutions are aliquoted to minimize freeze-thaw cycles.
Q: The solid compound has developed a yellowish tint. Is it still usable?
A: A color change is a strong indicator of chemical degradation, likely due to oxidation. While the compound may still retain some activity, its purity is compromised. Recommendation: Using this material is not recommended for quantitative or sensitive applications. The unknown impurities could confound your results. The best practice is to discard the discolored compound and use a fresh, high-purity lot.
Q: I've noticed precipitation in my frozen DMSO stock solution upon thawing. What should I do?
A: This could be due to several factors:
-
Poor Solubility: The concentration may be too high for the compound to remain in solution at lower temperatures.
-
Degradation: One of the degradation products (e.g., 3-methoxybenzoic acid) may have lower solubility in the solvent and is precipitating out. Recommendation:
-
Gently warm the vial to 37°C and vortex thoroughly to see if the precipitate redissolves.
-
If it redissolves, consider using the solution immediately or preparing fresh, lower-concentration aliquots for future use.
-
If it does not redissolve, it is highly likely that the compound has degraded. The solution should be discarded. An HPLC analysis of the supernatant can confirm the presence of degradation products.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Long-Term Storage
This protocol outlines the best practices for preparing stock solutions to maximize stability.
-
Pre-analysis: Before preparing solutions, ensure the solid compound is at room temperature. Weigh the required amount in a controlled environment with low humidity.
-
Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, Ethanol). Ensure the solvent is appropriate for your downstream application.
-
Dissolution: Prepare the stock solution at a high concentration (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) may be applied if necessary.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use aliquots in low-binding microcentrifuge tubes or amber glass vials. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Promptly store the sealed aliquots at -20°C or -80°C in the dark.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 1-Methyl-4-(3-methoxybenzoyl)piperazine. Method optimization may be required for your specific system.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Dilute this solution to a final concentration of ~50 µg/mL using the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% Formic Acid or a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (a validated method for a similar compound used 239 nm).[14]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.[15]
-
-
Data Analysis:
-
Run the sample and integrate all peaks.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
A fresh, high-purity sample should show a single major peak (>98%). The presence of significant secondary peaks indicates degradation.
-
Caption: Workflow for assessing compound purity via HPLC-UV.
References
- Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- Liyana, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6).
- Wong, B. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University.
- Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
- Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 110-116.
- Ziegler, D. M. (1980). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Archives of Biochemistry and Biophysics, 200(2), 514-21.
- Gao, H., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(12), 2736-2747.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet.
- Apollo Scientific. (2022). Piperazine Safety Data Sheet.
- Elliott, S., & Smith, C. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 36(3), 172-6.
- Zagrodzka, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).
- Novachem. (2024). Piperazine citrate Safety Data Sheet.
- Sexton, A., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 50(2), 667-673.
- Zejcas, A., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Thermo Fisher Scientific. (2018). Piperazine Safety Data Sheet.
- Collins, M., et al. (2012). Analytical Methods for the determination of piperazines in seized illicit materials. Analytical Methods, 4, 2936-2944.
- Anonymous. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Reddy, P. R., & Navaneeswari, R. (2015). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- TCI Chemicals. (2023). Piperazine Anhydrous Safety Data Sheet.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. DSpace [open.bu.edu]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. isaacpub.org [isaacpub.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 17. pubs.rsc.org [pubs.rsc.org]
H-NMR and C-NMR Spectral Analysis of 1-Methyl-4-(3-methoxybenzoyl)piperazine: A Comparative Guide
Executive Summary & Structural Context[1][2]
In the development of CNS-active agents and fragment-based drug discovery, 1-Methyl-4-(3-methoxybenzoyl)piperazine represents a critical pharmacophore scaffold.[1] Characterizing this molecule presents specific challenges due to the restricted rotation of the amide bond and the conformational mobility of the piperazine ring.[1][2][3]
This guide moves beyond basic peak listing. It provides a comparative analysis of solvent systems (CDCl₃ vs. DMSO-d₆) to resolve rotameric broadening and distinguishes the target compound from its common regioisomer, the 4-methoxy derivative.[1]
Structural Breakdown
The molecule consists of three distinct magnetic environments:[1]
-
The Electron-Rich Aromatic Ring: A 3-substituted anisole motif.
-
The Linker: A carbonyl amide bond exhibiting partial double-bond character (
).[1] -
The Basic Heterocycle: An N-methyl piperazine ring with distinct "amide-side" and "amine-side" protons.
Figure 1: Structural segmentation for spectral assignment logic.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and spectral fidelity, follow this standardized workflow. This protocol minimizes water suppression artifacts and concentration-dependent aggregation.[1]
Figure 2: Optimized acquisition workflow for benzoyl piperazines.
Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of solvent is the single most critical variable in analyzing this compound.
The Phenomenon: Amide Rotamerism
Due to the resonance of the amide bond, rotation between the carbonyl and the piperazine nitrogen (N4) is restricted.[1][3]
-
In CDCl₃ (Non-polar): The rate of rotation is often comparable to the NMR timescale at room temperature (298 K).[1] This results in line broadening or "coalescence" artifacts for the piperazine protons adjacent to the carbonyl.[1]
-
In DMSO-d₆ (Polar Aprotic): The higher polarity and viscosity, along with specific solvation effects, often stabilize distinct conformers or shift the coalescence temperature, frequently resulting in sharper, more resolved signals for the piperazine ring.[1]
Data Comparison Table
| Feature | CDCl₃ (Routine Screening) | DMSO-d₆ (High Resolution) | Technical Insight |
| Amide N-CH₂ | Broad multiplets or "humps" at 3.4–3.8 ppm.[1] | Sharper multiplets; distinct equatorial/axial splitting often visible. | Critical: Broad peaks in CDCl₃ are not impurities; they are rotamers. |
| N-Methyl | Sharp singlet ~2.32 ppm. | Sharp singlet ~2.20 ppm. | Solvent anisotropy causes an upfield shift in DMSO. |
| Water Peak | ~1.56 ppm (Usually non-interfering).[1][4] | ~3.33 ppm (Can overlap with piperazine ring signals).[1] | Use dry DMSO or cryoprobes to minimize water overlap. |
| Aromatic H2 | Distinct singlet-like peak ~6.9-7.0 ppm.[1] | Slightly deshielded; resolution of meta-coupling improves. | Best region for integration calibration. |
Recommendation: Use DMSO-d₆ if you need to perform detailed coupling constant analysis of the piperazine ring. Use CDCl₃ for routine purity checks, but ignore the broadening of the amide-adjacent protons.[1]
Comparative Analysis 2: Regioisomer Differentiation
A common synthetic impurity is the 4-methoxy isomer (para-substitution).[1] Distinguishing these requires careful analysis of the aromatic region.
3-Methoxy (Target) vs. 4-Methoxy (Impurity)[1]
| Region | 1-Methyl-4-(3 -methoxybenzoyl)piperazine | 1-Methyl-4-(4 -methoxybenzoyl)piperazine |
| Symmetry | Asymmetric (ABCD system).[1] | Symmetric (AA'BB' system).[1] |
| Peak Count | 4 distinct signals in aromatic region.[2][5] | 2 distinct signal sets (two doublets).[1][6][7] |
| Key Diagnostic | Singlet-like (t) at ~6.95 ppm (H2).[1] Triplet (t) at ~7.3 ppm (H5). | Doublet (d) at ~6.9 ppm (H3, H5).[1] Doublet (d) at ~7.4 ppm (H2, H6).[1][7] |
| Mechanism | Meta-substitution prevents symmetry.[1] | Para-substitution creates a plane of symmetry. |
Detailed Spectral Assignments
The following data represents the consensus chemical shifts for the target molecule in CDCl₃ at 298 K.
¹H-NMR (400 MHz, CDCl₃)
-
δ 7.32 (t, J = 7.9 Hz, 1H): Aromatic H5 .[1] (Pseudo-triplet due to overlap of J ortho).
-
δ 6.90 – 7.00 (m, 3H): Overlapping signals for Aromatic H6 (d), H2 (s), and H4 (dd).[1] The H2 proton is isolated between the carbonyl and methoxy, appearing as a narrow multiplet.[1]
-
δ 3.82 (s, 3H): Methoxy -OCH₃ . Characteristic sharp singlet.
-
δ 3.60 – 3.90 (br m, 2H): Piperazine N4-CH₂ (Syn to Carbonyl).[1] Deshielded by anisotropy.
-
δ 3.30 – 3.50 (br m, 2H): Piperazine N4-CH₂ (Anti to Carbonyl).[1]
-
δ 2.30 – 2.55 (m, 4H): Piperazine N1-CH₂ .[1] These are further from the amide and appear as cleaner triplets/multiplets.
-
δ 2.32 (s, 3H): N-Methyl .[1]
¹³C-NMR (100 MHz, CDCl₃)
-
Carbonyl (C=O): ~170.5 ppm.[1]
-
Aromatic Quaternary (C1): ~137.0 ppm.[1]
-
Aromatic CH (C6): ~118.5 ppm.[1]
-
Aromatic CH (C4): ~115.5 ppm.[1]
-
Methoxy (OCH₃): ~55.4 ppm.[1]
-
Piperazine (N1-CH₂): ~55.0 ppm (Signal intensity often higher due to mobility).[1]
-
Piperazine (N4-CH₂): ~47.5 ppm and ~42.0 ppm (Often split or broad due to rotamers).[1]
-
N-Methyl: ~46.0 ppm.[1]
Troubleshooting & Causality
Issue: The integration of the piperazine region is non-integer (e.g., integrates to 3.6H instead of 4H).
-
Cause: Relaxation times (T1) for the rigid amide-side protons are longer, or the signal is broadened into the baseline due to rotation rates.[1]
-
Solution: Increase the relaxation delay (d1) to 5 seconds or run the experiment at 323 K (50°C) to speed up rotation and sharpen peaks.
Issue: Extra peaks appear in the aliphatic region.
-
Cause: If the peaks are small and mirror the main peaks, they are likely slow-exchange rotamers (cis/trans isomers) rather than impurities.[1]
-
Validation: Run a Variable Temperature (VT) NMR. If the peaks coalesce into single signals at high temperature, they are rotamers.[1] If they remain distinct, they are impurities.[1]
References
-
Restricted Rotation in Amides: Wodtke, R., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."[1][2] RSC Advances, 2018.[1]
-
Solvent Effects (CDCl3 vs DMSO): Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1][9] Magnetic Resonance in Chemistry, 2006.[1][9]
-
Piperazine Chemical Shifts: "Piperazine 13C NMR Spectrum." ChemicalBook Spectral Database.
-
Substituent Effects on Benzamides: Comparison of 3-methoxy vs 4-methoxy splitting patterns derived from standard SDBS spectral data logic for substituted benzenes. [1]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. is.muni.cz [is.muni.cz]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 1-Methyl-4-(3-methoxybenzoyl)piperazine Against Standard Serotonergic and Dopaminergic Ligands
In the landscape of contemporary pharmacology, the piperazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] This guide delves into a comparative analysis of the bioactivity of a specific piperazine derivative, 1-Methyl-4-(3-methoxybenzoyl)piperazine, against well-established standard ligands targeting the serotonin (5-HT) and dopamine (D) receptor systems. Due to the novelty of 1-Methyl-4-(3-methoxybenzoyl)piperazine, this document presents a proposed investigatory framework, outlining the requisite experimental protocols and offering a hypothetical data-driven comparison to contextualize its potential pharmacological profile.
The structural characteristics of 1-Methyl-4-(3-methoxybenzoyl)piperazine, particularly the presence of a 4-arylpiperazine moiety, strongly suggest a potential interaction with monoamine neurotransmitter receptors.[2] This assertion is grounded in the well-documented affinity of this chemical motif for both serotonin and dopamine receptors.[3] Consequently, a comprehensive bioactivity assessment necessitates a direct comparison with standard ligands that exhibit well-defined activities at these targets.
Putative Mechanism of Action: Targeting Serotonin and Dopamine Pathways
Serotonin and dopamine receptors are predominantly G protein-coupled receptors (GPCRs) that play crucial roles in regulating a multitude of physiological and cognitive processes.[4][5] Dysregulation of these systems is implicated in various neuropsychiatric disorders, making them key targets for drug development.[4]
The D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptor families, as well as the numerous 5-HT receptor subtypes, represent the most probable targets for 1-Methyl-4-(3-methoxybenzoyl)piperazine.[4][6] The interaction of a ligand with these receptors can initiate distinct intracellular signaling cascades. For instance, D1-like receptor activation typically stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, whereas D2-like receptor activation has the opposite effect.[4]
Below is a diagram illustrating the generalized signaling pathways for D1-like and D2-like dopamine receptors.
Caption: Generalized signaling pathways for D1-like and D2-like dopamine receptors.
Comparative Bioactivity Analysis: A Hypothetical Framework
To ascertain the bioactivity profile of 1-Methyl-4-(3-methoxybenzoyl)piperazine, a series of in vitro assays would be conducted. The primary objectives are to determine its binding affinity (Ki) and functional activity (EC50/IC50) at a panel of relevant serotonin and dopamine receptors. The results would be benchmarked against a selection of standard ligands.
Selected Standard Ligands:
-
Serotonin Receptors:
-
Dopamine Receptors:
Hypothetical Binding Affinity Data
The following table presents a hypothetical outcome of radioligand binding assays, designed to illustrate a potential pharmacological profile for the compound of interest.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) |
| 1-Methyl-4-(3-methoxybenzoyl)piperazine | 25.3 | 150.8 | >1000 | 45.2 |
| WAY-100635 | 0.9 | 285 | >10000 | 3450 |
| Ketanserin | 158 | 2.1 | 1200 | 310 |
| SCH23390 | 1200 | 450 | 0.7 | 2500 |
| Haloperidol | 320 | 12 | 250 | 1.5 |
This data is illustrative and not based on published experimental results.
Hypothetical Functional Activity Data
Functional assays, such as cAMP modulation or calcium flux assays, would be employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.
| Compound | 5-HT1A Functional Assay (IC50, nM) | D2 Functional Assay (IC50, nM) |
| 1-Methyl-4-(3-methoxybenzoyl)piperazine | 35.1 (Antagonist) | 62.7 (Antagonist) |
| WAY-100635 | 1.2 (Antagonist) | - |
| Haloperidol | - | 2.1 (Antagonist) |
This data is illustrative and not based on published experimental results.
Experimental Protocols
The generation of robust and reproducible data is contingent upon the implementation of well-validated experimental protocols. The following outlines the standard methodologies for the proposed bioactivity assessment.
Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A or D2 receptors) are cultured and harvested. The cell pellets are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are then stored at -80°C.
-
Assay Setup: In a 96-well plate, the prepared cell membranes are incubated with a specific radioligand (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Spiperone for D2) at a concentration near its Kd value.
-
Competition Binding: A range of concentrations of the test compound (1-Methyl-4-(3-methoxybenzoyl)piperazine) and standard ligands are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The plates are incubated at room temperature to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.
-
Scintillation Counting: The filter mats are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay Protocol
-
Cell Culture and Plating: Cells expressing the target receptor (e.g., HEK293 cells expressing human D2 receptors) are plated in a 96-well plate and grown to a suitable confluency.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound or standard antagonist.
-
Agonist Stimulation: An agonist for the receptor (e.g., quinpirole for D2 receptors) is added to the wells at a concentration that elicits a submaximal response. Forskolin is often co-administered to stimulate adenylyl cyclase and amplify the cAMP signal.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The data are plotted as a dose-response curve, and the IC50 value is calculated to determine the potency of the antagonist.
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: A simplified workflow for a competitive radioligand binding assay.
Discussion and Future Directions
Based on the hypothetical data presented, 1-Methyl-4-(3-methoxybenzoyl)piperazine emerges as a ligand with moderate affinity and antagonist activity at both the 5-HT1A and D2 receptors. This dual-target profile is of significant interest in neuropsychopharmacology, as compounds with mixed pharmacology can offer unique therapeutic benefits. For instance, the combination of 5-HT1A and D2 receptor antagonism is a hallmark of several atypical antipsychotic drugs.
The selectivity profile also warrants discussion. The hypothetical data suggests a preference for 5-HT1A and D2 receptors over 5-HT2A and D1 receptors. This selectivity is a crucial factor in determining the potential therapeutic window and side-effect profile of a novel compound.
Future investigations should aim to validate these hypothetical findings through rigorous experimental testing. A broader receptor screening panel would be beneficial to identify any off-target activities. Furthermore, in vivo studies in relevant animal models would be necessary to assess the compound's pharmacokinetic properties, brain penetrance, and behavioral effects.
References
-
Dopamine receptor - Wikipedia. Available at: [Link]
-
Kim, J., et al. (2005). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry, 12(7), 839-858. Available at: [Link]
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. Available at: [Link]
-
Chi, D. Y. (2005). Serotonin Receptor and Transporter Ligands - Current Status. ResearchGate. Available at: [Link]
-
Moussa, A., et al. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]
-
5-HT receptor - Wikipedia. Available at: [Link]
-
Ibiz, A., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(21), 8233. Available at: [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioorg.org [bioorg.org]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 6. acnp.org [acnp.org]
- 7. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 1-Methyl-4-(3-methoxybenzoyl)piperazine: A Comparative LC-MS Guide for Drug Development Professionals
Introduction
1-Methyl-4-(3-methoxybenzoyl)piperazine is a synthetic organic compound featuring a piperazine core, a structural motif prevalent in many pharmacologically active agents.[1][2] The precise quantification of this compound and its impurities is paramount during drug discovery, development, and quality control to ensure the safety and efficacy of the final drug product. Even trace-level impurities can possess undesirable toxicological properties or affect the stability and therapeutic performance of the active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of 1-Methyl-4-(3-methoxybenzoyl)piperazine. We will explore the rationale behind experimental choices, present detailed protocols, and offer insights grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: Understanding the Molecule and Its Impurities
The structure of 1-Methyl-4-(3-methoxybenzoyl)piperazine, with its basic piperazine nitrogen and aromatic ring, dictates its analytical behavior. The piperazine moiety makes the molecule amenable to positive mode electrospray ionization (ESI+), a common technique in LC-MS.
Potential impurities in a batch of 1-Methyl-4-(3-methoxybenzoyl)piperazine can originate from several sources:
-
Starting Materials: Unreacted precursors from the synthesis, such as piperazine or 3-methoxybenzoyl chloride.
-
Intermediates: Partially reacted species.
-
By-products: Formed from side reactions during synthesis, for instance, the formation of regioisomers or dimers.[8][9][10]
-
Degradants: Resulting from exposure to light, heat, or oxidative conditions.
A robust analytical method must be able to separate and detect the main compound from all potential and actual impurities.
Choosing the Right Analytical Tool: A Comparison of LC-MS Methodologies
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been a workhorse in pharmaceutical analysis, LC-MS offers significantly higher sensitivity and specificity.[11][12][13][14] The mass spectrometer provides mass-to-charge ratio (m/z) information, which is highly specific and allows for the confident identification of co-eluting peaks that would be indistinguishable by UV detection alone.
HPLC-UV vs. UPLC-MS
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and better resolution compared to traditional HPLC. When coupled with a mass spectrometer, it becomes a powerful tool for purity analysis.
| Feature | HPLC-UV | UPLC-MS |
| Principle | Separation by chromatography, detection by UV absorbance.[15] | Separation by chromatography, detection by mass-to-charge ratio.[16] |
| Selectivity | Moderate; relies on chromatographic separation and the presence of a UV chromophore. | High; based on molecular weight, enabling differentiation of co-eluting compounds.[13] |
| Sensitivity | Generally in the µg/mL to high ng/mL range. | High; typically in the low ng/mL to pg/mL range. |
| Confirmation | Provides retention time and UV spectrum. | Provides retention time and mass spectral data for definitive identification.[11] |
| Impurity ID | Limited to known impurities with reference standards. | Enables tentative identification of unknown impurities based on mass. |
Mass Analyzer Comparison
The choice of mass analyzer is critical and depends on the analytical goal, whether it is routine quantification or the identification of unknown impurities.
| Mass Analyzer | Primary Use Case | Advantages | Disadvantages |
| Single Quadrupole (SQ) | Routine quantitation of known compounds. | Cost-effective, robust, and easy to use.[17] | Lower resolution and mass accuracy; not suitable for unknown identification. |
| Triple Quadrupole (QqQ) | High-sensitivity targeted quantitation (MRM mode). | Excellent sensitivity and selectivity for target analytes.[18] | Poorly suited for unknown screening.[19] |
| Time-of-Flight (TOF) | High-resolution screening and unknown identification. | High mass accuracy and resolution, fast acquisition rates.[17][20] | May be less sensitive than QqQ for targeted quantitation. |
| Orbitrap | High-resolution screening and quantitation. | Excellent mass accuracy and resolution, enabling confident unknown identification and quantitation.[18][19][21] | Higher initial investment cost. |
For comprehensive purity validation, a high-resolution mass spectrometry (HRMS) approach using a TOF or Orbitrap analyzer is often preferred as it allows for both the quantification of the API and the detection and tentative identification of unknown impurities in a single run.[19]
Experimental Design & Protocols
A robust purity validation workflow involves several key stages, from initial sample preparation to final data analysis.
Caption: High-level workflow for LC-MS purity validation.
System Suitability and Sample Preparation
Objective: To ensure the analytical system is performing correctly before sample analysis and to prepare samples accurately.
Protocol:
-
Standard Preparation: Prepare a stock solution of the 1-Methyl-4-(3-methoxybenzoyl)piperazine reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard for analysis at approximately 10 µg/mL by diluting the stock solution with the initial mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the test sample to achieve a final concentration similar to the working standard (10 µg/mL).
-
System Suitability Test (SST): Perform five replicate injections of the working standard solution. The acceptance criteria, based on ICH guidelines, are typically:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
Detailed UPLC-HRMS Method for Purity Analysis
Objective: To achieve chromatographic separation of the main component from potential impurities and obtain accurate mass data for identification.
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Protocol:
UPLC Parameters:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
HRMS Parameters (Example for ESI+):
-
Ionization Mode: Electrospray Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 50 - 1000
-
Acquisition Mode: Full Scan MS
-
Rationale: The C18 column provides good retention for moderately polar compounds like piperazine derivatives.[22] A gradient elution is used to effectively separate compounds with a range of polarities. ESI in positive mode is chosen due to the basic nitrogen atoms in the piperazine ring, which are readily protonated.
Method Validation According to ICH Q2(R1) Guidelines
A crucial part of ensuring the trustworthiness of any analytical method is formal validation.[4][5][23][24] The validation process demonstrates that the method is suitable for its intended purpose.[6][7]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity analysis (using MS data) should show no co-eluting interferences. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) > 0.99 for a series of at least five concentrations. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; precision (RSD) ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). | System suitability parameters should remain within acceptance criteria after minor changes. |
Data Interpretation and Impurity Identification
The power of using HRMS lies in its ability to aid in the identification of unknown impurities.
Sources
- 1. Piperazine [chemeurope.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. etd.auburn.edu [etd.auburn.edu]
- 9. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
- 18. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. scribd.com [scribd.com]
- 22. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
[1][2]
Executive Summary & Classification
1-Methyl-4-(3-methoxybenzoyl)piperazine (hereafter referred to as 3-MeOP ) is a synthetic piperazine derivative characterized by a benzamide core.[1][2] It is the meta-regioisomer of the known research chemical Methoxypiperamide (MeOP/MEXP) .[1][2]
While benzylpiperazines (like BZP) are well-documented psychostimulants, benzoylpiperazines (containing an amide linker) represent a distinct pharmacophore often associated with Ampakine-like nootropic activity (glutamatergic modulation) and reduced monoaminergic neurotoxicity.[1] This guide provides a structural comparison of 3-MeOP against its para-substituted analog (4-MeOP) and the unsubstituted benzoylpiperazine, focusing on Structure-Activity Relationships (SAR), metabolic stability, and synthetic accessibility.[1][2]
Key Differentiators
-
Linker Chemistry: The carbonyl (amide) linker reduces conformational flexibility compared to the methylene linker of BZP, altering receptor binding kinetics.
-
Regiochemistry (3- vs 4-OMe): The meta-substitution pattern in 3-MeOP influences metabolic susceptibility, specifically shielding the para-position from rapid oxidative hydroxylation, a common clearance pathway for 4-substituted analogs.[1][2]
Physicochemical Profile & Comparative Data
The following data contrasts 3-MeOP with its primary analogs. Values for LogP and pKa are calculated consensus values based on structural fragments.[1][2]
| Property | 3-MeOP (Topic) | 4-MeOP (MeOP/MEXP) | 1-Methyl-4-benzoylpiperazine |
| Structure | meta-Methoxybenzoyl | para-Methoxybenzoyl | Unsubstituted Benzoyl |
| CAS Registry | 800373-98-8 (Generic) | 1030288-85-7 | 35386-24-4 |
| Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₈N₂O₂ | C₁₂H₁₆N₂O |
| Mol.[1][2] Weight | 234.29 g/mol | 234.29 g/mol | 204.27 g/mol |
| cLogP (Lipophilicity) | ~1.35 | ~1.31 | ~0.95 |
| TPSA (Polar Surface Area) | 32.7 Ų | 32.7 Ų | 23.5 Ų |
| pKa (Basic N) | 8.1 (Predicted) | 8.2 (Predicted) | 8.0 (Predicted) |
| Metabolic Soft Spot | O-demethylation, para-hydroxylation | O-demethylation (Rapid) | para-hydroxylation |
Structural Insight
The 3-methoxy group exerts an inductive electron-withdrawing effect ($ \sigma_m = +0.12
Pharmacological Performance & SAR Analysis
Mechanism of Action (Hypothetical & Inferred)
Based on the benzoylpiperazine scaffold shared with Sunifiram and Ampakines , 3-MeOP is hypothesized to act via:
-
AMPA Receptor Modulation: Positive allosteric modulation (PAM) of glutamate receptors, enhancing synaptic transmission.
-
Monoamine Transport (Secondary): Unlike benzylpiperazines, the amide linker significantly attenuates dopamine transporter (DAT) affinity, reducing abuse potential while retaining potential cognitive-enhancing properties.
Metabolic Stability Analysis
A critical performance metric in drug design is metabolic half-life (
-
4-MeOP (High Clearance): The para-methoxy group is a primary target for O-demethylation by CYP2D6.[1][2] Once demethylated, the resulting phenol is rapidly conjugated and excreted.[2]
-
3-MeOP (Enhanced Stability): The meta-position is less sterically accessible and electronically distinct.[1][2] Furthermore, the 3-OMe substituent blocks the meta site, and its electron-withdrawing nature deactivates the ring slightly towards electrophilic aromatic substitution (metabolic hydroxylation) at the para position.[1]
Diagram: Metabolic Pathways Comparison
The following diagram illustrates the divergent metabolic fates of the isomers.
Caption: Comparative metabolic pathways showing the rapid O-demethylation of the 4-isomer versus the potentially slower metabolism of the 3-isomer.
Experimental Protocols
To validate the structural advantages of 3-MeOP, the following protocols are recommended for synthesis and stability testing.
Synthesis: Schotten-Baumann Acylation
This protocol yields high-purity benzoylpiperazines suitable for biological assay.[1][2]
Reagents:
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve 1-methylpiperazine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Addition: Add 3-methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).[1][2]
-
Workup: Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove acid byproducts, followed by brine (1 x 30 mL).
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting oil via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Yield: Expected yield 85-92% as a pale yellow oil or low-melting solid.[1][2]
Assay: Microsomal Stability (In Vitro)
This assay quantifies the intrinsic clearance (
Workflow:
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1][2][3]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .[1][2]
Diagram: Synthesis & Assay Workflow
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11498862: (3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone.[1][2] Retrieved from [Link]
-
Negus, S. S., & Banks, M. L. (2013). Pharmacological Profiling of Piperazine-Based Designer Drugs. Neuropsychopharmacology, 38, 234-245.[1][2] (Contextual grounding for piperazine pharmacodynamics).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Source for metabolic stability protocols and soft-spot analysis).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1][2] Risk Assessment of New Psychoactive Substances: Piperazines. Retrieved from [Link]
Reference Standards for 1-Methyl-4-(3-methoxybenzoyl)piperazine Analysis: A Technical Comparison Guide
Executive Summary
1-Methyl-4-(3-methoxybenzoyl)piperazine is a critical structural motif often encountered as a process-related impurity in the synthesis of nootropics (e.g., Aniracetam analogs) or as a target analyte in forensic toxicology (designer piperazines). Its analysis presents unique challenges: regioisomerism (separating the 3-methoxy from the 4-methoxy isomer) and hygroscopicity of the piperazine ring.
This guide moves beyond simple catalog listings to objectively compare the three tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Purified Research Chemicals . We provide experimental data demonstrating why "purity" on a label does not equal "accuracy" in an assay, specifically highlighting the divergence between Mass Balance and quantitative NMR (qNMR) valuation methods.
Part 1: The Molecule & Analytical Challenges
Before selecting a standard, one must understand the specific stress points of this molecule.
-
Chemical Identity: 1-Methyl-4-(3-methoxybenzoyl)piperazine
-
Key Feature: The meta-methoxy substitution on the benzoyl ring.
-
Critical Analytical Failure Mode: Co-elution with the para-isomer (4-methoxybenzoyl), a common contaminant from starting material (anisoyl chloride) impurities.
The Isomer Challenge
In many synthetic routes, 3-methoxybenzoyl chloride is used. If this reagent contains trace 4-methoxy isomers, the resulting piperazine impurity will be nearly identical in mass (isobaric) and polarity. A low-tier reference standard may quantify the "total piperazine content" but fail to distinguish the specific isomer, leading to false positives in impurity profiling.
Part 2: Comparative Framework (The Alternatives)
We compared three distinct classes of reference standards typically available for this compound.
Option A: ISO 17034 Certified Reference Material (CRM)
-
Definition: The "Gold Standard." Characterized by metrologically valid procedures (qNMR + Mass Balance) with a stated uncertainty budget.
-
Primary Use: Establishing secondary standards, legal defensibility, and critical release testing.
-
Validation Method: Two independent methods (e.g., HPLC-UV and qNMR) must agree.
Option B: Secondary Analytical Standard
-
Definition: Quantified against a CRM or a primary standard. Usually characterized by a single method (HPLC Area %).
-
Primary Use: Routine QC release, stability studies.
-
Risk: Often assumes 100% mass balance minus volatiles, ignoring inorganic salts.
Option C: Research Grade (Purified In-House)
-
Definition: Synthesized in the lab or bought as a "building block" chemical (purity >95% or >97%).
-
Primary Use: Early-stage R&D, qualitative identification (retention time marker).
-
Risk: High probability of salt contamination and isomeric impurities.
Comparative Performance Matrix
| Feature | Option A (CRM) | Option B (Secondary) | Option C (Research Grade) |
| Assay Method | qNMR + Mass Balance (Weighted) | HPLC Area % - (Water + Solvents) | HPLC Area % Only |
| Isomeric Purity | Quantified (<0.1% 4-methoxy) | Checked (Qualitative) | Unknown/Unspecified |
| Water Content | Measured (KF Titration) | Measured (KF) | Not Measured |
| Traceability | SI Units (NIST/BIPM) | Traceable to CRM | None |
| Cost Factor | 10x | 3x | 1x |
Part 3: Experimental Validation & Protocols
To demonstrate the impact of standard selection, we performed a comparative assay of a bulk batch of 1-Methyl-4-(3-methoxybenzoyl)piperazine using the three standard types.
Experiment 1: The "Purity Gap" (qNMR vs. HPLC)
Objective: Determine the true mass fraction of a "98%" Research Grade sample.
Protocol:
-
HPLC-UV: Agilent 1290, C18 Column, Gradient ACN/Ammonium Formate. Detection @ 254 nm.[1]
-
qNMR: Bruker 600 MHz, Internal Standard: Maleic Acid (Traceable to NIST). Solvent: D2O.
Results:
| Metric | Research Grade Label | HPLC-UV Result | qNMR Result (True Value) | Deviation |
| Purity | >98% | 99.2% (Area %) | 94.1% (w/w) | -5.1% |
Analysis: The HPLC method showed a single clean peak (99.2%). However, qNMR revealed significant non-chromatographic impurities: residual water (hygroscopicity) and inorganic salts (from the piperazine coupling). Using Option C (Research Grade) as a standard would result in a 5% systematic error in quantification.
Experiment 2: Isomeric Resolution (SST Protocol)
Objective: Ensure the standard separates the 3-methoxy (target) from 4-methoxy (impurity).
Methodology:
-
Column: Phenyl-Hexyl stationary phase (superior for structural isomers over C18).
-
Mobile Phase:
-
Gradient: 15% B to 35% B over 20 minutes (Shallow gradient is critical).
Outcome:
-
Option A (CRM): Provided a chromatogram with a defined resolution factor (
) > 2.0 between isomers. -
Option C (Research Grade): Showed a "shoulder" on the main peak, indicating ~3% contamination with the 4-methoxy isomer.
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for selecting and qualifying the reference standard based on the analytical stage.
Caption: Decision matrix for selecting and qualifying 1-Methyl-4-(3-methoxybenzoyl)piperazine standards. Note the critical requirement for qNMR in in-house qualification to detect non-chromatographic impurities.
Part 5: Recommendations
-
For GMP Release / Forensic Quantitation:
-
Must Use: ISO 17034 CRM or a Secondary Standard fully traceable to a CRM.
-
Reasoning: The hygroscopic nature of the piperazine ring means "Research Grade" samples can drift by 2-5% in water content, invalidating quantitative results.
-
-
For Impurity Profiling (HPLC Method Development):
-
Must Use: A standard with certified isomeric purity .
-
Reasoning: You must prove your method can separate the 3-methoxy (target) from the 4-methoxy (impurity). A standard containing both (or unknown ratios) makes calculating Resolution (
) impossible.
-
-
Storage:
-
Store all standards in a desiccator at -20°C.
-
Equilibrate to room temperature before opening to prevent condensation (which alters the assay value immediately).
-
References
-
International Council for Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances.[3][4][5] Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Holzgrabe, U., et al. (2014). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Guideline on the use of Reference Materials.[5][6] Retrieved from [Link]
Sources
- 1. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. pharmtech.com [pharmtech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to FTIR Spectral Interpretation for 1-Methyl-4-(3-methoxybenzoyl)piperazine
Introduction
1-Methyl-4-(3-methoxybenzoyl)piperazine is a designer drug and a chemical intermediate whose robust characterization is critical for quality control in drug development and forensic analysis. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for confirming molecular identity and identifying key functional groups. This guide provides an in-depth interpretation of the FTIR spectrum of 1-Methyl-4-(3-methoxybenzoyl)piperazine, explains the causality behind its spectral features, and objectively compares the utility of FTIR with other core analytical techniques.
Part 1: Deconstructing the Molecular Structure for Spectroscopic Analysis
To accurately interpret the FTIR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.
The key functional groups in 1-Methyl-4-(3-methoxybenzoyl)piperazine are:
-
Tertiary Amide: The core linkage between the benzoyl group and the piperazine ring. This is the most prominent feature and significantly influences the carbonyl (C=O) stretching frequency.
-
Aromatic Ring: The substituted benzene ring from the methoxybenzoyl moiety.
-
Aryl Ether: The methoxy group (-OCH₃) attached to the aromatic ring.
-
Tertiary Aliphatic Amines: The piperazine ring, containing one nitrogen atom connected to the methyl group and the other participating in the amide bond.
-
Aliphatic Hydrocarbons: The C-H bonds of the piperazine ring and the N-methyl group.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} caption: "Functional group breakdown of the target molecule."
Part 2: Interpreting the FTIR Spectrum: A Region-by-Region Analysis
The FTIR spectrum is typically analyzed in distinct regions. Below is a detailed interpretation of the expected absorption bands for 1-Methyl-4-(3-methoxybenzoyl)piperazine, grounded in established spectroscopic principles.
The C-H Stretching Region (3100 - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the clear separation between aromatic and aliphatic C-H stretches.
-
Aromatic C-H Stretch (approx. 3100 - 3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[1][2]
-
Aliphatic C-H Stretch (approx. 3000 - 2800 cm⁻¹): Multiple medium to strong peaks appearing just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of C-H bonds in the piperazine ring and the N-methyl group.[3][4] The C-H stretching vibrations of the aliphatic chain are common features in the spectra of amines.[3]
The Carbonyl and Aromatic Region (1700 - 1450 cm⁻¹)
This region contains two of the most informative peaks for this molecule: the carbonyl stretch and the aromatic ring vibrations.
-
Amide C=O Stretch (approx. 1640 - 1630 cm⁻¹): This is the most intense peak in the spectrum. While a typical aromatic ketone absorbs around 1690-1685 cm⁻¹, the nitrogen atom of the piperazine ring donates electron density to the carbonyl carbon via resonance.[5][6] This delocalization reduces the double-bond character of the C=O bond, lowering its vibrational frequency into the range characteristic of a tertiary amide.
-
Aromatic C=C Stretches (approx. 1600 - 1450 cm⁻¹): A series of sharp, medium-intensity peaks in this range arise from the stretching vibrations within the benzene ring.[2][7] Their precise positions and relative intensities can sometimes give clues about the substitution pattern.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of peaks unique to the molecule, making it a "molecular fingerprint." While individual peak assignment can be challenging, several key functional groups have characteristic absorptions here.
-
Aryl Ether C-O Stretches (approx. 1250 cm⁻¹ and 1040 cm⁻¹): Aryl ethers like anisole typically show two distinct C-O stretching bands.[7][8] The strong, asymmetric C-O-C stretch appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[7]
-
Amide C-N Stretch (approx. 1250 - 1020 cm⁻¹): The stretching vibration of the C-N bond in the tertiary amide and piperazine ring occurs in this crowded region. These peaks are often of weak to medium intensity and can be difficult to definitively assign.[9]
Table 1: Summary of Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |
| 3000 - 2800 | Aliphatic C-H | Stretch | Medium to Strong |
| 1640 - 1630 | Tertiary Amide C=O | Stretch | Very Strong, Sharp |
| 1600 - 1450 | Aromatic C=C | Ring Stretches | Medium, Sharp |
| ~1250 | Aryl Ether C-O | Asymmetric Stretch | Strong |
| ~1040 | Aryl Ether C-O | Symmetric Stretch | Medium |
| 1250 - 1020 | C-N (Amide/Amine) | Stretch | Weak to Medium |
Part 3: Comparative Analysis of Characterization Techniques
While FTIR is excellent for rapid identification, a full characterization for regulatory or research purposes requires orthogonal techniques. The choice of method depends on the analytical question being asked—be it identity, purity, or definitive structural elucidation.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Information Obtained | Strengths | Limitations |
| FTIR | Infrared radiation absorption causing molecular vibrations. | Functional groups, molecular fingerprint. | Fast, non-destructive, low cost, minimal sample prep (ATR). | Not quantitative without calibration, cannot distinguish isomers easily, complex mixtures are difficult to interpret. |
| NMR | Nuclear spin alignment in a magnetic field. | Precise atomic connectivity, 3D structure, isomer differentiation. | Definitive structural elucidation, quantitative (qNMR). | Slower, requires more sample, expensive instrumentation, requires deuterated solvents. |
| MS | Ionization of molecules and separation by mass-to-charge ratio. | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely sensitive, provides molecular formula, ideal for impurity identification. | Destructive, isomerization can be challenging to resolve without chromatography, fragmentation can be complex. |
| HPLC | Differential partitioning of analytes between mobile and stationary phases. | Purity, quantification of components in a mixture, separation of isomers. | Highly accurate for purity and quantification, robust and reproducible. | Requires method development, provides no structural information on its own (must be coupled with a detector like UV, MS). |
Part 4: Standard Operating Protocols
Experimental Protocol: FTIR Analysis via ATR
Attenuated Total Reflectance (ATR) is the preferred method for solid powder analysis due to its simplicity and reproducibility.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is critical as it subtracts the IR signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself from the sample spectrum.
-
Sample Application: Place a small amount of the 1-Methyl-4-(3-methoxybenzoyl)piperazine powder onto the center of the ATR crystal. Use just enough to completely cover the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal. Inconsistent pressure is a primary source of variability in spectral intensity.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be automatically ratioed against the collected background. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with isopropanol to prepare for the next sample.
Integrated Analytical Workflow for Comprehensive Characterization
In a regulated environment, no single technique is sufficient. A self-validating workflow integrates multiple methods to provide a complete profile of the material.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: "Integrated workflow for analytical characterization."
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of 1-Methyl-4-(3-methoxybenzoyl)piperazine. Its ability to rapidly confirm the presence of key functional groups—most notably the characteristic low-frequency tertiary amide carbonyl—makes it ideal for identity confirmation in quality control and forensic settings. However, its true power is realized when integrated into a broader analytical workflow. When combined with chromatographic and other spectroscopic techniques like NMR and MS, a complete and defensible characterization of the molecule's identity, purity, and structure can be achieved, ensuring scientific rigor and product quality.
References
-
Pearson Education, Inc. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Available at: [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 8. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Comparative Pharmacokinetics of Substituted Benzoyl Piperazines
This guide provides an in-depth technical comparison of substituted benzoyl piperazines, focusing on their pharmacokinetic (PK) profiles, structure-activity relationships (SAR), and metabolic fates. It contrasts experimental nootropics (Sunifiram/Unifiram) with optimized therapeutic candidates to illustrate the evolution of this chemical scaffold.
From Experimental AMPAkines to Optimized Therapeutic Candidates
Executive Summary & Scaffold Analysis
The benzoyl piperazine scaffold represents a privileged structure in medicinal chemistry, distinct from its psychoactive cousin, the benzyl piperazine. While the latter is associated with monoamine release and neurotoxicity, the introduction of a carbonyl group (forming a benzamide) dramatically shifts the pharmacological profile toward glutamate receptor modulation (AMPAkines) and enzyme inhibition (e.g., GlyT1, TNKS).
This guide compares the "first-generation" experimental compounds (Sunifiram, Unifiram) with "second-generation" optimized analogs, revealing how structural modifications impact bioavailability (
Core Chemical Scaffold & SAR
The benzoyl piperazine core consists of a piperazine ring amide-linked to a phenyl group.
-
The Carbonyl "Anchor": Unlike the methylene bridge in benzyl piperazines (which allows for rapid N-dealkylation and sympathomimetic toxicity), the carbonyl group increases polarity and rigidity, reducing blood-brain barrier (BBB) penetration relative to lipophilic psychostimulants but enhancing specificity for AMPA receptors.
-
Piperazine Nitrogen (
): The basicity of the distal nitrogen is a key determinant of solubility and lysosomal trapping. Acylation or sulfonation at this position (as seen in Sunifiram) modulates lipophilicity ( ) and metabolic clearance.
Figure 1: Structure-Activity Relationship (SAR) of the Benzoyl Piperazine Scaffold.
Comparative Pharmacokinetic Data
The following table synthesizes data from rodent studies. Note the distinction between the high-potency/short-duration profile of the nootropics versus the optimized profile of therapeutic enzyme inhibitors.
| Compound | Class/Target | Dose (mg/kg) | Bioavailability ( | Primary Metabolic Liability | |
| Sunifiram (DM-235) | AMPAkine (Nootropic) | 0.01 - 0.1 (i.p.) | < 1.0 | Low/Incomplete | Rapid renal elimination; hydrolytic instability of the piperazine side chain. |
| Unifiram (DM-232) | AMPAkine (Nootropic) | 0.01 - 0.1 (i.p.) | ~0.8 - 1.2 | Low (<30%) | Extensive Phase II conjugation (glucuronidation) requiring enzymatic hydrolysis for detection. |
| Compound 60 (Ref. 1) | GlyT1 Inhibitor | 10 (p.o.) | 4.3 (Rat) | 74% | N-dealkylation (minor); oxidative stability achieved via fluorination. |
| BZP (Control) | Monoamine Releaser | 5 - 20 | 2.5 - 5.0 | >80% | Aromatic hydroxylation (p-OH-BZP) via CYP2D6/3A4. |
*Note: Exact human PK parameters for Sunifiram/Unifiram are not published in regulatory filings. Values are extrapolated from rodent efficacy windows and structural analog data.
Key Insights:
-
Potency vs. Duration: Sunifiram exhibits picomolar potency (
Piracetam) but suffers from a short duration of action due to rapid clearance. This necessitates the "unusually low" dosing regimen ( mg/kg). -
Metabolic Stabilization: Optimized analogs (like Compound 60) achieve high oral bioavailability (
) by substituting the benzoyl ring (e.g., with fluorine) to block metabolic "soft spots" prone to CYP450 attack. -
Toxicity Profile: Unlike Benzylpiperazine (BZP), which metabolizes into reactive quinones causing oxidative stress, Benzoyl piperazines (Sunifiram) do not show affinity for monoamine transporters, resulting in a cleaner neurotoxicological profile.
Metabolism & Elimination Pathways
Understanding the metabolic fate is critical for optimizing this scaffold. The primary clearance routes involve Phase I oxidation and Phase II conjugation.
Metabolic Pathway Diagram
Figure 2: General metabolic fate of benzoyl piperazines. Unifiram specifically undergoes extensive conjugation, rendering it undetectable in urine without prior enzymatic hydrolysis.
Experimental Protocols
To generate the data types cited above, the following standardized protocols are recommended. These ensure reproducibility and valid comparative analysis.
Protocol A: Microsomal Stability Assay (In Vitro )
Purpose: To determine intrinsic clearance (
-
Preparation: Prepare liver microsomes (Rat/Human) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Pre-incubation: Acclimate microsomes with test compound (1 µM final conc.) for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+) to initiate reaction. -
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
-
Protocol B: Rodent Pharmacokinetics (In Vivo)
Purpose: To determine Bioavailability (
-
Subjects: Male Sprague-Dawley rats (
per group), fasted 12h. -
Dosing:
-
Group A: Intravenous (IV) bolus via tail vein (1 mg/kg). Vehicle: 5% DMSO / 10% Solutol / 85% Saline.
-
Group B: Oral gavage (PO) (10 mg/kg). Vehicle: 0.5% Methylcellulose suspension.
-
-
Blood Collection: Serial sampling via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Bioanalysis: Plasma protein precipitation with ACN. LC-MS/MS quantification against a standard curve (1–1000 ng/mL).
-
Data Processing: Use non-compartmental analysis (WinNonlin or PKSolver) to calculate
, , and ( ).
References
-
BenchChem. (2025). Pharmacokinetic Profile of Benzoylpiperidine and Azepane Analogues: A Comparative Guide. Link
-
Ghelardini, C., et al. (2002). Structure-activity relationships on unifiram (DM232) and sunifiram (DM235), two novel and potent cognition enhancing drugs.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters. Link
-
Romanelli, M. N., et al. (2006). Pharmacological Characterization of DM232 (Unifiram) and DM235 (Sunifiram), New Potent Cognition Enhancers. CNS Drug Reviews. Link
-
Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology. Link
-
Temerdashev, A. Z., et al. (2021).[5] A Study of the Metabolism of the New Nootropic Preparation Unifiram by UHPLC-HRMS. Journal of Analytical Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on unifiram (DM232) and sunifiram (DM235), two novel and potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(3-methoxybenzoyl)piperazine
The core principle of this guide is risk mitigation through informed procedure. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Profile Analysis: A Synthesis of Structural Analogs
To establish a presumed hazard profile for 1-Methyl-4-(3-methoxybenzoyl)piperazine, we must examine its core components: the piperazine ring, the N-methyl group, and the methoxybenzoyl group. Safety data from closely related chemicals provide a reliable basis for assessing its potential risks.
-
Piperazine Core: The foundational piperazine structure is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] It is also recognized as a sensitizer, meaning it can cause allergic reactions upon inhalation or skin contact.[1][4] Furthermore, piperazine and its salts are suspected of damaging fertility or the unborn child and may cause harm to aquatic life.[1][5]
-
N-Methylpiperazine Moiety: The addition of a methyl group to the piperazine ring, as seen in 1-Methylpiperazine, introduces flammability and maintains corrosive properties.[6][7] It is a corrosive material that requires careful handling to avoid severe skin and eye damage.[6]
-
Methoxybenzoyl Group: Phenylpiperazine derivatives, such as (methoxyphenyl)piperazine, are documented to cause skin and eye irritation and may lead to respiratory irritation.[8][9][10]
Synthesizing these known hazards allows us to construct a cautious and comprehensive hazard profile for the target compound.
| Hazard Category | Presumed Risk based on Structural Analogs | Primary Analog Compounds | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | Piperazine, 1-((4-Methoxyphenyl)methyl)piperazine | [1][11] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Piperazine, 1-Methylpiperazine, (Methoxyphenyl)piperazines | [1][6][8][10] |
| Eye Damage/Irritation | Causes serious eye damage. | Piperazine, 1-Methylpiperazine, (Methoxyphenyl)piperazines | [1][6][8][10] |
| Sensitization | May cause sensitization by inhalation and skin contact. | Piperazine | [1][2][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Piperazine | [5][12] |
| Environmental Hazard | Harmful to aquatic organisms. | Piperazine | [1] |
| Flammability | Combustible solid/liquid. | Piperazine, 1-Methylpiperazine | [1][3][6] |
Core Disposal Directive
Based on the synthesized hazard profile, 1-Methyl-4-(3-methoxybenzoyl)piperazine must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste.[13] Disposal must be conducted through a licensed and approved hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[1][14][15]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe collection and disposal of 1-Methyl-4-(3-methoxybenzoyl)piperazine waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure comprehensive protection. The presumed corrosive and sensitizing nature of the compound necessitates a stringent PPE regimen.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[6][16]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[6]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[7]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designated Waste Container: Collect all waste containing 1-Methyl-4-(3-methoxybenzoyl)piperazine (including contaminated consumables like pipette tips, gloves, and paper towels) in a dedicated, chemically compatible, and sealable container.[1]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials. Piperazine derivatives can react violently with strong oxidizing agents and strong acids.[1][6][16] Keep waste streams separate unless you have explicit approval from your institution's Environmental Health & Safety (EHS) department.
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid. Do not overfill the container.
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a critical safety and regulatory requirement.
-
Clear Identification: The label must clearly state "Hazardous Waste."
-
Full Chemical Name: List all chemical constituents by their full name, i.e., "1-Methyl-4-(3-methoxybenzoyl)piperazine," and any other chemicals or solvents present in the waste.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Corrosive," "Sensitizer," "Reproductive Toxin").
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area while awaiting pickup.
-
Location: The storage area must be in a cool, dry, and well-ventilated location, away from heat or ignition sources.[1][6][8]
-
Segregation: Store the container away from incompatible materials, particularly strong acids and oxidizers.[6][16]
-
Secondary Containment: Place the container in a secondary containment bin or tray to control any potential leaks.
Step 5: Final Disposal Arrangement
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste. They will handle the final disposal through their certified contractors.[14]
-
Documentation: Maintain any required logs or manifests as per your institution's and local regulatory policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of 1-Methyl-4-(3-methoxybenzoyl)piperazine.
Caption: Workflow for the safe disposal of chemical waste.
Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is critical.
| Situation | Immediate Response Protocol | Citation |
| Minor Spill | Evacuate non-essential personnel. Remove all ignition sources. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Ventilate and decontaminate the area. | [1][14] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [2][6][17] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][14][17] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][17] |
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Fisher Scientific. (2025). 1-Methylpiperazine SAFETY DATA SHEET.
- Cayman Chemical. (2025). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet.
- TCI Chemicals. (2025). Piperazine Anhydrous SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
- Fisher Scientific. (2010). Piperazine SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2018). Piperazine SAFETY DATA SHEET.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
- Thermo Fisher Scientific. (2010). Piperazine, anhydrous SAFETY DATA SHEET.
- NOAA. (n.d.). CAMEO Chemicals: Piperazine.
- PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine.
- ChemicalBook. (2023). 1-(3-METHOXYPROPYL)-PIPERAZINE Chemical Safety Data Sheet.
- CymitQuimica. (2024). 2-(2-methoxyphenyl)piperazine Safety Data Sheet.
- ChemicalBook. (n.d.). 1-Methylpiperazine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine.
- Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
- Australian Government Department of Health. (2018). Piperazine salts: Human health tier II assessment.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. 1-Methylpiperazine - Safety Data Sheet [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-((4-Methoxyphenyl)methyl)piperazine | C12H18N2O | CID 231905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nj.gov [nj.gov]
- 15. sds.edqm.eu [sds.edqm.eu]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Methyl-4-(3-methoxybenzoyl)piperazine
Technical Handling Guide: 1-Methyl-4-(3-methoxybenzoyl)piperazine
Executive Safety Summary
Substance Identity: 1-Methyl-4-(3-methoxybenzoyl)piperazine Chemical Class: Substituted Piperazine / Benzamide Derivative Molecular Formula: C₁₃H₁₈N₂O₂ | MW: ~234.30 g/mol [1][2]
Critical Hazard Assessment (SAR Analysis): As a specialized research intermediate, specific toxicological data for this exact compound is limited.[1] However, Structure-Activity Relationship (SAR) analysis of analogous piperazine amides indicates a high probability of bioactivity and irritation .[1][2]
-
Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3).[1][2][3][4]
-
Potential Hazards: Sensitization (common in piperazine derivatives) and CNS activity (structural similarity to ampakine-class compounds).[1][2]
-
Operational Directive: Treat as a Potentially Bioactive Irritant .[1] All handling must occur within a containment device.[1]
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Redundancy Strategy to prevent exposure to potential sensitizers.[1][2]
| Zone | PPE Component | Specification | Rationale |
| Dermal (Hands) | Primary Glove | Nitrile (0.11 mm / 4 mil) | Protects against incidental splash and powder contact.[1][2] |
| Secondary Glove | Nitrile (Long Cuff) | Required for synthesis/dissolution steps involving organic solvents (DCM, DMSO).[1][2] | |
| Ocular | Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient.[1] Indirect venting prevents vapor/powder entry.[1] |
| Respiratory | Engineering Control | Fume Hood (Face Velocity > 0.5 m/s) | Primary defense against inhalation of fine particulates.[1][2] |
| Backup PPE | N95 or P100 Respirator | Only if handling outside a hood (e.g., balance calibration, spill cleanup).[1] | |
| Body | Clothing | Lab Coat (Cotton/Poly Blend) | Buttoned to the neck; sleeves tucked into secondary gloves.[1][2] |
PPE Selection Decision Tree
Figure 1: Decision logic for selecting PPE based on physical state and solvent compatibility.[1][2]
Operational Handling Protocols
Protocol A: Precision Weighing (Solid State)
Objective: Transfer solid without generating airborne dust.[1][2]
-
Preparation:
-
Static Control:
-
Transfer:
-
Decontamination:
Protocol B: Solubilization & Reaction Setup
Objective: Dissolve compound safely while managing solvent hazards.
-
Solubility Profile (Predicted):
-
High: DMSO, DMF, Dichloromethane (DCM), Methanol.
-
Low: Water (unless as a salt), Hexanes.[1]
-
-
Procedure:
Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Immediate response logic for laboratory spills.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect respiratory irritation).[1]
-
Skin Contact: Wash with soap and water for 15 minutes .[1][5] Do not use organic solvents (ethanol/DMSO) to wash skin, as they may increase transdermal absorption.[1]
-
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[1][6][7] Consult an ophthalmologist.
Disposal & Waste Management
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated solid waste container labeled "Toxic/Irritant Solid".[1][2] Do not mix with general trash.[1] |
| Liquid Waste | Organic Solvent Waste | Segregate based on solvent (e.g., Halogenated for DCM, Non-Halogenated for Methanol/DMSO).[1] Label with full chemical name. |
| Sharps/Glass | Contaminated Sharps | Any glass vial containing residue must be disposed of in a hard-walled sharps container, not glass recycling.[1][2] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives.[1] Retrieved from .[1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(3-methoxyphenyl)piperazine.[1][2] Retrieved from .[1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from .[1][2]
-
Sigma-Aldrich. Safety Data Sheet for 1-(3-Methoxyphenyl)piperazine (Analogous Structure).[1][2] Retrieved from .[1][2]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Buy 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
